Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-11-7(10)8(6-9)4-3-5-8/h9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMQFMMZBJUHID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50576644 | |
| Record name | Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1195-81-9 | |
| Record name | Cyclobutanecarboxylic acid, 1-(hydroxymethyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate" chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate is a substituted cyclobutane derivative with potential applications as a building block in organic synthesis and medicinal chemistry. Its bifunctional nature, possessing both a hydroxyl group and an ethyl ester, makes it a versatile intermediate for the introduction of the 1-(hydroxymethyl)cyclobutane-1-carbonyl moiety into larger molecules. This technical guide provides a comprehensive overview of its chemical properties, a hypothetical synthesis protocol, and safety information based on available data. Due to a lack of extensive studies in publicly accessible literature, experimental data for several physical and spectroscopic properties are currently unavailable.
Chemical Properties
This compound, with the CAS number 1195-81-9, is an organic compound featuring a strained cyclobutane ring.[1] This structural feature can influence its reactivity.[1] The molecule's chemical identity and computed properties are summarized below.
Table 1: Chemical Identifiers and Computed Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 1195-81-9 | PubChem[2] |
| Molecular Formula | C₈H₁₄O₃ | PubChem[2] |
| Molecular Weight | 158.19 g/mol | PubChem[2] |
| Canonical SMILES | CCOC(=O)C1(CCC1)CO | PubChem[2] |
| InChI Key | PWMQFMMZBJUHID-UHFFFAOYSA-N | PubChem[2] |
| Computed XLogP3 | 0.6 | PubChem[2] |
| Computed Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Computed Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| Computed Rotatable Bond Count | 3 | PubChem[2] |
Table 2: Physical Properties
| Property | Value | Notes |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available | The presence of a hydroxyl group suggests potential for hydrogen bonding, which may influence its solubility.[1] |
Synthesis and Experimental Protocols
Hypothetical Synthesis Workflow
References
Technical Guide: Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate (CAS 1195-81-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate, with the CAS number 1195-81-9, is a substituted cyclobutane derivative of interest in medicinal chemistry and organic synthesis. The cyclobutane motif is increasingly recognized for its ability to impart unique three-dimensional conformations to molecules, which can lead to improved potency, selectivity, and pharmacokinetic properties in drug candidates.[1][2][3] This technical guide provides a comprehensive overview of the available data on this compound, including its chemical properties, a plausible synthetic route with detailed experimental considerations, and a discussion of its potential applications in drug discovery.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data has been compiled from various chemical databases and suppliers.[4]
| Property | Value |
| CAS Number | 1195-81-9 |
| Molecular Formula | C₈H₁₄O₃ |
| Molecular Weight | 158.19 g/mol |
| IUPAC Name | This compound |
| Synonyms | Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate, Cyclobutanecarboxylic acid, 1-(hydroxymethyl)-, ethyl ester |
| Appearance | No data available |
| Boiling Point | No data available |
| Melting Point | No data available |
| Density | No data available |
| Solubility | No data available |
Synthesis
Proposed Synthetic Pathway:
A proposed synthetic route for this compound.
Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate
The synthesis of the key intermediate, diethyl 1,1-cyclobutanedicarboxylate, can be achieved through the reaction of diethyl malonate with 1,3-dibromopropane in the presence of a base, such as sodium ethoxide in ethanol.[5][6]
Experimental Protocol (Adapted from Organic Syntheses[6]):
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
To this solution, add diethyl malonate, followed by the dropwise addition of 1,3-dibromopropane, maintaining the reaction temperature.
-
After the addition is complete, reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, remove the ethanol by distillation, and add water to dissolve the inorganic salts.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure diethyl 1,1-cyclobutanedicarboxylate.[7]
Step 2: Selective Monohydrolysis to 1-(Ethoxycarbonyl)cyclobutane-1-carboxylic acid
The next step involves the selective hydrolysis of one of the ester groups of diethyl 1,1-cyclobutanedicarboxylate to yield the corresponding monoacid, 1-(ethoxycarbonyl)cyclobutane-1-carboxylic acid. This can be achieved by using one equivalent of a base, such as sodium hydroxide, in an alcoholic solvent.[8]
Experimental Protocol (Adapted from a similar procedure[8]):
-
Dissolve diethyl 1,1-cyclobutanedicarboxylate in ethanol in a round-bottom flask.
-
Slowly add one equivalent of an aqueous solution of sodium hydroxide with stirring at room temperature.
-
Monitor the reaction progress by TLC to ensure the formation of the monoacid and minimize the formation of the diacid.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Acidify the aqueous residue with a mineral acid (e.g., HCl) to a pH of approximately 2-3.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain 1-(ethoxycarbonyl)cyclobutane-1-carboxylic acid.
Step 3: Selective Reduction to this compound
The final step is the selective reduction of the carboxylic acid functionality of 1-(ethoxycarbonyl)cyclobutane-1-carboxylic acid to the corresponding primary alcohol, yielding the target compound. This transformation requires a reducing agent that selectively reduces carboxylic acids in the presence of esters. Borane-tetrahydrofuran complex (BH₃·THF) or diisobutylaluminium hydride (DIBAL-H) are potential reagents for this purpose.[9]
Proposed Experimental Protocol:
-
Dissolve 1-(ethoxycarbonyl)cyclobutane-1-carboxylic acid in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction by TLC.
-
Carefully quench the reaction by the slow addition of methanol or water.
-
Remove the solvents under reduced pressure.
-
Partition the residue between an organic solvent and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.
-
Purify the product by column chromatography on silica gel to obtain pure this compound.
Spectroscopic Data
While a complete set of validated spectroscopic data for this compound is not publicly available, the following table outlines the expected characteristic signals based on its structure and data from analogous compounds.
| Spectroscopy | Expected Characteristic Signals |
| ¹H NMR | Signals for the ethyl group (triplet and quartet), methylene protons of the hydroxymethyl group, and protons of the cyclobutane ring.[10][11] |
| ¹³C NMR | Carbonyl carbon of the ester, carbon of the hydroxymethyl group, carbons of the ethyl group, and carbons of the cyclobutane ring. |
| IR | Strong C=O stretching vibration for the ester (around 1730 cm⁻¹), broad O-H stretching for the alcohol (around 3400 cm⁻¹), and C-O stretching vibrations. |
| Mass Spec. | Molecular ion peak (M+) and characteristic fragmentation patterns. |
Applications in Drug Discovery
The incorporation of small, strained ring systems like cyclobutane is a recognized strategy in drug design to explore novel chemical space and improve pharmacological properties.[12][13][14] The rigid, puckered conformation of the cyclobutane ring can orient substituents in well-defined spatial arrangements, potentially leading to enhanced binding affinity and selectivity for biological targets.[1][2]
This compound serves as a versatile building block, offering two distinct points for further chemical modification: the hydroxyl group and the ester functionality. This allows for the synthesis of a diverse library of compounds for screening in various therapeutic areas.
Potential Logical Workflow for Utilizing this Compound in Drug Discovery:
A workflow for the application of the title compound in drug discovery.
While no specific biological activity has been reported for this compound itself, the broader class of cyclobutane-containing molecules has shown promise in various therapeutic areas, including oncology and infectious diseases.[3] Therefore, this compound represents a valuable starting point for the synthesis of novel chemical entities with potential therapeutic applications.
Safety and Handling
Detailed toxicological data for this compound is not available. As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific handling and disposal information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a chemical building block with significant potential in the field of drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reasonably achieved through a multi-step sequence starting from readily available materials. The unique conformational constraints imposed by the cyclobutane ring make this and related compounds attractive scaffolds for the development of novel therapeutics. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in medicinal chemistry.
References
- 1. Regioselective Reduction of 1H-1,2,3-Triazole Diesters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Synthesis of Functionalized Dimethylphosphinoyl Cyclopropanes and Cyclobutanes | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C8H14O3 | CID 15670506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Diethyl 1,1-cyclobutanedicarboxylate Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. prepchem.com [prepchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. spectrabase.com [spectrabase.com]
- 11. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Molecular Weight of Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular weight of Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate, a key parameter for various applications in research and pharmaceutical development, including stoichiometric calculations, analytical method development, and chemical synthesis.
Molecular Formula and Structure
The foundational step in determining the molecular weight of a compound is to ascertain its molecular formula. This compound is a cycloalkane derivative with the molecular formula C8H14O3 [1]. This formula indicates that each molecule of the compound is composed of 8 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms.
Calculation of Molecular Weight
The molecular weight (MW) is the sum of the atomic weights of all atoms in a molecule. The calculation is based on the molecular formula and the standard atomic weights of the constituent elements.
The formula for calculating the molecular weight is:
MW = (Number of Carbon atoms × Atomic weight of Carbon) + (Number of Hydrogen atoms × Atomic weight of Hydrogen) + (Number of Oxygen atoms × Atomic weight of Oxygen)
Using the standard atomic weights:
The calculation for this compound is as follows:
MW = (8 × 12.011 g/mol ) + (14 × 1.008 g/mol ) + (3 × 15.999 g/mol ) MW = 96.088 g/mol + 14.112 g/mol + 47.997 g/mol MW ≈ 158.197 g/mol
The commonly cited molecular weight for this compound is 158.19 g/mol [1][12].
Data Presentation
For clarity and ease of comparison, the quantitative data related to the molecular weight determination are summarized in the table below.
| Constituent Element | Symbol | Count in Molecule | Standard Atomic Weight ( g/mol ) | Total Contribution to Molecular Weight ( g/mol ) |
| Carbon | C | 8 | 12.011 | 96.088 |
| Hydrogen | H | 14 | 1.008 | 14.112 |
| Oxygen | O | 3 | 15.999 | 47.997 |
| Total | C8H14O3 | 25 | 158.197 |
Experimental Protocols
The standard atomic weights used in this calculation are determined through meticulous experimental protocols established by the International Union of Pure and Applied Chemistry (IUPAC). These methods typically involve:
-
Mass Spectrometry: This is the primary technique used to determine the masses and relative abundances of the different isotopes of an element.
-
Isotopic Abundance Analysis: The natural abundance of each isotope of an element is measured from various terrestrial sources.
-
Weighted Average Calculation: The standard atomic weight is calculated by taking a weighted average of the masses of its naturally occurring isotopes, with the weighting factor being their respective abundances.
For instance, the atomic weight of carbon is a weighted average of the masses of its stable isotopes, primarily ¹²C and ¹³C[13][14]. Similarly, the atomic weights of hydrogen and oxygen are derived from their isotopic compositions[15][16].
Visualization of Molecular Weight Calculation
The logical workflow for calculating the molecular weight of this compound is illustrated in the following diagram.
References
- 1. This compound | C8H14O3 | CID 15670506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. byjus.com [byjus.com]
- 3. youtube.com [youtube.com]
- 4. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 5. quora.com [quora.com]
- 6. Hydrogen - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. princeton.edu [princeton.edu]
- 10. Oxygen - Wikipedia [en.wikipedia.org]
- 11. Oxygen, atomic [webbook.nist.gov]
- 12. H62566.03 [thermofisher.com]
- 13. Atomic/Molar mass [westfield.ma.edu]
- 14. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 15. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 16. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
Spectroscopic and Synthetic Elucidation of Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties and a plausible synthetic route for Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on established chemical principles and computational models. This information is intended to serve as a valuable resource for the identification, characterization, and synthesis of this and structurally related molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from standard spectroscopic correlations and computational tools.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.20 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~3.70 | Singlet | 2H | -CH₂ -OH |
| ~2.20 - 2.00 | Multiplet | 4H | Cyclobutane -CH₂ - |
| ~1.90 - 1.70 | Multiplet | 2H | Cyclobutane -CH₂ - |
| ~2.50 | Singlet (broad) | 1H | -OH |
| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~175.0 | C =O (Ester) |
| ~68.0 | -C H₂-OH |
| ~61.0 | -O-C H₂-CH₃ |
| ~50.0 | Quaternary C (Cyclobutane) |
| ~30.0 | Cyclobutane -C H₂- |
| ~16.0 | Cyclobutane -C H₂- |
| ~14.0 | -O-CH₂-C H₃ |
Table 3: Predicted IR Spectroscopy Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Broad | O-H stretch (Alcohol) |
| 2970-2850 | Strong | C-H stretch (Aliphatic) |
| ~1730 | Strong | C=O stretch (Ester) |
| ~1240 | Strong | C-O stretch (Ester) |
| ~1050 | Medium | C-O stretch (Alcohol) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 158 | Moderate | [M]⁺ (Molecular Ion) |
| 129 | Moderate | [M - C₂H₅]⁺ |
| 113 | Strong | [M - OC₂H₅]⁺ |
| 85 | Strong | [M - COOC₂H₅]⁺ |
| 57 | Very Strong | [C₄H₉]⁺ |
Experimental Protocols
This section outlines a detailed methodology for the synthesis and spectroscopic characterization of this compound. The proposed synthesis is based on the reduction of a commercially available precursor, diethyl 1,1-cyclobutanedicarboxylate.
Synthesis of this compound
Reaction Scheme:
Materials:
-
Diethyl 1,1-cyclobutanedicarboxylate
-
Lithium borohydride (LiBH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a solution of diethyl 1,1-cyclobutanedicarboxylate (1 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of lithium borohydride (1.1 equivalents) in anhydrous THF via the dropping funnel over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow addition of 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Spectroscopic Characterization Protocol
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve ~10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR: Acquire the spectrum on a 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹³C NMR: Acquire the proton-decoupled spectrum on a 125 MHz spectrometer. Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (77.16 ppm).
2. Infrared (IR) Spectroscopy:
-
Sample Preparation: Place a drop of the neat liquid product between two sodium chloride (NaCl) plates to form a thin film.
-
Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
3. Mass Spectrometry (MS):
-
Method: Electron Ionization (EI).
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-200 amu).
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.
Solubility Profile of Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate is a bifunctional organic molecule featuring both an ester and a primary alcohol functional group attached to a cyclobutane ring. Its unique structure suggests a nuanced solubility profile, making it a compound of interest in various synthetic and pharmaceutical applications. Understanding its solubility in different organic solvents is crucial for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the predicted solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a discussion of the key factors influencing its behavior in various solvent systems.
While specific quantitative solubility data for this compound is not extensively available in published literature, this guide offers a robust framework for its empirical determination and prediction based on its physicochemical properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are essential for understanding its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C8H14O3 | PubChem |
| Molecular Weight | 158.19 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 1195-81-9 | Thermo Fisher Scientific[1] |
| Appearance | Combustible liquid | PubChem[2] |
| Computed XLogP3 | 0.6 | PubChem[2] |
Predicted Solubility in Organic Solvents
The solubility of a compound is governed by the principle of "like dissolves like."[3] The molecular structure of this compound contains both polar and non-polar regions, which will dictate its solubility in various organic solvents.
-
Polar Functional Groups: The presence of a hydroxyl (-OH) group allows for hydrogen bonding with polar protic solvents like alcohols (e.g., ethanol, methanol).[4][5] The ester group (-COOEt) is polar and can participate in dipole-dipole interactions with a range of polar solvents.[6][7]
-
Non-Polar Moiety: The cyclobutane ring and the ethyl group contribute to the non-polar character of the molecule, suggesting some solubility in non-polar solvents (e.g., hexane, toluene).[5]
Based on these structural features, a qualitative solubility profile can be predicted:
-
High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as in lower-chain alcohols like methanol and ethanol, which can engage in hydrogen bonding.
-
Moderate Solubility: Likely in moderately polar solvents like ethyl acetate, acetone, and dichloromethane, where dipole-dipole interactions will be the primary mode of solvation.
-
Low Solubility: Expected in highly non-polar solvents such as hexane and cyclohexane, as the polar functional groups will hinder dissolution.
The balance between the polar hydroxyl and ester groups and the non-polar hydrocarbon framework will ultimately determine the precise solubility.[4] As the carbon chain length of a molecule increases, its solubility in polar solvents tends to decrease.[1]
Experimental Protocol for Solubility Determination
For precise and quantitative solubility data, experimental determination is necessary. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[8]
Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound
-
Selected organic solvents (e.g., ethanol, ethyl acetate, hexane)
-
Analytical balance
-
Glass vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is crucial to ensure equilibrium is reached.[8]
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
-
Sample Collection and Preparation:
-
Allow the vial to stand undisturbed at the constant temperature to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the analytical instrument.
-
Analyze the standard solutions and the diluted sample using a suitable analytical method (e.g., HPLC, GC) to determine the concentration of the solute in the saturated solution.
-
-
Calculation:
-
Construct a calibration curve from the data obtained from the standard solutions.
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.[8]
Experimental Workflow
Caption: Workflow for the experimental determination of solubility.
Conclusion
While quantitative data on the solubility of this compound in organic solvents is sparse, its molecular structure provides a solid basis for predicting its solubility behavior. The presence of both polar, hydrogen-bonding functional groups and a non-polar hydrocarbon core suggests a versatile solubility profile. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable methodology. This technical guide serves as a valuable resource for researchers and professionals working with this compound, enabling informed solvent selection and facilitating its application in various scientific endeavors.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. tutorchase.com [tutorchase.com]
- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 6. 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 7. 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 8. benchchem.com [benchchem.com]
A Technical Guide to Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate is a bifunctional organic molecule belonging to the class of cyclobutane derivatives. Possessing both an ester and a primary alcohol functional group attached to a quaternary carbon center, this compound serves as a valuable building block in organic synthesis. Its rigid cyclobutane scaffold and orthogonally reactive functional groups make it an attractive intermediate for the synthesis of more complex molecules, including spirocyclic systems and compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, properties, and documented applications of this compound, with a focus on experimental details relevant to researchers in the field of drug discovery and development.
Synthesis and Reaction Mechanisms
The first documented synthesis of this compound appears in the scientific literature as a key intermediate in the preparation of various chemical entities. One of the earliest and most cited methods for its preparation is the Reformatsky reaction.
A key synthetic route to this compound involves the reaction of ethyl cyclobutanecarboxylate with paraformaldehyde, a process that has been detailed in various patents. For instance, a 2011 patent describes the synthesis of the corresponding methyl ester, which follows a similar pathway. More recent patents from 2021 also outline methods for preparing cyclobutane-containing compounds, highlighting the ongoing interest in this structural motif.
The general synthetic approach involves the formation of an enolate from a cyclobutane carboxylate ester, which then acts as a nucleophile, attacking an electrophilic source of formaldehyde. This reaction creates the characteristic 1-hydroxymethyl-1-carboxylate substitution pattern on the cyclobutane ring.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing experimental setups, purification procedures, and for predicting the compound's behavior in various solvent systems.
| Property | Value | Source |
| Molecular Formula | C8H14O3 | PubChem[1] |
| Molecular Weight | 158.19 g/mol | PubChem[1] |
| CAS Number | 1195-81-9 | PubChem[1] |
| Appearance | Not specified, likely a liquid | Inferred |
| Boiling Point | Not reported | |
| Melting Point | Not reported | |
| Density | Not reported | |
| Solubility | Not explicitly reported, but likely soluble in common organic solvents | Inferred |
| IUPAC Name | This compound | PubChem[1] |
| InChI Key | PWMQFMMZBJUHID-UHFFFAOYSA-N | PubChem[1] |
| Canonical SMILES | CCOC(=O)C1(CCC1)CO | PubChem[1] |
Experimental Protocols
Synthesis of this compound via Reformatsky-type Reaction
This protocol is a generalized procedure based on the principles of the Reformatsky reaction, which is a common method for the synthesis of β-hydroxy esters.[2][3][4]
Materials:
-
Ethyl 2-bromocyclobutanecarboxylate
-
Zinc dust (activated)
-
Paraformaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add zinc dust. The zinc is activated by stirring with a small amount of 1 M HCl, followed by decanting the acid, washing with water, ethanol, and finally diethyl ether, and then drying under vacuum.
-
Reaction Setup: The flask is placed under an inert atmosphere (e.g., nitrogen or argon). Anhydrous THF is added to the flask.
-
Initiation: A small amount of ethyl 2-bromocyclobutanecarboxylate is added to the zinc suspension. The mixture may need to be gently heated to initiate the reaction, which is indicated by the disappearance of the zinc's shiny surface and the formation of a cloudy solution.
-
Addition of Reactants: Once the reaction has started, a solution of the remaining ethyl 2-bromocyclobutanecarboxylate and paraformaldehyde in anhydrous THF is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is heated at reflux for an additional 1-2 hours to ensure complete consumption of the starting materials.
-
Work-up: The reaction mixture is cooled to room temperature and then poured into a beaker containing ice and 1 M HCl. The mixture is stirred until the excess zinc has dissolved.
-
Extraction: The aqueous mixture is transferred to a separatory funnel and extracted three times with diethyl ether or ethyl acetate.
-
Washing: The combined organic extracts are washed sequentially with saturated aqueous NaHCO3 solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO4 or Na2SO4, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Logical Relationship of Synthetic Steps
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery and Development
Cyclobutane-containing motifs are of increasing interest in medicinal chemistry. The rigid, three-dimensional nature of the cyclobutane ring can be advantageous for ligand-receptor interactions, offering a way to explore chemical space beyond traditional flat, aromatic systems. The incorporation of a cyclobutane scaffold can also improve metabolic stability and other pharmacokinetic properties of a drug candidate.
This compound, with its two distinct functional groups, is a versatile starting material for the synthesis of more elaborate cyclobutane-containing molecules. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or it can be used in ether or ester formation. This functional group handle allows for the straightforward introduction of the cyclobutane moiety into a larger molecular framework.
While there are no major drugs that are directly synthesized from this specific starting material, the cyclobutane motif is present in a number of biologically active compounds. The principles of its synthesis and functionalization are therefore highly relevant to drug discovery programs that aim to incorporate this structural feature.
Signaling Pathway Context (Hypothetical)
Should a drug candidate synthesized from this compound be developed, it would likely target a specific protein in a signaling pathway implicated in a disease. For example, it could be an inhibitor of a kinase, a protease, or it could be an agonist or antagonist of a G-protein coupled receptor. The following diagram illustrates a generic signaling pathway that such a compound might modulate.
Caption: Hypothetical signaling pathway modulated by a drug candidate.
Safety and Handling
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
H227: Combustible liquid[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area, preferably in a fume hood.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. While it does not have a storied history of a singular "discovery," its utility is demonstrated in its application as an intermediate in the synthesis of more complex molecules. Its straightforward preparation and the presence of two orthogonal functional groups make it an important tool for medicinal chemists and researchers in drug discovery who are interested in exploring the chemical space of cyclobutane-containing compounds. A thorough understanding of its synthesis, properties, and handling is essential for its effective and safe use in the laboratory.
References
The Strategic Role of Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate in the Synthesis of Advanced Fluorinated Building Blocks
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate is a versatile bifunctional building block that has garnered significant attention in medicinal chemistry and drug discovery. Its unique cyclobutane scaffold, combined with the presence of both an ester and a primary alcohol, provides a valuable starting point for the synthesis of a diverse array of more complex molecules. This is particularly true for the creation of fluorinated cyclobutane derivatives, which are of high interest due to the beneficial effects of fluorine incorporation on the pharmacokinetic and pharmacodynamic properties of drug candidates. This technical guide details the pivotal role of this compound in the synthesis of α-(fluoromethyl)- and α-(difluoromethyl)-substituted cyclobutane building blocks, providing a comprehensive overview of the synthetic pathway, detailed experimental protocols, and quantitative data.
Synthetic Pathway Overview
The primary application of this compound in this context is as a precursor for the synthesis of 1-(fluoromethyl)cyclobutanamine and its corresponding carboxylic acid. The synthetic strategy involves a four-step reaction sequence:
-
Swern Oxidation: The primary alcohol of the starting material is oxidized to the corresponding aldehyde.
-
Fluorination: The hydroxyl group is first converted to a good leaving group (mesylate) and then displaced by a fluoride ion.
-
Alkaline Hydrolysis: The ethyl ester is saponified to the corresponding carboxylic acid.
-
Modified Curtius Rearrangement: The carboxylic acid is converted to the corresponding amine.
This sequence provides a reliable method for the introduction of a fluoromethyl group onto the cyclobutane ring, leading to the formation of valuable building blocks for further elaboration in drug discovery programs.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthetic pathway, based on established literature methods.[1][2]
Step 1: Swern Oxidation of this compound
This procedure outlines the oxidation of the primary alcohol to an aldehyde.
Reagents and Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Standard glassware for anhydrous reactions
Procedure:
-
A solution of oxalyl chloride (1.2 eq) in anhydrous DCM is cooled to -78 °C under an inert atmosphere.
-
A solution of DMSO (2.2 eq) in anhydrous DCM is added dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. The mixture is stirred for 30 minutes.
-
A solution of this compound (1.0 eq) in anhydrous DCM is added dropwise to the reaction mixture at -78 °C. The resulting mixture is stirred for 1 hour.
-
Triethylamine (5.0 eq) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 1 hour.
-
The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude ethyl 1-formylcyclobutane-1-carboxylate, which can be used in the next step without further purification.
Step 2: Synthesis of Ethyl 1-(fluoromethyl)cyclobutane-1-carboxylate via Mesylation and Fluorination
This two-part procedure first activates the hydroxyl group as a mesylate, followed by nucleophilic substitution with fluoride.
Part A: Mesylation
Reagents and Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C is added methanesulfonyl chloride (1.2 eq) dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature.
-
The reaction is monitored by TLC until completion.
-
The reaction mixture is washed with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude mesylate.
Part B: Fluorination
Reagents and Materials:
-
Crude ethyl 1-((methylsulfonyloxy)methyl)cyclobutane-1-carboxylate
-
Tetramethylammonium fluoride (TMAF)
-
Toluene, anhydrous
Procedure:
-
The crude mesylate is dissolved in anhydrous toluene.
-
Tetramethylammonium fluoride (1.5 eq) is added, and the mixture is heated to reflux.
-
The reaction is monitored by GC-MS. Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield ethyl 1-(fluoromethyl)cyclobutane-1-carboxylate.
Step 3: Alkaline Hydrolysis of Ethyl 1-(fluoromethyl)cyclobutane-1-carboxylate
This procedure describes the saponification of the ethyl ester to the carboxylic acid.
Reagents and Materials:
-
Ethyl 1-(fluoromethyl)cyclobutane-1-carboxylate
-
Lithium hydroxide (or Sodium hydroxide)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
To a solution of ethyl 1-(fluoromethyl)cyclobutane-1-carboxylate (1.0 eq) in a mixture of THF and water is added lithium hydroxide (2.0 eq).
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The THF is removed under reduced pressure.
-
The aqueous solution is washed with diethyl ether to remove any unreacted starting material.
-
The aqueous layer is acidified to pH 2-3 with 1 M HCl.
-
The product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give 1-(fluoromethyl)cyclobutane-1-carboxylic acid.
Step 4: Modified Curtius Rearrangement of 1-(fluoromethyl)cyclobutane-1-carboxylic acid
This one-pot procedure converts the carboxylic acid to the corresponding amine hydrochloride via an isocyanate intermediate.
Reagents and Materials:
-
1-(fluoromethyl)cyclobutane-1-carboxylic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (TEA)
-
tert-Butanol
-
Toluene
-
Hydrochloric acid (in dioxane)
Procedure:
-
A mixture of 1-(fluoromethyl)cyclobutane-1-carboxylic acid (1.0 eq), triethylamine (1.2 eq), and diphenylphosphoryl azide (1.1 eq) in toluene is heated to reflux.
-
After the formation of the acyl azide is complete, tert-butanol (1.5 eq) is added, and the mixture is refluxed until the isocyanate is fully converted to the Boc-protected amine (monitored by TLC).
-
The reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is dissolved in a suitable solvent (e.g., ethyl acetate) and treated with an excess of hydrochloric acid in dioxane.
-
The mixture is stirred at room temperature to effect deprotection.
-
The resulting precipitate is collected by filtration, washed with diethyl ether, and dried to afford 1-(fluoromethyl)cyclobutan-1-amine hydrochloride.
Quantitative Data
The following table summarizes the reported yields for the key transformations in the synthesis of 1-(fluoromethyl)cyclobutanamine hydrochloride from this compound.[1]
| Reaction Step | Product | Overall Yield |
| Mesylation, Fluorination, and Hydrolysis | 1-(fluoromethyl)cyclobutane-1-carboxylic acid | 38% (from this compound) |
| Modified Curtius Rearrangement and Deprotection | 1-(fluoromethyl)cyclobutan-1-amine hydrochloride | 55% (from 1-(fluoromethyl)cyclobutane-1-carboxylic acid) |
Visualizations
The following diagrams illustrate the synthetic pathway and the mechanisms of the key reactions.
Caption: Synthetic pathway to 1-(fluoromethyl)cyclobutan-1-amine HCl.
References
A Professional Guide to Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate: Synthesis, Characterization, and Application as a Key Pharmaceutical Intermediate
Executive Summary: Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate (CAS: 1195-81-9) is a bifunctional synthetic building block of increasing importance in pharmaceutical development. The strategic incorporation of its cyclobutane core offers medicinal chemists a valuable tool to impart unique three-dimensional geometries, enhance metabolic stability, and explore novel intellectual property space. This guide provides a comprehensive technical overview of this intermediate, detailing its physicochemical properties, robust synthetic methodologies, and critical role in the construction of complex active pharmaceutical ingredients (APIs). Authored for researchers, chemists, and drug development professionals, this document synthesizes field-proven insights with authoritative data to serve as a practical resource in modern medicinal chemistry.
The Strategic Value of the Cyclobutane Moiety in Medicinal Chemistry
The cyclobutane ring, once considered a synthetic curiosity, is now a strategically important motif in drug design.[1][2][3] Its inclusion in a drug candidate can confer several advantageous properties:
-
Conformational Restriction: The puckered, three-dimensional structure of the cyclobutane ring restricts the rotational freedom of appended substituents, locking them into well-defined spatial orientations. This can lead to higher binding affinity and selectivity for a biological target.[1][4]
-
Improved Metabolic Stability: Compared to more flexible alkyl chains or larger rings, the strained cyclobutane scaffold can be less susceptible to metabolic degradation by enzymes such as cytochrome P450s, potentially improving a drug's pharmacokinetic profile.[2]
-
Novelty and Intellectual Property: The use of cyclobutane scaffolds provides access to novel chemical matter, allowing for the development of drug candidates with strong patent positions.[5]
-
Aryl Group Bioisostere: The cyclobutane ring can serve as a non-planar bioisostere for phenyl rings, reducing the planarity of a molecule and often improving properties like solubility while maintaining key binding interactions.[2]
This compound is a particularly valuable building block because it is bifunctional. It possesses a primary alcohol and an ethyl ester at a quaternary center, providing two distinct and orthogonal handles for subsequent chemical transformations in the synthesis of complex APIs.
Physicochemical and Spectroscopic Profile
A thorough understanding of the intermediate's properties is critical for its effective use and quality control.
Key Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [6] |
| CAS Number | 1195-81-9 | [6][7] |
| Molecular Formula | C₈H₁₄O₃ | [6] |
| Molecular Weight | 158.19 g/mol | [6] |
| Appearance | Combustible liquid | [6] |
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:
-
H227: Combustible liquid[6]
-
H315: Causes skin irritation[6]
-
H319: Causes serious eye irritation[6]
-
H335: May cause respiratory irritation[6]
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this material. Work should be conducted in a well-ventilated fume hood.
Predicted Spectroscopic Data
-
¹H NMR (Proton NMR):
-
Ethyl Ester (CH₂): A quartet at ~4.1-4.2 ppm, coupled to the methyl triplet.
-
Ethyl Ester (CH₃): A triplet at ~1.2-1.3 ppm, coupled to the methylene quartet.
-
Hydroxymethyl (CH₂OH): A singlet or doublet (depending on coupling to the -OH proton) at ~3.5-3.7 ppm.
-
Hydroxymethyl (-OH): A broad singlet, variable chemical shift (~1.5-3.0 ppm).
-
Cyclobutane Ring Protons: A series of multiplets between ~1.8-2.4 ppm.
-
-
¹³C NMR (Carbon NMR):
-
Ester Carbonyl (C=O): A peak around ~175 ppm.
-
Quaternary Carbon (C-COOEt, CH₂OH): A peak around ~50-55 ppm.
-
Ethyl Ester (O-CH₂): A peak around ~61 ppm.
-
Hydroxymethyl (CH₂OH): A peak around ~65-70 ppm.
-
Cyclobutane Ring (CH₂): Peaks in the range of ~20-35 ppm.
-
Ethyl Ester (CH₃): A peak around ~14 ppm.
-
-
IR (Infrared) Spectroscopy:
-
O-H Stretch: A broad absorption band around 3400 cm⁻¹.
-
C-H Stretch: Absorptions just below 3000 cm⁻¹.
-
Ester C=O Stretch: A strong, sharp absorption around 1720-1735 cm⁻¹.
-
C-O Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region.
-
Synthesis and Manufacturing Considerations
A robust and scalable synthesis is paramount for any commercially viable pharmaceutical intermediate. The most logical and field-proven approach begins with the readily available diethyl malonate.
Retrosynthetic Analysis & Workflow
The synthesis can be envisioned in two primary steps: the formation of the cyclobutane ring system followed by selective functional group manipulation.
Caption: Retrosynthetic pathway for the target intermediate.
Synthetic Workflow Diagram
Caption: High-level workflow for the synthesis of the target intermediate.
Detailed Experimental Protocols
Step 1: Synthesis of Diethyl cyclobutane-1,1-dicarboxylate (CAS: 3779-29-1)
This procedure is adapted from established methods for the alkylation of malonic esters.[8][9]
-
Causality: The reaction leverages the acidity of the α-protons of diethyl malonate. A strong base, sodium ethoxide, is used to generate the nucleophilic enolate, which then undergoes a double Sₙ2 reaction with 1,3-dibromopropane. The first alkylation is followed by an in-situ intramolecular cyclization to form the stable four-membered ring. Using strictly anhydrous conditions is critical to prevent quenching of the enolate and hydrolysis of the esters.[9]
-
Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel under an inert atmosphere (N₂ or Ar), add absolute ethanol.
-
Carefully add sodium metal in portions to generate a solution of sodium ethoxide.
-
Cool the solution and add diethyl malonate dropwise via the addition funnel.
-
After the addition is complete, add 1,3-dibromopropane dropwise at a rate that maintains a gentle reflux.
-
Once the addition is complete, heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture, and neutralize with a mild acid.
-
Perform a workup by partitioning the mixture between water and an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by vacuum distillation to yield pure Diethyl cyclobutane-1,1-dicarboxylate.[10][11]
-
Step 2: Selective Mono-Reduction to this compound
-
Causality: The key to this step is selectivity. A strong reducing agent like LiAlH₄ would reduce both ester groups to the corresponding diol. A milder reagent is required. Sodium borohydride (NaBH₄) is typically not strong enough to reduce esters. However, its reactivity can be enhanced by the addition of a Lewis acid or co-solvent. A common and effective system is NaBH₄ in the presence of lithium chloride (LiCl) in a mixed solvent system like THF/ethanol. The lithium ion coordinates to the carbonyl oxygen, increasing its electrophilicity and allowing for selective reduction of one ester group while the other remains intact.
-
Protocol:
-
In a dry flask under an inert atmosphere, dissolve Diethyl cyclobutane-1,1-dicarboxylate and lithium chloride in a mixture of anhydrous THF and ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or GC-MS to confirm the disappearance of starting material and the formation of the mono-alcohol product.
-
Carefully quench the reaction by the slow addition of an acidic solution (e.g., 1 M HCl) at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the final product using flash column chromatography on silica gel to yield this compound with high purity.
-
Applications in Active Pharmaceutical Ingredient (API) Synthesis
The utility of a pharmaceutical intermediate is best demonstrated through its successful incorporation into an API. While specific, publicly disclosed syntheses directly using this intermediate are often proprietary, its structural motif is present in numerous patented compounds, particularly in oncology and immunology. For instance, it serves as a key building block for inhibitors of KRAS, a critical oncogene target.
Case Study: Synthesis of a KRAS G12D Inhibitor Precursor
This intermediate is a precursor for advanced heterocyclic structures used in the development of KRAS inhibitors, such as those described in recent patent literature.[12] The hydroxymethyl group provides a handle for building out complex side chains, while the ester can be hydrolyzed and used in amide bond formations.
Illustrative Synthetic Pathway
The following diagram illustrates a plausible, generalized pathway where the intermediate is elaborated into a more complex heterocyclic system, a common strategy in modern drug discovery.
Caption: Generalized synthetic route from the intermediate to an advanced API core.
-
Expertise in Action: In this pathway, the alcohol is first converted to a better leaving group (e.g., a tosylate) to prepare it for a later nucleophilic substitution or cyclization step. The ester is then hydrolyzed to the carboxylic acid. This acid is then coupled with a suitable amine-containing fragment using standard peptide coupling reagents (like HATU), forming a key amide bond. Finally, an intramolecular cyclization reaction, driven by the previously installed leaving group, forges the final heterocyclic ring system of the API core. This strategic, multi-step sequence demonstrates the versatility imparted by the intermediate's two orthogonal functional groups.
Conclusion and Future Outlook
This compound is more than just a simple building block; it is an enabling tool for modern medicinal chemistry. Its unique combination of a conformationally rigid cyclobutane core and versatile, orthogonal functional groups allows for the efficient construction of complex, three-dimensional molecules. As drug discovery programs continue to target challenging proteins and seek novel chemical space, the demand for sophisticated intermediates like this one will undoubtedly grow. The robust synthetic pathways and clear characterization data presented in this guide provide researchers with the foundational knowledge required to confidently incorporate this high-value intermediate into their next generation of innovative pharmaceutical candidates.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifechemicals.com [lifechemicals.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | C8H14O3 | CID 15670506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - C8H14O3 | CSCS00000732475 [chem-space.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Diethyl 1,1-cyclobutanedicarboxylate | C10H16O4 | CID 77410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Diethyl 1,1-cyclobutanedicarboxylate, 95% | Fisher Scientific [fishersci.ca]
- 12. CN119156393A - ç¯ç¶ååç©åå ¶å¶å¤æ¹æ³åå»è¯ç¨é - Google Patents [patents.google.com]
Potential Biological Activity of Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the potential biological activity of Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate based on documented activities of structurally related cyclobutane derivatives. To date, no direct experimental studies on the biological effects of this compound have been identified in publicly available literature. Therefore, the information presented herein is for informational and theoretical purposes only and should guide future research, not be interpreted as established fact.
Introduction
The cyclobutane moiety is a four-membered carbocyclic ring that, despite its inherent ring strain, is found in a variety of natural products and synthetic molecules with significant biological activities.[1][2] Its unique conformational properties and metabolic stability have made it an attractive scaffold in medicinal chemistry.[3] this compound is a synthetic compound whose biological profile has not been explicitly elucidated. This whitepaper aims to explore the potential biological activities of this molecule by examining the established pharmacological effects of other cyclobutane-containing compounds. The structural alerts within this compound, namely the cyclobutane core, the ester, and the hydroxymethyl group, may contribute to a range of interactions with biological targets.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1.[3]
| Property | Value | Reference |
| Molecular Formula | C8H14O3 | [3] |
| Molecular Weight | 158.19 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 1195-81-9 | [3] |
| Synonyms | Cyclobutanecarboxylic acid, 1-(hydroxymethyl)-, ethyl ester | [3] |
Potential Biological Activities Based on Structurally Related Compounds
While no direct data exists for the target molecule, the broader family of cyclobutane derivatives has been shown to exhibit a range of biological activities. These activities provide a foundation for hypothesizing the potential therapeutic applications of this compound.
Anti-inflammatory and Analgesic Activity
Several studies have reported the anti-inflammatory and analgesic properties of compounds containing a cyclobutane ring. For instance, certain derivatives of 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate have demonstrated potent anti-inflammatory and analgesic effects, in some cases exceeding the activity of commercial drugs like Piroxicam and Meloxicam.[4]
Anticancer Activity
The cyclobutane scaffold has been incorporated into novel anticancer agents. Researchers have designed and synthesized cyclobutane-based β3 integrin antagonists as a new class of ligand-mimetic antagonists for cancer therapy.[1][3][5] These compounds aim to inhibit the Arg-Gly-Asp (RGD)-binding family of integrin receptors, which are key to cancer proliferation and metastasis.[3] Additionally, 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4 have been evaluated for their cytotoxic properties in human cancer cell lines.[6][7]
Antimicrobial Activity
Cyclobutane-containing alkaloids isolated from various natural sources have demonstrated strong antibacterial and antimicrobial activities.[8] This suggests that the cyclobutane motif can be a key pharmacophore for the development of new antimicrobial agents.
Postulated Mechanisms of Action
Based on the activities of related compounds, several potential mechanisms of action for this compound can be postulated.
Inhibition of Integrin Signaling
Should the molecule act as an integrin antagonist, it could interfere with cell-extracellular matrix adhesion and signaling. This could be particularly relevant in cancer, where integrins like αvβ3 are associated with disease progression and metastasis.[3]
Caption: Hypothetical inhibition of integrin signaling pathway.
Proposed Synthetic Workflow
The synthesis of this compound is not widely detailed in the literature. However, a plausible synthetic route can be proposed based on established organic chemistry principles, such as the synthesis of other cyclobutane derivatives.[9]
Caption: A potential synthetic workflow for the target compound.
Experimental Protocols for Future Studies
To elucidate the biological activity of this compound, a series of in vitro and in vivo experiments would be necessary. The following are suggested protocols based on the potential activities discussed.
In Vitro Cytotoxicity Assay
-
Objective: To determine the cytotoxic effects of the compound on various cancer cell lines.
-
Methodology:
-
Culture human cancer cell lines (e.g., HepG2, SK-N-DZ) in appropriate media.[6]
-
Seed cells into 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound for 48-72 hours.
-
Assess cell viability using a resazurin-based assay or MTT assay.[6]
-
Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line.
-
Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
-
Objective: To evaluate the in vivo anti-inflammatory activity.
-
Methodology:
-
Use adult male Wistar rats or Swiss albino mice.
-
Administer this compound orally or intraperitoneally at various doses.
-
After 1 hour, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculate the percentage inhibition of edema compared to a control group.
-
Conclusion and Future Directions
While there is currently no direct evidence for the biological activity of this compound, the extensive research on related cyclobutane derivatives suggests a high potential for this compound to possess valuable pharmacological properties, particularly in the areas of oncology and inflammation. The unique structural features of the cyclobutane ring warrant further investigation of this and similar molecules.
Future research should focus on:
-
Synthesis and Characterization: Developing a robust and scalable synthesis for this compound and its analogs.
-
In Vitro Screening: Performing a broad panel of in vitro assays to identify potential biological targets and activities.
-
In Vivo Studies: Conducting animal studies to evaluate the efficacy, toxicity, and pharmacokinetic profile of the compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related compounds to understand the key structural features required for biological activity.
By systematically exploring the potential of this compound, new avenues for the development of novel therapeutics may be uncovered.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - C8H14O3 | CSCS00000732475 [chem-space.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. DSpace [bradscholars.brad.ac.uk]
- 6. Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
Conformational Analysis and Stability of Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate is a substituted cyclobutane derivative with potential applications in medicinal chemistry and materials science. Understanding its three-dimensional structure and conformational stability is crucial for predicting its physicochemical properties, biological activity, and reactivity. This technical guide provides an in-depth analysis of the conformational landscape of this molecule. Due to the limited availability of direct experimental data for this specific compound, this guide draws upon established principles of cyclobutane stereochemistry and the conformational analysis of analogous 1,1-disubstituted cyclobutane systems. It outlines the theoretical puckered conformations, the probable energetic preferences, and details the experimental and computational methodologies that are essential for a comprehensive conformational and stability assessment.
Introduction to Cyclobutane Conformation
The cyclobutane ring is characterized by significant ring strain, which is a combination of angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent substituents). To alleviate this torsional strain, the cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation.[1][2] This puckering leads to two distinct substituent positions on each carbon atom: axial and equatorial.
The puckered conformations of cyclobutane are in rapid equilibrium at room temperature. For substituted cyclobutanes, the substituents can influence the energetics of this equilibrium. In the case of 1,1-disubstituted cyclobutanes, the two substituents on the same carbon atom will occupy one pseudo-axial and one pseudo-equatorial position in the puckered ring. The relative steric bulk of these substituents plays a significant role in determining the preferred conformation.
Conformational Analysis of this compound
For this compound, the C1 carbon is substituted with an ethyl carboxylate group (-COOCH₂CH₃) and a hydroxymethyl group (-CH₂OH). The cyclobutane ring will adopt a puckered conformation, and these two substituents will be positioned pseudo-axially and pseudo-equatorially.
Two primary puckered conformations are possible, interconverting through a planar transition state. In one conformation, the ethyl carboxylate group is pseudo-axial and the hydroxymethyl group is pseudo-equatorial. In the other, the positions are reversed. The relative stability of these two conformers will be determined by the steric interactions of the axial substituent with the other atoms in the ring. Generally, the conformer with the bulkier group in the equatorial position is more stable to minimize 1,3-diaxial interactions.[3] In this molecule, the ethyl carboxylate group is sterically more demanding than the hydroxymethyl group. Therefore, the conformer with the ethyl carboxylate group in the pseudo-equatorial position is expected to be the more stable one.
Quantitative Conformational Data (Hypothetical)
Table 1: Calculated Relative Energies of Conformers
| Conformer | Substituent Positions | Relative Energy (kcal/mol) | Population at 298 K (%) |
| A | -COOCH₂CH₃ (pseudo-equatorial), -CH₂OH (pseudo-axial) | 0.00 | ~70-80 |
| B | -COOCH₂CH₃ (pseudo-axial), -CH₂OH (pseudo-equatorial) | 0.8 - 1.2 | ~20-30 |
| Planar TS | - | 4.0 - 5.0 | < 0.01 |
Table 2: Key Geometric Parameters (Hypothetical) for the Most Stable Conformer (A)
| Parameter | Value |
| Puckering Angle (θ) | 25° - 35° |
| C1-C2 Bond Length | 1.54 - 1.56 Å |
| C2-C3 Bond Length | 1.54 - 1.56 Å |
| C1-C2-C3 Bond Angle | 88° - 90° |
| Dihedral Angle (H-C2-C3-H) | 20° - 30° |
Experimental and Computational Protocols
A combination of experimental and computational techniques is necessary for a thorough conformational analysis.[4][5]
Experimental Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol: ¹H and ¹³C NMR spectra are recorded in a suitable solvent (e.g., CDCl₃, DMSO-d₆) at various temperatures.
-
Analysis: Coupling constants (³JHH) between vicinal protons on the cyclobutane ring are measured. The magnitude of these coupling constants is related to the dihedral angle between the protons via the Karplus equation, providing information about the ring puckering. Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximities between protons, helping to distinguish between axial and equatorial substituents. Low-temperature NMR can be used to "freeze out" the conformational equilibrium and observe the individual conformers.
-
-
X-ray Crystallography:
-
Protocol: Single crystals of the compound are grown and subjected to X-ray diffraction analysis.
-
Analysis: This technique provides the precise solid-state conformation of the molecule, including bond lengths, bond angles, and dihedral angles. While this represents the conformation in the crystalline state, it provides a crucial benchmark for computational models.
-
Computational Methods
-
Molecular Mechanics (MM):
-
Protocol: A suitable force field (e.g., MMFF94, OPLS) is used to perform a conformational search to identify low-energy conformers.
-
Analysis: This method is computationally inexpensive and useful for exploring the potential energy surface and identifying a set of starting conformations for higher-level calculations.
-
-
Density Functional Theory (DFT):
-
Protocol: Geometry optimization and frequency calculations are performed for the identified conformers using a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, cc-pVTZ).[6]
-
Analysis: DFT provides accurate geometries and relative energies of the conformers and the transition states connecting them. Calculated NMR chemical shifts and coupling constants can be compared with experimental data for validation.
-
-
Molecular Dynamics (MD) Simulations:
-
Protocol: MD simulations are run in a solvent box to simulate the dynamic behavior of the molecule over time.
-
Analysis: This method provides insights into the conformational flexibility and the time scales of conformational interconversions in a solution environment.
-
Visualizations
Conformational Equilibrium
Caption: Puckered conformers interconvert via a higher-energy planar transition state.
Workflow for Conformational Analysis
Caption: Integrated computational and experimental workflow for conformational analysis.
Stability Considerations
The stability of this compound will be influenced by several factors:
-
Ring Strain: Like all cyclobutanes, the inherent ring strain makes it more susceptible to ring-opening reactions under certain conditions (e.g., high temperature, strong acids/bases) compared to acyclic or larger ring systems.
-
Substituent Effects: The ester and alcohol functionalities can participate in intramolecular hydrogen bonding, which could influence the conformational preferences and overall stability. The ester group is susceptible to hydrolysis under acidic or basic conditions.
-
Thermal Stability: The molecule is expected to be reasonably stable at room temperature. At elevated temperatures, decomposition or rearrangement reactions may occur. Thermogravimetric analysis (TGA) would be the appropriate technique to determine its thermal stability profile.
Conclusion
While specific experimental data on the conformational analysis of this compound is currently lacking, a robust understanding of its 3D structure and stability can be achieved through a synergistic approach combining modern experimental techniques and computational modeling. The puckered nature of the cyclobutane ring is the dominant conformational feature, with the relative positioning of the ethyl carboxylate and hydroxymethyl groups dictating the lowest energy state. The methodologies and theoretical framework presented in this guide provide a comprehensive roadmap for researchers to fully characterize this and other similarly substituted cyclobutane molecules, which is essential for their rational design and application in drug discovery and materials science.
References
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide: Theoretical and Computational Studies of Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate is a bifunctional organic molecule containing a cyclobutane ring, an ester group, and a primary alcohol. Its unique structural features, including the strained four-membered ring and the presence of hydrogen bond donors and acceptors, make it an interesting candidate for theoretical and computational analysis. Such studies are crucial for understanding its conformational landscape, electronic properties, reactivity, and potential applications in medicinal chemistry and materials science. This guide details the theoretical approaches that can be used to characterize this molecule.
Molecular Structure and Conformational Analysis
A fundamental step in the computational study of a flexible molecule like this compound is the exploration of its potential energy surface to identify stable conformers.
Computational Methodology
A common workflow for conformational analysis involves an initial broad search using a computationally less expensive method, followed by refinement of the most promising structures at a higher level of theory.
-
Initial Conformational Search: A molecular mechanics force field, such as MMFF94 or a similar advanced force field, is employed to perform a systematic or stochastic search of the conformational space. This step generates a large number of potential low-energy conformers.
-
Quantum Mechanical Optimization and Ranking: The unique conformers from the initial search are then subjected to geometry optimization and frequency calculations using a quantum mechanical method. Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d) is a standard choice for this stage. The relative energies of the optimized conformers are used to identify the most stable structures.
-
High-Accuracy Energy Refinement: For the lowest energy conformers, single-point energy calculations are often performed using a larger basis set (e.g., 6-311++G(d,p)) and potentially a more accurate method to refine the relative energy rankings.
Workflow for Conformational Analysis
Caption: Workflow for Conformational Analysis.
Quantum Chemical Descriptors and Properties
Once the ground state geometry is established, a wealth of information about the molecule's electronic structure, reactivity, and spectroscopic properties can be computed.
Experimental Protocols: Computational Details
All calculations would be performed using a suite of quantum chemistry software such as Gaussian, ORCA, or Spartan. The ground state geometry of this compound would be optimized using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. The vibrational frequencies would be calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface.
Tabulated Data
The following table summarizes the kind of data that would be generated from these calculations.
| Property | Calculated Value | Units |
| Thermodynamic Properties | ||
| Zero-point vibrational energy | Value | kcal/mol |
| Enthalpy (298.15 K) | Value | Hartrees |
| Gibbs Free Energy (298.15 K) | Value | Hartrees |
| Electronic Properties | ||
| Dipole Moment | Value | Debye |
| HOMO Energy | Value | eV |
| LUMO Energy | Value | eV |
| HOMO-LUMO Gap | Value | eV |
| Spectroscopic Properties | ||
| Key Vibrational Frequencies | cm⁻¹ | |
| - O-H stretch | Value | cm⁻¹ |
| - C=O stretch | Value | cm⁻¹ |
| - C-O stretch | Value | cm⁻¹ |
| Molecular Surface Properties | ||
| Molecular Electrostatic Potential | ||
| - Minimum (Vmin) | Value | kcal/mol |
| - Maximum (Vmax) | Value | kcal/mol |
Reactivity Analysis
The electronic properties calculated can be used to infer the reactivity of the molecule.
Conceptual DFT
Conceptual DFT provides a framework for understanding chemical reactivity through global and local descriptors.
-
Global Descriptors: These describe the reactivity of the molecule as a whole.
-
Chemical Hardness (η): η ≈ (ELUMO - EHOMO) / 2. A larger hardness value indicates lower reactivity.
-
Electronic Chemical Potential (μ): μ ≈ (EHOMO + ELUMO) / 2. This relates to the escaping tendency of electrons.
-
Electrophilicity Index (ω): ω = μ² / (2η). This measures the propensity of a species to accept electrons.
-
-
Local Descriptors: These indicate the most reactive sites within the molecule.
-
Fukui Functions: These functions, f+(r), f-(r), and f0(r), indicate the propensity of a site to undergo nucleophilic, electrophilic, and radical attack, respectively.
-
Molecular Electrostatic Potential (MEP): The MEP map visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
-
Logical Relationship of Reactivity Descriptors
Caption: Derivation of Reactivity Profile.
Potential Applications in Drug Development
Computational studies can provide insights into the drug-like properties of a molecule.
ADMET Prediction
In silico models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound. These predictions are valuable in the early stages of drug discovery to identify potential liabilities.
Molecular Docking
If a biological target is hypothesized, molecular docking simulations can be performed to predict the binding mode and affinity of the molecule to the active site of a protein. This can help in identifying its potential as a lead compound for drug development.
Experimental Protocol: Molecular Docking
-
Preparation of the Receptor: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and ligands are removed, and hydrogen atoms are added.
-
Preparation of the Ligand: The 3D structure of the lowest energy conformer of this compound is prepared by assigning appropriate atom types and charges.
-
Docking Simulation: A docking program (e.g., AutoDock Vina) is used to search for the optimal binding poses of the ligand within the defined active site of the receptor.
-
Analysis of Results: The predicted binding poses are ranked based on their docking scores, and the interactions between the ligand and the protein are analyzed.
Conclusion
While experimental data is the ultimate arbiter, theoretical and computational studies provide a powerful and cost-effective means to gain a deep understanding of the chemical nature of molecules like this compound. The methodologies outlined in this guide form a standard workflow for characterizing its structural, electronic, and reactivity properties, which can guide future experimental work and inform its potential applications. The continued development of computational methods and computing power will undoubtedly lead to even more accurate and insightful predictions for this and other complex organic molecules.
Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate: A Technical Review of its Synthesis and Potential in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate is a bifunctional molecule featuring a cyclobutane core, an ester, and a primary alcohol. This unique structural combination makes it a valuable building block in medicinal chemistry, offering a rigid scaffold that can be strategically modified to interact with biological targets. This technical guide provides a comprehensive review of the available literature on its synthesis, key chemical properties, and emerging applications in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its application in chemical synthesis and for understanding its potential pharmacokinetic profile.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₃ | PubChem[1] |
| Molecular Weight | 158.19 g/mol | PubChem[1] |
| CAS Number | 1195-81-9 | PubChem[1] |
| Appearance | Liquid (presumed) | - |
| Boiling Point | Not reported | - |
| Melting Point | Not reported | - |
| Density | Not reported | - |
| Solubility | Not reported | - |
| IUPAC Name | This compound | PubChem[1] |
| InChI Key | PWMQFMMZBJUHID-UHFFFAOYSA-N | PubChem[1] |
| Canonical SMILES | CCOC(=O)C1(CCC1)CO | PubChem[1] |
Synthesis of the Cyclobutane Core: A Foundational Protocol
A logical synthetic pathway would first involve the synthesis of diethyl 1,1-cyclobutanedicarboxylate, followed by the selective reduction of one of the ester groups to the desired hydroxymethyl functionality.
Experimental Protocol: Synthesis of 1,1-Cyclobutanedicarboxylic Acid[2]
This protocol describes the synthesis of the dicarboxylic acid precursor. Esterification to the diethyl ester can be achieved through standard methods such as Fischer esterification.
Materials:
-
Ethyl malonate (1 mole)
-
Trimethylene bromide (1.05 moles)
-
Sodium (2 gram atoms)
-
Absolute ethanol
-
Ether
-
Ethyl acetate
-
Hydrochloric acid
-
Ammonia
Procedure:
-
Formation of Sodium Ethoxide: In a 3-liter three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser with a calcium chloride tube, and a separatory funnel, prepare a solution of sodium ethoxide by dissolving sodium in absolute ethanol.
-
Reaction with Trimethylene Bromide: To the flask containing ethyl malonate and trimethylene bromide, add the sodium ethoxide solution through the separatory funnel while maintaining the reaction temperature at 60-65°C.
-
Work-up: After the reaction is complete, as indicated by a sample being neutral to phenolphthalein when added to water, add water to dissolve the precipitated sodium bromide. Remove the ethanol by distillation.
-
Steam Distillation: Steam distill the mixture to separate the diethyl 1,1-cyclobutanedicarboxylate and any unreacted ethyl malonate from non-volatile side products.
-
Hydrolysis: Hydrolyze the collected ester by refluxing with a solution of potassium hydroxide in ethanol.
-
Isolation of Dicarboxylic Acid: After hydrolysis, remove the ethanol by distillation and evaporate the mixture to dryness. Dissolve the residue in hot water and acidify with concentrated hydrochloric acid. The 1,1-cyclobutanedicarboxylic acid will precipitate upon cooling and can be purified by crystallization from ethyl acetate.
Logical Synthesis Progression:
Caption: Proposed synthesis of this compound.
The Role of the Cyclobutane Moiety in Drug Discovery
The cyclobutane ring is an increasingly utilized motif in medicinal chemistry. Its rigid, puckered conformation can impart favorable properties to drug candidates by:
-
Conformational Restriction: Locking flexible molecules into a bioactive conformation, which can enhance binding affinity and selectivity for a target protein.
-
Improved Metabolic Stability: The strained ring system can be less susceptible to metabolic degradation compared to more flexible alkyl chains.
-
Vectorial Orientation of Substituents: Providing a defined three-dimensional arrangement of functional groups, which is crucial for optimizing interactions within a binding pocket.
-
Novel Intellectual Property: The incorporation of a cyclobutane scaffold can lead to new chemical entities with unique patentability.
While specific biological data for this compound is not extensively published, its value lies in its potential as a versatile building block for the synthesis of more complex molecules with therapeutic potential. The presence of both a nucleophilic hydroxyl group and an electrophilic ester group allows for a wide range of subsequent chemical modifications.
Potential Applications and Future Directions
Given the growing interest in small, strained ring systems in drug discovery, this compound represents a promising starting material for the development of novel therapeutics. Its derivatives could be explored for a variety of applications, including but not limited to:
-
Oncology: As a scaffold for the development of kinase inhibitors or other anti-proliferative agents.
-
Neuroscience: For the synthesis of ligands for central nervous system receptors and transporters.
-
Infectious Diseases: As a core for novel antibacterial or antiviral compounds.
The lack of extensive biological data in the public domain suggests that this molecule may be utilized in proprietary drug discovery programs. Further academic research into the synthesis of libraries based on this scaffold and their subsequent biological screening would be highly valuable to uncover its full potential.
Conclusion
This compound is a chemical entity with significant potential as a building block in modern drug discovery. While detailed, publicly available experimental protocols for its synthesis and specific biological activity data are currently limited, its structural features and the established importance of the cyclobutane motif in medicinal chemistry underscore its value. The synthetic route outlined, based on well-established procedures, provides a clear path for its preparation. Future research focusing on the derivatization of this molecule and the biological evaluation of the resulting compounds is warranted to fully exploit its therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the multi-step synthesis of Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate, a valuable building block in medicinal chemistry and drug development, starting from diethyl malonate. The protocols detailed herein are based on established and reliable synthetic transformations.
Overall Synthetic Scheme
The synthesis proceeds in four main steps starting from diethyl malonate. The key intermediate, diethyl 1,1-cyclobutanedicarboxylate, is first synthesized and then fully reduced to the corresponding diol. A selective protection-esterification-deprotection sequence is then employed to yield the final target molecule.
Figure 1: Overall synthetic pathway for this compound.
Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate
This initial step involves the dialkylation of diethyl malonate with 1,3-dibromopropane to form the cyclobutane ring. The procedure is adapted from a well-established protocol.[1]
Experimental Protocol
-
Reaction Setup: A 5-liter three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel.
-
Reagent Preparation: A solution of sodium ethoxide is prepared by cautiously adding 138 g (6.0 g-atom) of sodium metal in small pieces to 2.5 L of absolute ethanol in a separate flask equipped with a reflux condenser.
-
Reaction Execution: The three-necked flask is charged with 480 g (3.0 mol) of diethyl malonate and 606 g (3.0 mol) of 1,3-dibromopropane. The mixture is heated to 80°C with vigorous stirring.
-
The prepared sodium ethoxide solution is added dropwise from the dropping funnel over a period of approximately 1.5 hours, maintaining a gentle reflux.
-
After the addition is complete, the reaction mixture is refluxed with continued stirring for an additional 45 minutes.
-
Work-up and Purification: The ethanol is removed by distillation. The cooled residue is treated with 900 mL of cold water. The organic layer is separated, and the aqueous layer is extracted three times with 500 mL portions of ether.
-
The combined organic layers and ether extracts are washed with a saturated salt solution and dried over anhydrous sodium sulfate.
-
The ether is removed by distillation, and the residue is purified by vacuum distillation to yield diethyl 1,1-cyclobutanedicarboxylate.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 53-55% | [1] |
| Boiling Point | 91-96°C at 4 mmHg | [1] |
| Density | 1.05 g/mL at 20°C | [2] |
| Refractive Index | 1.4360 | [2] |
Step 2: Reduction of Diethyl 1,1-cyclobutanedicarboxylate to 1,1-Cyclobutanedimethanol
The diester is reduced to the corresponding diol using lithium aluminum hydride (LiAlH₄), a powerful reducing agent for esters.
Experimental Protocol
-
Reaction Setup: A dry 3-liter three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Reagent Preparation: A suspension of 45 g (1.2 mol) of lithium aluminum hydride in 1 L of anhydrous tetrahydrofuran (THF) is prepared in the flask and cooled to 0°C in an ice bath.
-
Reaction Execution: A solution of 200 g (1.0 mol) of diethyl 1,1-cyclobutanedicarboxylate in 500 mL of anhydrous THF is added dropwise from the dropping funnel at a rate that maintains the reaction temperature below 10°C.
-
After the addition is complete, the mixture is allowed to warm to room temperature and then stirred for an additional 12 hours.
-
Work-up and Purification: The reaction is carefully quenched by the sequential dropwise addition of 45 mL of water, 45 mL of 15% aqueous sodium hydroxide, and finally 135 mL of water, while maintaining cooling in an ice bath.
-
The resulting white precipitate is filtered off, and the filter cake is washed with THF.
-
The combined filtrate is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 1,1-cyclobutanedimethanol as a colorless oil, which may solidify upon standing.
Quantitative Data
| Parameter | Value (Expected) |
| Yield | >90% |
| Physical State | Colorless oil or low-melting solid |
Step 3: Selective Synthesis of this compound
This transformation is achieved through a three-step sequence involving selective protection of one primary alcohol, esterification of the other, and subsequent deprotection.
Figure 2: Workflow for the selective synthesis of the target molecule from 1,1-cyclobutanedimethanol.
Step 3a: Selective Mono-protection of 1,1-Cyclobutanedimethanol
One of the two primary hydroxyl groups is selectively protected as a tert-butyldimethylsilyl (TBDMS) ether.
-
Reaction Setup: A solution of 1,1-cyclobutanedimethanol (116 g, 1.0 mol) in 500 mL of anhydrous dimethylformamide (DMF) is prepared in a 1-liter flask equipped with a magnetic stirrer under a nitrogen atmosphere and cooled to 0°C.
-
Reagent Addition: Imidazole (75 g, 1.1 mol) is added, followed by the portion-wise addition of tert-butyldimethylsilyl chloride (TBDMSCl) (151 g, 1.0 mol).
-
Reaction Execution: The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature and stirred for 16 hours.
-
Work-up and Purification: The reaction is quenched by the addition of water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to separate the mono-protected diol from the starting material and the di-protected by-product.
Quantitative Data (Expected)
| Parameter | Value (Expected) |
| Yield of Mono-protected Diol | 50-60% |
| Eluent for Chromatography | Hexane/Ethyl Acetate Gradient |
Step 3b: Esterification of 1-((tert-Butyldimethylsilyloxy)methyl)cyclobutan-1-ol
The remaining free hydroxyl group is esterified using ethyl chloroformate.
-
Reaction Setup: A solution of the mono-protected diol (from the previous step, ~0.5 mol) in 500 mL of anhydrous dichloromethane (DCM) is prepared in a 1-liter flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere. The solution is cooled to 0°C.
-
Reagent Addition: Anhydrous pyridine (44 mL, 0.55 mol) is added, followed by the dropwise addition of ethyl chloroformate (54 mL, 0.55 mol) from the dropping funnel.
-
Reaction Execution: The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 4 hours.
-
Work-up and Purification: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is typically used in the next step without further purification.
Step 3c: Deprotection of the TBDMS Ether
The TBDMS protecting group is removed to unveil the final product.
-
Reaction Setup: The crude product from the esterification step is dissolved in 500 mL of THF in a 1-liter flask.
-
Reagent Addition: A 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (550 mL, 0.55 mol) is added to the solution.
-
Reaction Execution: The reaction mixture is stirred at room temperature for 2 hours.
-
Work-up and Purification: The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the final product, this compound.
Quantitative Data for Final Product
| Parameter | Value | Reference |
| Molecular Formula | C₈H₁₄O₃ | [3] |
| Molecular Weight | 158.19 g/mol | [3] |
| Appearance | Liquid | |
| Boiling Point | Not readily available | |
| IUPAC Name | This compound | [3] |
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. All reactions should be performed in a well-ventilated fume hood.
References
Synthesis of Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved in a two-step process commencing with the preparation of diethyl 1,1-cyclobutanedicarboxylate, followed by its selective mono-reduction.
Reaction Scheme
The overall synthetic pathway is depicted below:
Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate
Reaction of diethyl malonate with 1,3-dibromopropane in the presence of a base.
Step 2: Synthesis of this compound
Selective reduction of one ester group of diethyl 1,1-cyclobutanedicarboxylate using a suitable reducing agent.
Experimental Protocols
Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate
This procedure is adapted from a well-established method described in Organic Syntheses.[1][2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Diethyl malonate | 160.17 | 80.1 g (72.5 mL) | 0.50 |
| 1,3-Dibromopropane | 201.86 | 101 g (54.3 mL) | 0.50 |
| Sodium ethoxide | 68.05 | 34.0 g | 0.50 |
| Absolute Ethanol | 46.07 | 400 mL | - |
| Diethyl ether | 74.12 | As needed | - |
| Saturated Sodium Chloride Solution | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Equipment:
-
Three-necked round-bottom flask (1 L)
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: A 1 L three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The apparatus should be dried in an oven and assembled while hot to ensure anhydrous conditions.
-
Reagent Addition: To the flask, add 400 mL of absolute ethanol and 34.0 g (0.50 mol) of sodium ethoxide. Stir the mixture until the sodium ethoxide is completely dissolved.
-
Malonic Ester Addition: Add 80.1 g (0.50 mol) of diethyl malonate to the sodium ethoxide solution with continuous stirring.
-
Dibromopropane Addition: From the dropping funnel, add 101 g (0.50 mol) of 1,3-dibromopropane dropwise to the reaction mixture. An exothermic reaction will occur, and the rate of addition should be controlled to maintain a gentle reflux.
-
Reflux: After the addition is complete, heat the mixture to reflux using a heating mantle and maintain reflux for 2 hours with vigorous stirring.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing 500 mL of water.
-
Separate the organic layer.
-
Extract the aqueous layer with two 150 mL portions of diethyl ether.
-
Combine the organic layers and wash with 100 mL of saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator.
-
The crude product is purified by vacuum distillation. Collect the fraction boiling at 110-112 °C at 15 mmHg.
-
-
Characterization: The expected yield of diethyl 1,1-cyclobutanedicarboxylate is approximately 60-70%. The product should be a colorless oil.
Step 2: Synthesis of this compound
This protocol utilizes the selective reducing properties of Diisobutylaluminium hydride (DIBAL-H) to achieve the mono-reduction of the diester.[3][4][5][6]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Diethyl 1,1-cyclobutanedicarboxylate | 200.23 | 20.0 g | 0.10 |
| Diisobutylaluminium hydride (DIBAL-H) (1.0 M in hexanes) | 142.22 | 110 mL | 0.11 |
| Anhydrous Toluene | 92.14 | 200 mL | - |
| Methanol | 32.04 | As needed | - |
| 1 M Hydrochloric Acid | - | As needed | - |
| Diethyl ether | 74.12 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Saturated Sodium Chloride Solution | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Equipment:
-
Three-necked round-bottom flask (500 mL)
-
Magnetic stirrer
-
Low-temperature thermometer
-
Dropping funnel
-
Inert gas (Nitrogen or Argon) supply
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a low-temperature thermometer, and a dropping funnel is flushed with an inert gas (nitrogen or argon).
-
Substrate Dissolution: In the flask, dissolve 20.0 g (0.10 mol) of diethyl 1,1-cyclobutanedicarboxylate in 200 mL of anhydrous toluene.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
DIBAL-H Addition: Slowly add 110 mL (0.11 mol) of 1.0 M DIBAL-H solution in hexanes dropwise from the dropping funnel, ensuring the internal temperature does not rise above -70 °C. The addition should take approximately 1 hour.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching:
-
While maintaining the temperature at -78 °C, slowly add 15 mL of methanol to quench the excess DIBAL-H.
-
Allow the mixture to warm to room temperature.
-
Slowly add 100 mL of 1 M hydrochloric acid. Stir vigorously until two clear layers are formed.
-
-
Work-up:
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with three 100 mL portions of diethyl ether.
-
Combine the organic layers and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and remove the solvent using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
-
Characterization: The expected yield of this compound is typically in the range of 70-85%. The final product is a colorless oil.
Data Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Yield (%) |
| Diethyl 1,1-cyclobutanedicarboxylate | C₁₀H₁₆O₄ | 200.23 | 110-112 @ 15 mmHg | 60-70 |
| This compound | C₈H₁₄O₃ | 158.19 | - | 70-85 |
Experimental Workflow
Figure 1. Workflow for the synthesis of this compound.
This protocol provides a reliable and reproducible method for the synthesis of this compound. The procedures are described in detail to ensure successful execution by trained researchers. Standard laboratory safety precautions should be followed throughout the synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Diisobutylaluminum Hydride (DIBAL-H) [commonorganicchemistry.com]
- 4. DIBAL-H, Diisobutylaluminium hydride [organic-chemistry.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. adichemistry.com [adichemistry.com]
The Strategic Integration of Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Rising Prominence of Cyclobutane Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. Among the saturated carbocycles, the cyclobutane motif has emerged as a compelling structural element. Its inherent ring strain results in a unique puckered, three-dimensional conformation that offers a level of conformational rigidity not found in more flexible acyclic or larger cyclic systems.[1][2] This constrained geometry can be strategically exploited to pre-organize pharmacophoric elements for optimal interaction with biological targets, potentially leading to enhanced potency and selectivity.[3][4] Furthermore, the sp³-rich nature of the cyclobutane ring contributes to improved solubility, metabolic stability, and reduced planarity, key attributes in the optimization of lead compounds.[5]
Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate is a bifunctional building block that elegantly combines the benefits of the cyclobutane core with two versatile handles for chemical elaboration: a primary alcohol and an ethyl ester. This arrangement makes it a valuable synthon for the construction of more complex molecules, including spirocyclic systems, which are of growing interest in medicinal chemistry for their ability to explore novel chemical space.[2] This application note will provide a detailed overview of the utility of this compound as a strategic building block in drug discovery, with a focus on its application in the synthesis of a key intermediate for a clinical-stage oncology drug.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical characteristics of a building block is essential for its effective implementation in a synthetic workflow.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O₃ | [4] |
| Molecular Weight | 158.19 g/mol | [4] |
| CAS Number | 1195-81-9 | [4] |
| Appearance | Colorless liquid | [6][7] |
| Boiling Point | Not readily available | |
| Solubility | Soluble in common organic solvents |
While detailed experimental spectroscopic data is not widely published in peer-reviewed journals, typical spectral characteristics can be predicted based on the structure. The ¹H NMR spectrum would be expected to show signals for the ethyl group (a triplet and a quartet), the methylene protons of the hydroxymethyl group, and the cyclobutane ring protons. The ¹³C NMR would show corresponding signals for the carbonyl carbon of the ester, the quaternary carbon of the cyclobutane ring, and the other aliphatic carbons. Infrared (IR) spectroscopy would reveal characteristic absorptions for the hydroxyl (O-H stretch) and carbonyl (C=O stretch) groups.
Application Profile: Synthesis of a Key Spirocyclic Intermediate for the AKT Inhibitor AZD5363
A prominent example of the strategic use of a derivative of this compound is in the synthesis of the potent and selective AKT inhibitor, AZD5363.[8][9] AZD5363 has been the subject of numerous clinical trials for the treatment of various cancers. The core of AZD5363 features a unique spirocyclic hydantoin moiety, which is constructed from a piperidine-4-carboxylic acid derivative that incorporates a cyclobutane-like spirocyclic system. The synthesis of a key intermediate for this spirocycle, 8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-oxa-1,8-diazaspiro[4.5]decane-2,4-dione, highlights the utility of the foundational cyclobutane structure.[1]
The following workflow illustrates the conceptual synthetic strategy for constructing such a spirocyclic core, starting from a functionalized piperidine that can be derived from cyclobutane precursors.
Caption: Synthetic approach to AZD5363.
Protocol 1: Conceptual Synthesis of the Spirocyclic Hydantoin Core
This protocol outlines the key cyclization step to form the spirocyclic hydantoin intermediate. The starting material, 4-(alkyloxycarbonylamino)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid, can be synthesized through multi-step sequences that may originate from cyclobutane-containing precursors.
Materials:
-
4-(alkyloxycarbonylamino)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid
-
Carbonyldiimidazole (CDI) or other suitable cyclizing agent
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the 4-(alkyloxycarbonylamino)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid in the chosen anhydrous solvent.
-
Addition of Cyclizing Agent: To the stirred solution, add the cyclizing agent (e.g., 1.1 equivalents of CDI) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed. The reaction may require heating to reflux to proceed to completion.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If necessary, quench any excess reagent according to standard laboratory procedures. The reaction mixture can be concentrated under reduced pressure.
-
Purification: The crude product, 8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-oxa-1,8-diazaspiro[4.5]decane-2,4-dione, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the desired spirocyclic intermediate.
Causality of Experimental Choices:
-
Anhydrous Conditions: The use of an anhydrous solvent and an inert atmosphere is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate and the cyclizing agent.
-
Choice of Cyclizing Agent: CDI is a common and effective reagent for forming cyclic ureas and related structures from amino acids. It activates the carboxylic acid and facilitates intramolecular nucleophilic attack by the protected amine.
-
Reaction Monitoring: Careful monitoring of the reaction is essential to determine the optimal reaction time and to avoid the formation of byproducts.
Further Transformations and the Role of the Hydroxymethyl Group
The primary alcohol of this compound provides a versatile handle for a variety of chemical transformations, expanding its utility as a building block.
Caption: Potential transformations of the building block.
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using a variety of standard oxidizing agents (e.g., PCC, Swern oxidation, DMP for the aldehyde; Jones reagent, KMnO₄ for the carboxylic acid). This introduces new functionalities for further elaboration, such as reductive amination or amide bond formation.
-
Esterification and Etherification: The hydroxyl group can be readily esterified or etherified to introduce different side chains or protecting groups.
-
Conversion to a Leaving Group: The alcohol can be converted into a good leaving group (e.g., a tosylate or mesylate), which can then be displaced by a variety of nucleophiles to introduce nitrogen, sulfur, or other heteroatoms, as well as carbon-based functionalities.
The ethyl ester moiety also offers a handle for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many drug molecules. Alternatively, it can be reduced to a primary alcohol, providing a diol scaffold.
Conclusion
This compound is a valuable and versatile building block for drug discovery. Its inherent conformational rigidity and the presence of two orthogonal functional groups provide medicinal chemists with a powerful tool for the synthesis of complex and biologically active molecules. The successful application of its core structure in the synthesis of a key spirocyclic intermediate for the clinical-stage AKT inhibitor AZD5363 underscores its potential in the development of next-generation therapeutics. The ability to readily modify both the hydroxyl and ester functionalities further enhances its utility, allowing for the exploration of diverse chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. As the demand for novel, three-dimensional scaffolds in drug design continues to grow, the strategic implementation of building blocks like this compound will undoubtedly play an increasingly important role.
References
- 1. US9879017B2 - Processes for the preparation of AZD5363 and intermediate used therein - Google Patents [patents.google.com]
- 2. Design, Synthesis, and Biological Evaluation of APN and AKT Dual-Target Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C8H14O3 | CID 15670506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US2365703A - Alkylated cyclobutane carboxylic acid products and process for producing them - Google Patents [patents.google.com]
- 6. Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate, 97% 5 g | Request for Quote [thermofisher.com]
- 7. Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 8. apexbt.com [apexbt.com]
- 9. AZD5363 [openinnovation.astrazeneca.com]
Application Notes and Protocols for the Reactions of Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key chemical transformations involving the primary hydroxyl group of Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate. This compound serves as a versatile building block in medicinal chemistry and materials science, with its reactivity centered on the primary alcohol moiety. The following sections detail common and synthetically useful reactions, including oxidation, esterification, and substitution, providing researchers with the necessary information to utilize this molecule in their synthetic endeavors.
Oxidation of the Hydroxyl Group
Application Note:
The primary alcohol of this compound can be selectively oxidized to either the corresponding aldehyde, Ethyl 1-formylcyclobutane-1-carboxylate, or the carboxylic acid, 1-(ethoxycarbonyl)cyclobutane-1-carboxylic acid. The choice of oxidant and reaction conditions determines the final product.[1] Mild oxidizing agents are required for the selective formation of the aldehyde, preventing over-oxidation to the carboxylic acid.[2][3] Commonly used reagents for this partial oxidation include Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), or conditions for a Swern oxidation.[2] Stronger oxidizing agents, such as Jones reagent (CrO₃ in aqueous acetone with sulfuric acid) or potassium permanganate (KMnO₄), will typically oxidize the primary alcohol directly to the carboxylic acid.[2][3]
Quantitative Data Summary: Oxidation Reactions
| Reaction Type | Reagent(s) | Product | Typical Yield | Reference |
| Partial Oxidation | Pyridinium Chlorochromate (PCC) | Aldehyde | 80-95% | [2] |
| Partial Oxidation | Dess-Martin Periodinane (DMP) | Aldehyde | 85-98% | [2] |
| Full Oxidation | Jones Reagent (CrO₃/H₂SO₄/Acetone) | Carboxylic Acid | 75-90% | [2] |
| Full Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid | Variable | [3] |
Experimental Protocols:
Protocol 1: Controlled Oxidation to Ethyl 1-formylcyclobutane-1-carboxylate using PCC
-
Setup: In a fume hood, add a magnetic stir bar and anhydrous dichloromethane (DCM, 20 mL) to a dry 100 mL round-bottom flask equipped with a nitrogen inlet.
-
Reagent Addition: To the stirring solvent, add Pyridinium Chlorochromate (PCC, 1.5 equivalents). To this suspension, add a solution of this compound (1.0 equivalent) in anhydrous DCM (5 mL) dropwise over 10 minutes.
-
Reaction: Stir the mixture vigorously at room temperature under a nitrogen atmosphere. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter the suspension through a short pad of silica gel or Celite® to remove the chromium salts.
-
Purification: Wash the filter cake thoroughly with additional diethyl ether. Combine the organic filtrates and remove the solvent under reduced pressure. The resulting crude aldehyde can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Oxidation to 1-(ethoxycarbonyl)cyclobutane-1-carboxylic acid using Jones Reagent
-
Setup: To a 100 mL round-bottom flask containing a magnetic stir bar and a solution of this compound (1.0 equivalent) in acetone (25 mL), cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Prepare Jones reagent separately by dissolving CrO₃ in water and adding concentrated H₂SO₄ carefully. Add the prepared Jones reagent dropwise to the stirring alcohol solution at 0 °C. An orange-brown precipitate will form.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the dropwise addition of isopropanol until the solution turns from orange/brown to green.
-
Extraction: Remove the acetone under reduced pressure. Dilute the residue with water (50 mL) and extract the product with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid. Further purification can be achieved by recrystallization or column chromatography.
Oxidation Pathway Diagram
Caption: Oxidation pathways of the primary alcohol.
Esterification of the Hydroxyl Group
Application Note:
The hydroxyl group can readily undergo esterification with a variety of carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form a new ester.[4] The Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid.[5][6] This is a reversible equilibrium-driven process, often requiring removal of water to achieve high yields.[6] For more sensitive substrates, milder, non-acidic conditions are preferable. The Steglich esterification, using dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a highly effective method that proceeds at room temperature.[7][8]
Quantitative Data Summary: Esterification Reactions
| Method | Reagent(s) | Product Type | Typical Yield | Reference |
| Fischer Esterification | Carboxylic Acid, H₂SO₄ (cat.) | Ester | 60-80% (equilibrium) | [5][6] |
| Acyl Chloride | Acyl Chloride, Pyridine | Ester | >90% | [5] |
| Steglich Esterification | Carboxylic Acid, DCC, DMAP | Ester | 85-98% | [7][8] |
| (BOC)₂O Coupling | Carboxylic Acid, (BOC)₂O, DMAP | Ester | 90-99% | [8] |
Experimental Protocols:
Protocol 3: Fischer Esterification with Acetic Acid
-
Setup: Combine this compound (1.0 equivalent), acetic acid (1.2 equivalents), and toluene (20 mL) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (2-3 drops) or p-toluenesulfonic acid (0.05 equivalents) to the mixture.
-
Reaction: Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap. Continue heating until no more water is collected (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with diethyl ether (50 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL), water (20 mL), and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting ester by vacuum distillation or column chromatography.
Protocol 4: Steglich Esterification with Benzoic Acid
-
Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent), benzoic acid (1.1 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM (20 mL).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 equivalents) in DCM (10 mL) dropwise to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC.
-
Work-up: Once the reaction is complete, filter off the DCU precipitate and wash the solid with cold DCM.
-
Purification: Combine the filtrates and wash with 0.5 M HCl (2 x 15 mL), followed by saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the desired ester.
Esterification Workflow Diagram
Caption: General workflow for ester synthesis.
Substitution of the Hydroxyl Group via Mitsunobu Reaction
Application Note:
Direct substitution of a hydroxyl group is difficult because hydroxide is a poor leaving group.[9] The Mitsunobu reaction provides a powerful method to convert primary and secondary alcohols into a wide range of functional groups with inversion of stereochemistry (though inversion is not relevant for this achiral substrate).[10][11] The reaction occurs in a single pot under mild, neutral conditions. It utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol.[12] This in-situ activation allows for substitution by a wide variety of acidic nucleophiles (pKa < 13), such as carboxylic acids (to form esters), phenols (ethers), imides, or azide sources.[12][13]
Quantitative Data Summary: Mitsunobu Reaction Products
| Nucleophile (H-Nu) | Reagents | Product Type | Typical Yield | Reference |
| Carboxylic Acid (RCOOH) | PPh₃, DEAD/DIAD | Ester (RCOO-R') | 80-95% | [10][12] |
| Phenol (ArOH) | PPh₃, DEAD/DIAD | Aryl Ether (ArO-R') | 70-90% | [11] |
| Phthalimide | PPh₃, DEAD/DIAD | N-Alkylphthalimide | 75-95% | [11] |
| Hydrazoic Acid (HN₃) | PPh₃, DEAD/DIAD | Azide (N₃-R') | 80-95% | [11] |
| Thiol (RSH) | PPh₃, DEAD/DIAD | Thioether (RS-R') | 70-90% | [12] |
Experimental Protocol:
Protocol 5: Mitsunobu Reaction with Benzoic Acid
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add a magnetic stir bar and dissolve this compound (1.0 equivalent), benzoic acid (1.2 equivalents), and triphenylphosphine (PPh₃, 1.2 equivalents) in anhydrous tetrahydrofuran (THF, 25 mL).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 equivalents) dropwise via syringe over 15-20 minutes. The characteristic orange/red color of DEAD may fade as the reaction proceeds.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Remove the THF under reduced pressure. The crude residue will contain the product, triphenylphosphine oxide, and the reduced hydrazide byproduct.
-
Purification: Purify the residue directly by column chromatography on silica gel. The byproducts can be difficult to separate, so careful chromatography is required. In some cases, precipitating the triphenylphosphine oxide from a nonpolar solvent (like diethyl ether or hexanes) prior to chromatography can simplify purification.
Mitsunobu Reaction Logical Flow
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. chemistryguru.com.sg [chemistryguru.com.sg]
- 4. 17.6 Reactions of Alcohols - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. Mitsunobu Reaction [organic-chemistry.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: Ester Hydrolysis of "Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the hydrolysis of Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate to its corresponding carboxylic acid, 1-(hydroxymethyl)cyclobutane-1-carboxylic acid. This key intermediate is valuable in the synthesis of various active pharmaceutical ingredients (APIs), including analogues of pregabalin. The document outlines both alkaline and acid-catalyzed hydrolysis methods, presenting quantitative data, detailed experimental procedures, and visual workflows to guide researchers in their synthetic endeavors.
Introduction
This compound is a versatile building block in medicinal chemistry. Its hydrolysis to 1-(hydroxymethyl)cyclobutane-1-carboxylic acid is a critical step in the synthesis of more complex molecules. The cyclobutane motif is increasingly incorporated into drug candidates to enhance properties such as metabolic stability, conformational restriction, and potency.[1][2] This document provides two reliable methods for the ester hydrolysis: a high-yielding alkaline hydrolysis (saponification) and a classic acid-catalyzed hydrolysis.
Data Presentation
The following tables summarize the expected quantitative data for the hydrolysis of this compound based on established principles of ester hydrolysis and data from analogous reactions.[3][4][5]
Table 1: Alkaline Hydrolysis (Saponification)
| Parameter | Value | Method of Analysis |
| Starting Material | This compound | - |
| Product | 1-(hydroxymethyl)cyclobutane-1-carboxylic acid sodium/potassium salt | - |
| Reaction Time | 2 - 4 hours | Thin Layer Chromatography (TLC) |
| Reaction Temperature | Reflux (approx. 80-100 °C) | - |
| Expected Yield | > 95% | Gravimetric analysis after isolation |
| Expected Purity | > 98% | High-Performance Liquid Chromatography (HPLC), NMR Spectroscopy |
Table 2: Acid-Catalyzed Hydrolysis
| Parameter | Value | Method of Analysis |
| Starting Material | This compound | - |
| Product | 1-(hydroxymethyl)cyclobutane-1-carboxylic acid | - |
| Reaction Time | 4 - 8 hours | Thin Layer Chromatography (TLC) |
| Reaction Temperature | Reflux (approx. 100 °C) | - |
| Expected Yield | 85 - 90% | Gravimetric analysis after isolation |
| Expected Purity | > 95% | High-Performance Liquid Chromatography (HPLC), NMR Spectroscopy |
Experimental Protocols
Protocol 1: Alkaline Hydrolysis (Saponification)
This method is generally preferred due to its high yield and irreversible nature.[6][7]
Materials:
-
This compound
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Ethanol or Methanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (10-15 mL per gram of ester).
-
Addition of Base: In a separate beaker, prepare a solution of potassium hydroxide (2.0 eq) in a minimal amount of water and add it to the ethanolic solution of the ester.
-
Hydrolysis: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC until the starting material is no longer visible (typically 2-4 hours).[3]
-
Solvent Removal: After completion, allow the mixture to cool to room temperature. Remove the ethanol by distillation or using a rotary evaporator.
-
Aqueous Work-up: Dissolve the residue in water. Wash the aqueous solution with diethyl ether or ethyl acetate to remove any unreacted starting material or non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid. A white precipitate of 1-(hydroxymethyl)cyclobutane-1-carboxylic acid should form.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification (Optional): The crude 1-(hydroxymethyl)cyclobutane-1-carboxylic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: Acid-Catalyzed Hydrolysis
This method is an alternative to alkaline hydrolysis, yielding the carboxylic acid directly. The reaction is reversible, so using a large excess of water is recommended to drive the equilibrium towards the products.
Materials:
-
This compound
-
Dilute Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) (e.g., 10-20% aqueous solution)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) with an excess of dilute sulfuric acid or hydrochloric acid (10-20 volumes).
-
Hydrolysis: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC until completion (typically 4-8 hours).
-
Extraction: Cool the reaction mixture to room temperature. Extract the product into ethyl acetate (3 x volume of the aqueous layer).
-
Neutralization: Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to yield the crude 1-(hydroxymethyl)cyclobutane-1-carboxylic acid.
-
Purification (Optional): The product can be purified by recrystallization if necessary.
Visualizations
Experimental Workflow for Alkaline Hydrolysis
Caption: Experimental workflow for the alkaline hydrolysis of this compound.
Application in API Synthesis
1-(Hydroxymethyl)cyclobutane-1-carboxylic acid serves as a key intermediate in the synthesis of various APIs. A prominent example is its potential use in the synthesis of pregabalin analogues, which are used to treat neuropathic pain, fibromyalgia, and seizures.[8][9] The following diagram illustrates a generalized pathway for the conversion of the carboxylic acid to a hypothetical API.
Caption: Generalized workflow for the synthesis of an API from 1-(hydroxymethyl)cyclobutane-1-carboxylic acid.
References
- 1. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 2. Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. uv.es [uv.es]
- 5. tennacadsci.org [tennacadsci.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. US8063244B2 - Process for the synthesis of pregabalin - Google Patents [patents.google.com]
- 9. Pregabalin synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols: Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate as a Versatile Scaffold for Spirocycle Synthesis in Drug Discovery
Abstract
The design of novel molecular architectures with enhanced three-dimensionality is a cornerstone of modern drug discovery, aimed at improving physicochemical properties and exploring new chemical space.[1] Spirocycles, characterized by two rings sharing a single atom, are of particular interest due to their rigid, well-defined three-dimensional structures which can lead to improved target binding and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[2][3] The cyclobutane moiety, a strained four-membered ring, offers unique conformational constraints and metabolic stability when incorporated into drug candidates.[4] This guide details the strategic application of Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate, a bifunctional building block, for the efficient synthesis of novel spirocyclic scaffolds relevant to medicinal chemistry. We provide in-depth mechanistic insights, step-by-step protocols, and data interpretation to empower researchers in the development of next-generation therapeutics.
Introduction: The Strategic Value of Spiro[3.X] Scaffolds
The pharmaceutical industry has increasingly shifted from "flat," aromatic-heavy molecules towards more sp³-rich, three-dimensional structures to escape the limitations of conventional chemical space.[2] Spirocyclic systems are exemplary of this trend. The fusion of two rings at a single quaternary carbon center introduces significant conformational rigidity. This pre-organization of the molecular shape can reduce the entropic penalty upon binding to a biological target, potentially leading to higher potency and selectivity.[5]
The cyclobutane ring, specifically, is a valuable motif that is still underutilized relative to other cyclic systems.[4] Its inherent ring strain and unique puckered conformation provide distinct vectors for substituent placement, allowing for precise probing of protein binding pockets.[6] this compound is a particularly powerful building block because it possesses two orthogonal functional handles at the spiro-center precursor:
-
An ethyl ester , which can be readily hydrolyzed, amidated, or reduced.
-
A primary alcohol (hydroxymethyl group), which can be oxidized or converted into an excellent leaving group.
This bifunctionality allows for a variety of cyclization strategies to forge the second ring onto the cyclobutane core, making it an ideal starting point for diversity-oriented synthesis of novel spirocycles.
Synthetic Strategy: Intramolecular Cyclization Pathways
The core strategy for leveraging this compound is a two-stage process involving functional group manipulation followed by an intramolecular cyclization event. The choice of reaction sequence dictates the nature of the resulting spiro-heterocycle.
Workflow Overview
The general workflow involves an initial modification of either the ester or the alcohol, followed by a key intramolecular reaction to form the spirocyclic product.
Caption: General synthetic pathways for spirocycle synthesis.
Protocol 1: Synthesis of a Spiro-Oxazolidinone Scaffold
This protocol describes the synthesis of a spiro[cyclobutane-1,5'-oxazolidin]-2'-one derivative, a scaffold with potential applications in medicinal chemistry. The strategy involves an initial amidation of the ester, followed by activation of the alcohol and a subsequent base-mediated intramolecular cyclization.
Mechanistic Rationale
The synthesis proceeds in two key steps:
-
Amidation: The ethyl ester is converted to a hydroxyethyl amide via reaction with ethanolamine. This step introduces the nitrogen and oxygen atoms required for the second ring. The choice of ethanolamine is deliberate; it provides a nucleophilic amine to react with the ester and a hydroxyl group that will later form the oxazolidinone ring.
-
Intramolecular Cyclization: The primary alcohol on the cyclobutane ring is first converted to a tosylate, an excellent leaving group. Then, a strong, non-nucleophilic base (Sodium Hydride, NaH) is used to deprotonate the secondary alcohol of the hydroxyethyl amide sidechain. The resulting alkoxide acts as an intramolecular nucleophile, attacking the carbon bearing the tosylate group in an Sₙ2 fashion to form the five-membered oxazolidinone ring.
Caption: Key mechanistic steps for spiro-oxazolidinone formation.
Detailed Experimental Procedure
Materials and Reagents:
-
This compound (1.0 eq)
-
Ethanolamine (3.0 eq)
-
Toluene
-
Tosyl chloride (TsCl) (1.2 eq)
-
Pyridine (dried over KOH)
-
Dichloromethane (DCM, anhydrous)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaCl solution (brine)
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Step A: Synthesis of N-(2-hydroxyethyl)-1-(hydroxymethyl)cyclobutane-1-carboxamide
-
To a round-bottom flask equipped with a reflux condenser, add this compound (10.0 g, 63.2 mmol) and ethanolamine (11.5 g, 189.6 mmol).
-
Add toluene (100 mL) and heat the mixture to reflux (approx. 110 °C) for 16 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting ester.
-
Cool the reaction mixture to room temperature. Toluene can be removed under reduced pressure.
-
Dilute the residue with ethyl acetate (150 mL) and wash with brine (2 x 50 mL) to remove excess ethanolamine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diol-amide. This intermediate is often used in the next step without further purification.
Step B: Synthesis of Spiro[cyclobutane-1,5'-oxazolidin]-2'-one
-
Dissolve the crude intermediate from Step A in anhydrous DCM (100 mL) and cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (7.6 mL, 94.8 mmol), followed by a solution of tosyl chloride (14.4 g, 75.8 mmol) in anhydrous DCM (50 mL) dropwise over 30 minutes. Maintain the temperature at 0 °C.
-
Causality Note: This step selectively tosylates the less-hindered primary alcohol on the cyclobutane ring over the secondary alcohol of the amide side-chain. Pyridine acts as a base to neutralize the HCl generated.[7]
-
-
Allow the reaction to warm to room temperature and stir for 12 hours. Monitor by TLC.
-
Wash the reaction mixture with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL). Dry the organic layer over MgSO₄, filter, and concentrate to give the crude tosylate.
-
Carefully wash the required amount of NaH (60% dispersion, 3.79 g, 94.8 mmol) with hexanes to remove the mineral oil and suspend it in anhydrous THF (100 mL) under an inert atmosphere (N₂ or Ar). Cool to 0 °C.
-
Dissolve the crude tosylate in anhydrous THF (50 mL) and add it dropwise to the NaH suspension.
-
Safety Note: NaH reacts violently with water. Ensure all glassware and solvents are scrupulously dry. Hydrogen gas is evolved; ensure adequate ventilation.
-
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., 30-50% Ethyl Acetate in Hexanes) to afford the pure spiro[cyclobutane-1,5'-oxazolidin]-2'-one.
Expected Data & Characterization
| Parameter | Step A Intermediate | Final Spirocycle Product |
| Appearance | Viscous oil or waxy solid | White to off-white solid |
| Expected Yield | >90% (crude) | 60-75% (over 2 steps) |
| ¹H NMR (CDCl₃) | δ ~3.7 (t, -CH₂OH), ~3.6 (s, -CH₂OH), ~3.4 (q, -NHCH₂-), ~2.0-2.4 (m, 6H, cyclobutane) | δ ~4.3 (t, -OCH₂-), ~3.5 (t, -NCH₂-), ~2.1-2.5 (m, 6H, cyclobutane) |
| ¹³C NMR (CDCl₃) | δ ~175 (C=O), ~65 (-CH₂OH), ~61 (-CH₂OH), ~48 (spiro-C), ~42 (-NHCH₂-), ~30 (cyclobutane CH₂) | δ ~160 (C=O), ~68 (-OCH₂-), ~55 (spiro-C), ~45 (-NCH₂-), ~32 (cyclobutane CH₂) |
| Mass Spec (ESI+) | [M+H]⁺, [M+Na]⁺ | [M+H]⁺, [M+Na]⁺ |
Conclusion and Future Perspectives
This compound stands out as a highly valuable and versatile building block for constructing medicinally relevant spirocyclic systems. The protocols outlined here demonstrate a reliable pathway to spiro-heterocycles through a sequence of functional group interconversion and robust intramolecular cyclization. The inherent three-dimensionality and conformational rigidity of the resulting scaffolds make them attractive candidates for fragment-based drug discovery and lead optimization campaigns.[5] Researchers can adapt these core principles to synthesize a wide array of spiro[3.X]alkanes by varying the nucleophiles used in the initial amidation step or by exploring alternative cyclization chemistries, thereby rapidly generating libraries of novel, drug-like molecules.
References
- 1. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 2. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate: A Versatile Building Block for Introducing the Cyclobutane Moiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclobutane motif is a valuable structural component in medicinal chemistry, often incorporated into drug candidates to enhance their pharmacological profiles. Its rigid, three-dimensional structure can improve metabolic stability, binding affinity, and selectivity by introducing conformational constraints. Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate is a commercially available and versatile building block for the introduction of this desirable moiety. This document provides detailed application notes and experimental protocols for the utilization of this reagent in the synthesis of novel chemical entities.
Key Physicochemical and Safety Data
A summary of important data for this compound is provided below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O₃ | [1][2] |
| Molecular Weight | 158.19 g/mol | [2] |
| CAS Number | 1195-81-9 | [1][2] |
| Appearance | Liquid | |
| Boiling Point | Data not available | |
| Safety | Combustible liquid. Causes skin and serious eye irritation. May cause respiratory irritation. | [2] |
Applications in Synthetic Chemistry
This compound offers two reactive handles: a primary alcohol and an ethyl ester. These functional groups can be selectively manipulated to generate a variety of cyclobutane-containing synthons for further elaboration.
Functional Group Interconversion
The primary alcohol and ethyl ester can be transformed into other key functional groups, expanding the synthetic utility of the building block.
-
Oxidation to the Aldehyde: The primary alcohol can be oxidized to the corresponding aldehyde, ethyl 1-formylcyclobutane-1-carboxylate, a key intermediate for reactions such as reductive amination and Wittig olefination.
-
Hydrolysis to the Carboxylic Acid: The ethyl ester can be hydrolyzed to yield 1-(hydroxymethyl)cyclobutane-1-carboxylic acid, enabling amide bond formation and other carboxylic acid-based transformations.[3][4][5]
-
Conversion to Halides: The primary alcohol can be converted to the corresponding halide (e.g., bromide or chloride) to facilitate nucleophilic substitution reactions.
Elaboration to Bioactive Scaffolds
The functionalized cyclobutane core can be incorporated into more complex molecular architectures, including spirocyclic systems, which are of increasing interest in drug discovery.[6][7]
Experimental Protocols
Protocol 1: Hydrolysis of this compound
This protocol describes the conversion of the ethyl ester to the corresponding carboxylic acid via alkaline hydrolysis.[3][4][5]
Reaction Scheme: Chemical reaction showing the hydrolysis of the ester to a carboxylic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol (or Methanol)
-
Water
-
Hydrochloric acid (HCl, concentrated)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (5-10 mL per gram of ester).
-
Add a solution of sodium hydroxide (1.5 eq) in water.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to pH ~2 with concentrated hydrochloric acid.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield 1-(hydroxymethyl)cyclobutane-1-carboxylic acid.
Expected Yield: >90%
Protocol 2: Oxidation of the Primary Alcohol to the Aldehyde
This protocol details the selective oxidation of the primary alcohol to the corresponding aldehyde using a TEMPO-catalyzed system.
Reaction Scheme: Chemical reaction showing the oxidation of the primary alcohol to an aldehyde.
Materials:
-
This compound
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
(Diacetoxyiodo)benzene (BAIB) or Sodium hypochlorite (NaOCl)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane.
-
Add TEMPO (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of (diacetoxyiodo)benzene (1.2 eq) in dichloromethane dropwise. Alternatively, a buffered solution of sodium hypochlorite can be used.
-
Stir the reaction at 0 °C and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium thiosulfate.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine.
-
Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 1-formylcyclobutane-1-carboxylate.
Expected Yield: 70-85%
Protocol 3: Amide Coupling of 1-(hydroxymethyl)cyclobutane-1-carboxylic acid
This protocol outlines the formation of an amide bond starting from the carboxylic acid obtained in Protocol 1.[8][9]
Reaction Scheme: Chemical reaction showing the coupling of the carboxylic acid with an amine to form an amide.
Materials:
-
1-(hydroxymethyl)cyclobutane-1-carboxylic acid (from Protocol 1)
-
Amine (e.g., benzylamine, 1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1-(hydroxymethyl)cyclobutane-1-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.1 eq), EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amide.
Expected Yield: 60-90% (amine dependent)
Visualization of Synthetic Strategies
The following diagrams illustrate the logical flow of the synthetic transformations described.
Caption: Synthetic pathways from this compound.
Caption: Experimental workflows for key transformations.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of cyclobutane-containing molecules. The protocols provided herein offer robust methods for the functionalization of this building block, enabling its incorporation into complex structures for drug discovery and development. The unique conformational properties of the cyclobutane ring continue to make it an attractive feature in the design of novel therapeutics.
References
- 1. This compound - C8H14O3 | CSCS00000732475 [chem-space.com]
- 2. This compound | C8H14O3 | CID 15670506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Catalytic Arylboration of Spirocyclic Cyclobutenes: Rapid Access to Highly Substituted Spiro[3.n]alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Construction of Novel Spirocyclic Frameworks with Cyclobutane through Rh(III)-Catalyzed [3 + 2]-Annulation between Quinoxalines and Alkynylcyclobutanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: The Role of Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate in the Preparation of Novel Active Pharmaceutical Ingredients (APIs)
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of small, strained ring systems is a prominent theme in modern medicinal chemistry. The cyclobutane motif, in particular, offers a unique three-dimensional scaffold that can impart favorable physicochemical properties to drug candidates, such as metabolic stability and improved receptor binding. Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate is a key building block that provides a versatile entry point for the synthesis of diverse cyclobutane-containing compounds with potential therapeutic applications.
These application notes detail the synthetic utility of this compound in the preparation of fluorinated cyclobutane building blocks, which are of significant interest for the development of novel APIs. The protocols provided are based on established synthetic transformations, offering a practical guide for researchers in the field.
Synthesis of Fluorinated Cyclobutane-Derived Building Blocks
The introduction of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. The following protocols describe the synthesis of α-fluoromethyl and α-difluoromethyl substituted cyclobutanamines and cyclobutanecarboxylic acids starting from this compound.
Experimental Workflow:
Caption: Synthetic pathway for the preparation of fluorinated cyclobutane building blocks.
1.1. Oxidation of this compound
The initial step involves the oxidation of the primary alcohol to the corresponding aldehyde. A Swern oxidation is a suitable method for this transformation, offering mild conditions and high yields.
Protocol: Swern Oxidation
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C.
-
DMSO Addition: Slowly add dimethyl sulfoxide (DMSO, 2.2 eq.) to the cooled solution, maintaining the temperature below -60 °C.
-
Alcohol Addition: After stirring for 15 minutes, add a solution of this compound (1.0 eq.) in DCM dropwise, ensuring the temperature remains below -60 °C.
-
Triethylamine Addition: Stir the reaction mixture for 1 hour at -78 °C, then add triethylamine (5.0 eq.).
-
Work-up: Allow the reaction to warm to room temperature, then quench with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.
Quantitative Data:
| Reactant | Product | Yield (%) |
| This compound | Ethyl 1-formylcyclobutane-1-carboxylate | >95 |
1.2. Fluorination of the Aldehyde
The resulting aldehyde can be fluorinated using various reagents to introduce either a monofluoromethyl or a difluoromethyl group.
Protocol: Deoxofluorination with DAST (for monofluoromethyl)
-
Reaction Setup: In a dry flask under a nitrogen atmosphere, dissolve Ethyl 1-formylcyclobutane-1-carboxylate (1.0 eq.) in anhydrous DCM.
-
DAST Addition: Cool the solution to -78 °C and slowly add diethylaminosulfur trifluoride (DAST, 1.2 eq.).
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.
1.3. Synthesis of Fluorinated Carboxylic Acids and Amines
The fluorinated ester intermediates can be converted to the corresponding carboxylic acids via hydrolysis or to amines via a Curtius rearrangement.
Protocol: Alkaline Hydrolysis to Carboxylic Acid
-
Reaction Setup: Dissolve the fluorinated ester intermediate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water.
-
Hydrolysis: Add lithium hydroxide (2.0 eq.) and stir the mixture at room temperature for 4 hours.
-
Work-up: Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the carboxylic acid.
Protocol: Curtius Rearrangement to Amine
-
Acid Chloride Formation: Treat the fluorinated carboxylic acid (1.0 eq.) with thionyl chloride (1.5 eq.) in DCM at reflux for 2 hours.
-
Azide Formation: Cool the reaction mixture and add a solution of sodium azide (2.0 eq.) in water. Stir vigorously for 1 hour.
-
Rearrangement and Trapping: Separate the organic layer and heat at reflux for 3 hours. Cool the solution and add tert-butanol (3.0 eq.) and continue to reflux for 12 hours to form the Boc-protected amine.
-
Deprotection: Treat the Boc-protected amine with trifluoroacetic acid (TFA) in DCM to yield the final amine.
Quantitative Data: Physicochemical Properties of Fluorinated Building Blocks
| Compound | pKa (Carboxylic Acid) | pKa (Amine) |
| 1-(Fluoromethyl)cyclobutanecarboxylic acid | 4.5 | - |
| 1-(Difluoromethyl)cyclobutanecarboxylic acid | 4.1 | - |
| 1-(Fluoromethyl)cyclobutanamine | - | 8.9 |
| 1-(Difluoromethyl)cyclobutanamine | - | 8.2 |
Application in the Synthesis of a Novel Kinase Inhibitor (Hypothetical)
The prepared fluorinated cyclobutane building blocks can be utilized in the synthesis of novel APIs. For instance, the 1-(fluoromethyl)cyclobutanamine can serve as a key fragment in the synthesis of a hypothetical kinase inhibitor.
Synthetic Logic:
Caption: Hypothetical synthesis of a novel kinase inhibitor.
Protocol: Amide Coupling
-
Reaction Setup: To a solution of the heterocyclic carboxylic acid (1.0 eq.) in dimethylformamide (DMF), add HATU (1.1 eq.) and diisopropylethylamine (DIPEA, 2.0 eq.).
-
Amine Addition: After stirring for 10 minutes, add 1-(fluoromethyl)cyclobutanamine (1.2 eq.).
-
Reaction Progression: Stir the reaction mixture at room temperature for 12 hours.
-
Work-up: Dilute the reaction with ethyl acetate and wash with water and brine. Dry the organic layer and concentrate. Purify the crude product by flash chromatography.
Protocol: Sonogashira Coupling
-
Reaction Setup: In a Schlenk flask, combine the kinase inhibitor precursor (1.0 eq.), the aryl halide (1.1 eq.), Pd(PPh₃)₄ (0.05 eq.), and CuI (0.1 eq.) in a mixture of THF and triethylamine.
-
Reaction Progression: Degas the mixture and heat to 60 °C for 8 hours under a nitrogen atmosphere.
-
Work-up: Cool the reaction, filter through celite, and concentrate the filtrate. Purify the residue by column chromatography to obtain the final API.
These protocols provide a framework for the utilization of this compound in the synthesis of valuable building blocks for drug discovery. The versatility of this starting material, coupled with the strategic introduction of fluorine, opens avenues for the development of novel APIs with enhanced pharmacological profiles.
Application Notes and Protocols for the Derivatization of Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclobutane motif is a valuable scaffold in medicinal chemistry, offering a three-dimensional framework that can improve metabolic stability and provide unique conformational constraints to bioactive molecules.[1][2][3] Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate is a versatile starting material possessing two key functional groups ripe for chemical modification: a primary hydroxyl group and an ethyl ester. Derivatization at these positions allows for a systematic exploration of the structure-activity relationship (SAR), providing crucial insights into the interactions between a compound series and its biological target.
These application notes provide detailed protocols for the synthesis of a focused library of derivatives from this compound. The protocols cover key chemical transformations including ester hydrolysis, amide bond formation, and alcohol oxidation, followed by further derivatization. The aim is to generate analogues with diverse physicochemical properties to probe the chemical space around the cyclobutane core and inform the development of potent and selective drug candidates.
Derivatization Strategy
Our strategy involves a multi-pronged approach to generate a diverse set of analogues for comprehensive SAR studies. The primary points of modification on the starting material, this compound (SM-1), are the ester and the primary alcohol.
Workflow for Derivatization:
Caption: Derivatization workflow for SAR studies.
Experimental Protocols
Protocol 1: Hydrolysis of Ethyl Ester to Carboxylic Acid
This protocol describes the conversion of the ethyl ester of the starting material to the corresponding carboxylic acid, a key intermediate for the synthesis of amide analogues.
Materials:
-
This compound (SM-1)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF, MeOH, and H₂O (3:1:1).
-
Add LiOH (2.0 eq) and stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the organic solvents.
-
Dilute the aqueous residue with water and wash with EtOAc to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 1-(hydroxymethyl)cyclobutane-1-carboxylic acid.
Protocol 2: Amide Coupling using HATU
This protocol details the synthesis of a diverse amide library from the carboxylic acid intermediate generated in Protocol 1.[4][5][6]
Materials:
-
1-(hydroxymethyl)cyclobutane-1-carboxylic acid (1.0 eq)
-
A diverse selection of primary and secondary amines (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 1-(hydroxymethyl)cyclobutane-1-carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath and add DIPEA (3.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Protocol 3: Swern Oxidation of the Primary Alcohol to an Aldehyde
This protocol describes the mild oxidation of the primary alcohol of the starting material to the corresponding aldehyde, a key intermediate for further derivatization.[2][7][8][9][10]
Materials:
-
This compound (SM-1)
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C, add a solution of DMSO (2.0 eq) in anhydrous DCM dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triethylamine (5.0 eq) dropwise and continue stirring at -78 °C for 15 minutes.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract with DCM (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude aldehyde by flash column chromatography.
Data Presentation
The following tables present hypothetical SAR data for the synthesized derivatives. The biological activity is represented by the half-maximal inhibitory concentration (IC₅₀). Lower IC₅₀ values indicate higher potency.
Table 1: SAR of Amide Derivatives
| Compound ID | R Group (Amine) | IC₅₀ (nM) |
| 1a | -NH₂ | 1500 |
| 1b | -NHCH₃ | 950 |
| 1c | -N(CH₃)₂ | 1200 |
| 1d | -NH(Cyclopropyl) | 450 |
| 1e | -NH(Phenyl) | 250 |
| 1f | -NH(4-Fluorophenyl) | 120 |
| 1g | -NH(Benzyl) | 300 |
Table 2: SAR of Alcohol and Aldehyde Derivatives
| Compound ID | Functional Group | IC₅₀ (nM) |
| SM-1 | -CH₂OH (Alcohol) | >10000 |
| 2a | -CHO (Aldehyde) | 5000 |
| 2b | -CH₂OCH₃ (Methyl Ether) | 8000 |
| 2c | -CH₂OBn (Benzyl Ether) | 3500 |
Signaling Pathway and Logical Relationships
The following diagram illustrates a hypothetical signaling pathway that could be modulated by the synthesized compounds, leading to a therapeutic effect.
Caption: Hypothetical signaling pathway.
Conclusion
These application notes provide a framework for the systematic derivatization of this compound. The detailed protocols for key chemical transformations enable the generation of a diverse library of analogues for SAR studies. The provided templates for data presentation and visualization of biological pathways are intended to facilitate the analysis and interpretation of experimental results, ultimately guiding the design of more potent and specific drug candidates. The unique three-dimensional nature of the cyclobutane scaffold holds significant promise for the development of novel therapeutics.[3]
References
- 1. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Application Notes: Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate in the Synthesis of Constrained Amino Acids
Introduction
Constrained amino acids are pivotal in modern drug discovery and peptide science. Their incorporation into peptides can induce specific secondary structures, enhance metabolic stability, and improve receptor affinity and selectivity.[1][2] Cyclobutane-containing amino acids, in particular, offer a rigid scaffold that significantly restricts the conformational freedom of the peptide backbone.[3][4] Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate is a valuable and versatile starting material for the synthesis of various constrained cyclobutane amino acids. This document provides detailed protocols for the conversion of this building block into a key constrained amino acid, 1-(aminomethyl)cyclobutane-1-carboxylic acid.
Core Application: Synthesis of 1-(aminomethyl)cyclobutane-1-carboxylic acid
The following protocols outline a reliable synthetic route from this compound to the constrained amino acid 1-(aminomethyl)cyclobutane-1-carboxylic acid. This multi-step synthesis involves the protection of the hydroxyl group, conversion of the protected alcohol to an amine via an azide intermediate, and subsequent deprotection steps.
Experimental Workflow Diagram
Caption: Synthetic workflow for the preparation of 1-(aminomethyl)cyclobutane-1-carboxylic acid.
Detailed Experimental Protocols
Step 1: Protection of the Hydroxyl Group
This step protects the primary alcohol as a tert-butyldimethylsilyl (TBDMS) ether to prevent unwanted side reactions in subsequent steps.
Reaction Scheme:
Caption: TBDMS protection of the primary alcohol.
Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add imidazole (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the silyl ether.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Key Reagents | TBDMSCl, Imidazole |
| Solvent | DMF |
| Temperature | 0 °C to 25 °C |
| Reaction Time | 12-16 hours |
| Typical Yield | 90-95% |
Step 2: Saponification of the Ethyl Ester
The ethyl ester is hydrolyzed to the corresponding carboxylic acid, which is necessary for the subsequent Curtius rearrangement.
Reaction Scheme:
Caption: Hydrolysis of the ethyl ester to a carboxylic acid.
Protocol:
-
Dissolve the silyl ether from Step 1 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, 0.2 M).
-
Add lithium hydroxide monohydrate (LiOH·H2O, 3.0 eq).
-
Stir the mixture vigorously at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 3-4 with 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the carboxylic acid.
Quantitative Data:
| Parameter | Value |
| Starting Material | Ethyl 1-(((tert-butyldimethylsilyl)oxy)methyl)cyclobutane-1-carboxylate |
| Key Reagents | Lithium hydroxide monohydrate |
| Solvent | THF/H2O |
| Temperature | 25 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 95-99% |
Step 3 & 4: Curtius Rearrangement and Hydrolysis to Form the Amine
The carboxylic acid is converted to an isocyanate via a Curtius rearrangement, which is then hydrolyzed to the primary amine.
Reaction Scheme:
Caption: One-pot Curtius rearrangement and hydrolysis.
Protocol:
-
To a solution of the carboxylic acid from Step 2 (1.0 eq) in anhydrous toluene (0.3 M), add triethylamine (Et3N, 1.5 eq).
-
Add diphenylphosphoryl azide (DPPA, 1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 100 °C and stir for 2-3 hours, monitoring the formation of the isocyanate by IR spectroscopy (characteristic peak at ~2270 cm⁻¹).
-
After the rearrangement is complete, cool the mixture to room temperature.
-
Carefully add 6 M aqueous HCl (5.0 eq) and heat the mixture to 100 °C for 4-6 hours to effect hydrolysis of the isocyanate and cleavage of the TBDMS ether.
-
Cool the reaction mixture and wash with diethyl ether to remove non-polar impurities.
-
Concentrate the aqueous layer under reduced pressure to obtain the crude hydrochloride salt of the amino acid.
Quantitative Data:
| Parameter | Value |
| Starting Material | 1-(((tert-butyldimethylsilyl)oxy)methyl)cyclobutane-1-carboxylic acid |
| Key Reagents | DPPA, Et3N, HCl |
| Solvent | Toluene, Water |
| Temperature | 100 °C |
| Reaction Time | 6-9 hours (total) |
| Typical Yield | 75-85% (over two steps) |
Step 5: Isolation and Purification of the Final Product
The final amino acid is isolated from its hydrochloride salt using ion-exchange chromatography.
Protocol:
-
Dissolve the crude hydrochloride salt from Step 4 in deionized water.
-
Load the solution onto a column of Dowex 50WX8 ion-exchange resin (H+ form).
-
Wash the column with deionized water to remove any remaining salts.
-
Elute the amino acid from the resin using a 2 M aqueous ammonia solution.
-
Collect the fractions containing the amino acid (monitor by ninhydrin staining of TLC plates).
-
Combine the product-containing fractions and concentrate under reduced pressure to afford pure 1-(aminomethyl)cyclobutane-1-carboxylic acid.
Quantitative Data:
| Parameter | Value |
| Starting Material | 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride |
| Key Reagents | Dowex 50WX8 resin, aq. NH3 |
| Solvent | Water |
| Temperature | 25 °C |
| Typical Yield | 90-98% |
Disclaimer: These protocols are intended for use by trained research professionals. Appropriate safety precautions should be taken at all times. Reaction conditions may require optimization for specific laboratory settings and scales.
References
- 1. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability [mdpi.com]
- 3. baranlab.org [baranlab.org]
- 4. researchgate.net [researchgate.net]
Application Note and Protocol for the Purification of Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of "Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate" using silica gel column chromatography. The methods outlined are designed to yield a high-purity product suitable for subsequent research and development applications.
Introduction
This compound is a bifunctional organic molecule containing both an ester and a primary alcohol. This structural motif makes it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. Due to the polarity imparted by the hydroxyl and ester groups, column chromatography is an effective method for its purification from less polar starting materials or byproducts. This protocol details the materials, equipment, and step-by-step procedures for successful purification.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₁₄O₃[1] |
| Molecular Weight | 158.19 g/mol [1] |
| Appearance | Expected to be a liquid or low-melting solid |
| Boiling Point | Not specified |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and hexanes. |
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.
Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or heptanes), HPLC grade
-
Ethyl acetate, HPLC grade
-
Dichloromethane, HPLC grade
-
Glass chromatography column
-
Fraction collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp for TLC visualization
-
Potassium permanganate stain
-
Rotary evaporator
-
Round bottom flasks
-
Beakers and graduated cylinders
-
Pasteur pipettes
Pre-Purification: Thin Layer Chromatography (TLC) Analysis
Before performing column chromatography, it is crucial to determine an appropriate eluent system using TLC. The goal is to find a solvent mixture that provides good separation between the desired product and any impurities, with the product having an Rf value of approximately 0.2-0.4.
-
Prepare TLC Chambers: Add a small amount of different hexane/ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3 v/v) to separate TLC chambers and allow the atmosphere to saturate.
-
Spot the TLC Plate: Dissolve a small amount of the crude material in a few drops of dichloromethane. Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Develop the Plate: Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate.
-
Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp. If the compounds are not UV-active, stain the plate with potassium permanganate.
-
Select the Eluent: The solvent system that gives the best separation with the desired product at an Rf of ~0.3 will be used for the column chromatography. For a moderately polar compound like this compound, a system of 7:3 to 8:2 hexanes/ethyl acetate is a good starting point.
Column Chromatography Procedure
The following workflow diagram illustrates the key steps in the purification process.
-
Column Packing (Wet Slurry Method):
-
Secure a glass column of appropriate size vertically to a stand.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexanes/ethyl acetate).
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, draining the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading (Pre-adsorption Method):
-
Dissolve the crude product in a minimal amount of a suitable solvent like dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin elution with the non-polar solvent system determined from the TLC analysis (e.g., 8:2 hexanes/ethyl acetate).
-
If a gradient elution is necessary for better separation, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
-
Fraction Collection:
-
Collect the eluate in fractions of a consistent volume.
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Data Presentation
The following table presents representative data for the purification of this compound.
| Parameter | Before Purification | After Purification |
| Appearance | Yellowish oil | Colorless oil |
| Initial Mass | 5.0 g | - |
| Final Mass | - | 4.2 g |
| Purity (by GC-MS) | ~85% | >98% |
| Yield | - | 84% |
| TLC Rf (8:2 Hexanes:EtOAc) | 0.35 (product), 0.5, 0.1 (impurities) | 0.35 |
Troubleshooting
| Problem | Possible Cause | Solution |
| Product does not elute | The eluent system is not polar enough. | Gradually increase the polarity of the eluent by adding more ethyl acetate. |
| Poor separation | Inappropriate eluent system or overloaded column. | Re-evaluate the eluent system using TLC. Use a larger column or less sample. |
| Streaking of spots on TLC | The compound is too concentrated or is acidic/basic. | Dilute the sample before spotting. Consider adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. |
| Product degradation on the column | The silica gel may be too acidic for a sensitive compound. | Consider using deactivated (neutral) silica gel. |
This application note provides a comprehensive guide for the purification of this compound. Adherence to this protocol should enable researchers to obtain a high-purity product suitable for their synthetic needs.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate. The following information is based on a presumed synthetic route involving the selective reduction of Diethyl 1,1-cyclobutanedicarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and effective method is the selective reduction of one of the ester groups of Diethyl 1,1-cyclobutanedicarboxylate. This is typically achieved using a mild reducing agent, such as sodium borohydride (NaBH₄) in a suitable solvent like ethanol.
Q2: What are the most common byproducts observed in this synthesis?
The most frequently encountered byproducts include:
-
Unreacted starting material: Diethyl 1,1-cyclobutanedicarboxylate.
-
Over-reduction product: Cyclobutane-1,1-diyldimethanol.
-
Ring-opened products: Trace amounts of impurities resulting from the cleavage of the cyclobutane ring under harsh reaction conditions.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction. A suitable eluent system would be a mixture of ethyl acetate and hexane. The starting material (diester) will have a higher Rf value than the product (hydroxy-ester), which in turn will be higher than the diol byproduct. Staining with potassium permanganate can help visualize the spots. Gas chromatography-mass spectrometry (GC-MS) can also be used for more detailed analysis.
Q4: What are the recommended purification methods for the final product?
Flash column chromatography on silica gel is the most effective method for purifying this compound from the reaction mixture. A gradient elution starting with a low polarity solvent system (e.g., 10% ethyl acetate in hexane) and gradually increasing the polarity will allow for the separation of the starting material, product, and byproducts.
Troubleshooting Guides
Below are common issues encountered during the synthesis, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired product | - Incomplete reaction. - Over-reduction to the diol. - Suboptimal reaction temperature. | - Monitor the reaction by TLC until the starting material is consumed. - Add the reducing agent portion-wise and monitor the reaction progress to avoid over-reduction. - Maintain the reaction temperature at the recommended level (e.g., 0-25 °C for NaBH₄). |
| Presence of significant amounts of starting material | - Insufficient amount of reducing agent. - Low reactivity of the reducing agent. | - Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents). - Ensure the reducing agent is fresh and has been stored properly. |
| Formation of a significant amount of the diol byproduct | - Excess of reducing agent. - Reaction temperature is too high. - Prolonged reaction time. | - Carefully control the stoichiometry of the reducing agent. - Perform the reaction at a lower temperature (e.g., 0 °C). - Stop the reaction as soon as the starting material is consumed (as monitored by TLC). |
| Difficulty in separating the product from byproducts | - Similar polarities of the product and byproducts. | - Optimize the solvent system for column chromatography. A shallow gradient or isocratic elution with a carefully selected solvent mixture may be necessary. - Consider derivatization of the hydroxyl group to alter the polarity before chromatography, followed by deprotection. |
Experimental Protocols
Key Experiment: Selective Reduction of Diethyl 1,1-cyclobutanedicarboxylate
-
Reaction Setup: To a solution of Diethyl 1,1-cyclobutanedicarboxylate (1 equivalent) in absolute ethanol (0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add sodium borohydride (1.2 equivalents) portion-wise at 0 °C under a nitrogen atmosphere.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by TLC (eluent: 30% ethyl acetate in hexane).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the pH is ~6-7.
-
Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 10% to 40% ethyl acetate in hexane.
Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for synthesis issues.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
How to improve the yield of "Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate" synthesis
Welcome to the technical support center for the synthesis of Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reaction yields effectively.
The synthesis of substituted cyclobutane derivatives is a critical task in medicinal chemistry, as the cyclobutane scaffold is a valuable, rigid building block in many pharmaceutical compounds.[1][2] However, its synthesis can present unique challenges.[1] This guide focuses on the most prevalent and controllable synthetic pathway: the selective reduction of a diester precursor.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two main conceptual pathways:
-
Selective Reduction of a Diester: This is the most common and generally higher-yielding approach. It begins with Diethyl 1,1-cyclobutanedicarboxylate, which is selectively reduced to the desired mono-alcohol. The key challenge here is preventing over-reduction to the diol (Cyclobutane-1,1-diyl)dimethanol.
-
Formaldehyde Addition to an Enolate: This route involves generating the enolate of Ethyl cyclobutanecarboxylate and reacting it with formaldehyde. While feasible, this method is often plagued by lower yields due to challenges in controlling enolate formation and the reactivity of formaldehyde.
This guide will focus primarily on the selective reduction route due to its superior control and reproducibility.
Q2: What is the most critical parameter for achieving high yield in the selective reduction method?
Without question, the most critical parameter is temperature control during the addition of the reducing agent . The reduction of an ester to an alcohol proceeds through an aldehyde intermediate.[3] Since aldehydes are more reactive than esters, the intermediate will be rapidly reduced if conditions are not carefully controlled. Adding a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) at very low temperatures (e.g., -78 °C) allows for more selective reduction of one ester group while minimizing the over-reduction of the second.
Q3: My LiAlH₄ reduction is giving me a complex mixture of products. What's happening?
This typically points to one of three issues:
-
Wet Solvents/Glassware: LiAlH₄ reacts violently with water. The presence of moisture will quench the reagent, alter the effective stoichiometry, and can lead to inconsistent results.
-
Over-reduction: As discussed in Q2, adding the LiAlH₄ too quickly or at too high a temperature will lead to the formation of the diol byproduct.
-
Impure Starting Material: The starting material, Diethyl 1,1-cyclobutanedicarboxylate, can contain impurities from its own synthesis (e.g., from the reaction of diethyl malonate and 1,3-dihalopropane) that can interfere with the reduction.[4][5]
Troubleshooting Guide: Selective Reduction of Diethyl 1,1-cyclobutanedicarboxylate
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Product Yield with Complete Consumption of Starting Material.
This outcome suggests the reaction is proceeding, but not to the desired product. The most likely culprit is over-reduction.
-
Possible Cause: The reaction temperature was too high, or the LiAlH₄ was added too quickly. Powerful reducing agents like LiAlH₄ can readily reduce both esters if not controlled.[6]
-
Troubleshooting Steps:
-
Verify Temperature Control: Ensure your cooling bath (e.g., dry ice/acetone) is maintained at -78 °C throughout the addition of LiAlH₄.
-
Slow Addition: Add the LiAlH₄ solution dropwise over an extended period (e.g., >1 hour) to maintain a low localized concentration of the reagent.
-
Consider an Alternative Reducing Agent: For greater control, you can substitute LiAlH₄ with a less reactive or sterically hindered hydride. Di-isobutylaluminum hydride (DIBAL-H) or Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) are excellent alternatives that can often stop the reduction at the aldehyde stage, which upon workup might still be further reduced, but generally offer better selectivity for mono-reduction of diesters.[3]
-
Problem 2: Low Conversion; Significant Amount of Starting Material Remains.
This indicates the reaction is not going to completion.
-
Possible Cause A: Inactive Reducing Agent. LiAlH₄ is highly sensitive to moisture and can degrade upon improper storage.
-
Solution: Use a fresh bottle of LiAlH₄ or titrate your existing stock to determine its active hydride concentration. Always handle the reagent in a dry atmosphere (e.g., under nitrogen or argon in a glovebox).[7]
-
-
Possible Cause B: Non-Anhydrous Conditions. Trace amounts of water in the solvent or on the glassware will quench the LiAlH₄.
-
Possible Cause C: Incorrect Stoichiometry. An insufficient amount of reducing agent will naturally lead to incomplete conversion.
-
Solution: Re-calculate the molar equivalents needed. For the selective reduction of one of two esters, a common starting point is 0.5 to 1.0 equivalents of LiAlH₄.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues.
Caption: Troubleshooting logic for low-yield synthesis.
Data Summary Table: Reducing Agent Comparison
| Reducing Agent | Typical Temp. | Equivalents | Pros | Cons |
| LiAlH₄ | -78 °C to 0 °C | 0.5 - 1.0 | High reactivity, inexpensive | Prone to over-reduction, highly water-sensitive |
| DIBAL-H | -78 °C | 1.0 - 1.2 | Excellent selectivity, can stop at aldehyde | More expensive, workup can be tricky |
| LiBH₄ | 0 °C to RT | 1.0 - 2.0 | Milder than LiAlH₄, better selectivity | Slower reaction times |
| LiAlH(Ot-Bu)₃ | -78 °C to 0 °C | 1.0 - 1.5 | Sterically hindered, high selectivity | More expensive, prepared from LiAlH₄ |
Experimental Protocols
Protocol 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate (Starting Material)
This procedure is adapted from established methods for the alkylation of diethyl malonate.[5][9]
Workflow Diagram
Caption: Workflow for synthesizing the diester starting material.
Procedure:
-
Setup: Equip a 3-necked round-bottom flask with a mechanical stirrer, a reflux condenser (with a drying tube), and an addition funnel. Ensure all glassware is dry.
-
Reagents: To the flask, add diethyl malonate (1.0 eq) and 1,3-dibromopropane (1.05 eq).
-
Base Preparation: In a separate flask, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.1 eq) in absolute ethanol.
-
Reaction: Heat the flask containing the malonate and dibromopropane to ~80 °C with vigorous stirring. Slowly add the sodium ethoxide solution via the addition funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to reflux the mixture for an additional 2 hours.
-
Workup: Cool the reaction mixture. Remove the ethanol via distillation. Add water to dissolve the sodium bromide salts. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by vacuum distillation to yield pure Diethyl 1,1-cyclobutanedicarboxylate.[5]
Protocol 2: Selective Reduction to this compound
Procedure:
-
Setup: Flame-dry a 3-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a rubber septum under a nitrogen atmosphere.
-
Reagents: In the flask, dissolve Diethyl 1,1-cyclobutanedicarboxylate (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reducing Agent Addition: Prepare a solution of LiAlH₄ (0.75 eq) in anhydrous THF. Using a syringe pump for maximum control, add the LiAlH₄ solution dropwise to the stirred diester solution over 1-2 hours, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete shortly after the addition is finished.
-
Quenching (Fieser Workup): While still cold, carefully and slowly quench the reaction by the sequential dropwise addition of:
-
Water (X mL, where X = grams of LiAlH₄ used)
-
15% aqueous NaOH (X mL)
-
Water (3X mL) This procedure is critical for safely neutralizing excess hydride and precipitating aluminum salts in a granular, easily filterable form.
-
-
Workup: Allow the mixture to warm to room temperature and stir for 1 hour. A white precipitate should form. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Purification: Combine the filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield this compound.
By carefully following these protocols and applying the troubleshooting logic provided, you will be well-equipped to optimize the yield and purity of your target compound.
References
- 1. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 2. "Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei" by Houssein Saeid Amjaour [commons.und.edu]
- 3. assets-global.website-files.com [assets-global.website-files.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. echemi.com [echemi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Diethyl 1,1-cyclobutanedicarboxylate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimization of Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate Synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate. The synthesis is presented as a two-step process: the formation of diethyl 1,1-cyclobutanedicarboxylate via malonic ester synthesis, followed by its selective reduction.
Experimental Workflow Overview
The overall synthetic strategy involves two key transformations:
-
Malonic Ester Synthesis: Formation of the cyclobutane ring and the diester intermediate.
-
Selective Reduction: Mono-reduction of the diester to the desired hydroxymethyl ester.
Caption: Overall synthesis workflow for this compound.
Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate
This step involves the reaction of diethyl malonate with 1,3-dibromopropane in the presence of a base, typically sodium ethoxide.
Experimental Protocol
A detailed procedure for a similar reaction is available in Organic Syntheses.[1]
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium metal (2 gram atoms) in absolute ethanol.
-
Reaction: To a separate flask containing diethyl malonate (1 mole) and 1,3-dibromopropane (1.05 moles), add the sodium ethoxide solution while maintaining the reaction temperature at 60-65°C.
-
Reflux: After the addition is complete, heat the mixture on a steam bath until the reaction is complete (neutral to phenolphthalein).
-
Workup: Remove the ethanol by distillation. Add water to dissolve the sodium bromide precipitate. The product can be isolated by steam distillation to separate it from a major byproduct, tetraethyl 1,1,5,5-pentanetetracarboxylate.[2] The organic layer is then separated, dried, and purified by vacuum distillation.
Troubleshooting and FAQs
Q1: My yield of diethyl 1,1-cyclobutanedicarboxylate is low. What are the possible causes?
A1: Low yields can be attributed to several factors:
-
Incomplete reaction: Ensure all reagents are of high purity and anhydrous conditions are maintained. The reaction with sodium ethoxide should be allowed to proceed to completion.
-
Side reactions: The formation of byproducts is a common issue.
-
Mechanical losses during workup: Ensure efficient extraction and careful distillation.
Q2: What are the common side products in this reaction and how can I minimize them?
A2: The primary side product is tetraethyl 1,1,5,5-pentanetetracarboxylate, which arises from the reaction of two molecules of diethyl malonate with one molecule of 1,3-dibromopropane.[2][3] To minimize this, you can try:
-
Slow addition of the base: This helps to control the reaction rate and can favor the intramolecular cyclization.
-
High dilution: Running the reaction at a lower concentration can also favor the desired intramolecular reaction over the intermolecular side reaction.
-
Purification: Steam distillation is an effective method for separating the desired product from the higher-boiling tetraester.[2]
Another potential side reaction is the dialkylation of the diethyl malonate, though this is less common with a dihalide that forms a cyclic product.
| Parameter | Recommended Condition | Rationale |
| Solvent | Absolute Ethanol | To ensure the formation of sodium ethoxide and maintain anhydrous conditions. |
| Base | Sodium Ethoxide | A strong enough base to deprotonate diethyl malonate. |
| Temperature | 60-65°C | To ensure a reasonable reaction rate without excessive side reactions. |
| Purification | Steam Distillation, Vacuum Distillation | To remove the high-boiling tetraester byproduct and purify the final product.[2] |
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solution1a [label="Use Anhydrous Reagents"]; solution1b [label="Ensure Complete Reaction (TLC)"]; solution2a [label="Slow Base Addition"]; solution2b [label="High Dilution"]; solution2c [label="Steam Distillation"]; solution3a [label="Efficient Extraction"]; solution3b [label="Careful Distillation"];
low_yield -> cause1; low_yield -> cause2; low_yield -> cause3;
cause1 -> solution1a; cause1 -> solution1b; cause2 -> solution2a; cause2 -> solution2b; cause2 -> solution2c [label="for byproduct removal"]; cause3 -> solution3a; cause3 -> solution3b; }
Caption: Troubleshooting logic for the synthesis of diethyl 1,1-cyclobutanedicarboxylate.
Step 2: Selective Reduction to this compound
This step involves the selective reduction of one of the ester groups of diethyl 1,1-cyclobutanedicarboxylate to a primary alcohol. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation.[4][5]
Experimental Protocol
A representative procedure based on general methods for DIBAL-H reductions is as follows:
-
Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diethyl 1,1-cyclobutanedicarboxylate (1 equivalent) in anhydrous toluene or THF.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
DIBAL-H Addition: Slowly add a solution of DIBAL-H (1.0-1.2 equivalents) in a suitable solvent (e.g., hexanes or toluene) dropwise, maintaining the internal temperature below -70°C.
-
Reaction Monitoring: Stir the reaction at -78°C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the starting material is consumed, quench the reaction at -78°C by the slow, dropwise addition of methanol to destroy excess DIBAL-H.[6]
-
Workup: Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form.[7] Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Troubleshooting and FAQs
Q3: The main product of my reduction is the diol (1,1-bis(hydroxymethyl)cyclobutane). How can I improve the selectivity for the mono-reduced product?
A3: Over-reduction to the diol is the most common problem. To favor mono-reduction:
-
Temperature Control: It is crucial to maintain the reaction temperature at or below -78°C.[4][8] At higher temperatures, the intermediate aldehyde is rapidly reduced to the alcohol.
-
Stoichiometry: Use a precise amount of DIBAL-H (1.0-1.2 equivalents). An excess of the reducing agent will lead to the formation of the diol.
-
Slow Addition: Add the DIBAL-H solution slowly to the ester solution to maintain a low concentration of the reducing agent in the reaction mixture.
Q4: The workup of my DIBAL-H reaction results in a gelatinous precipitate that is difficult to filter. What can I do?
A4: The formation of aluminum salts can make the workup challenging.[6][9]
-
Rochelle's Salt: Using a saturated solution of Rochelle's salt during the workup is highly effective. The tartrate chelates the aluminum salts, forming a soluble complex and preventing the formation of a gel.[7]
-
Fieser Workup: An alternative is the Fieser workup, which involves the sequential addition of water, a 15% aqueous NaOH solution, and then more water. This procedure can also lead to a granular precipitate that is easier to filter.
| Parameter | Recommended Condition | Rationale |
| Reducing Agent | DIBAL-H | Provides good selectivity for the partial reduction of esters to aldehydes/alcohols at low temperatures.[4][5] |
| Temperature | -78°C | Critical for preventing over-reduction to the diol.[4][8] |
| Stoichiometry | 1.0-1.2 equivalents of DIBAL-H | To favor mono-reduction. |
| Workup | Quenching with Methanol, followed by Rochelle's Salt | To safely destroy excess DIBAL-H and facilitate the removal of aluminum salts.[6][7] |
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cause1a [label="High Temperature"]; cause1b [label="Excess DIBAL-H"]; cause1c [label="Rapid Addition of DIBAL-H"]; cause2a [label="Formation of Aluminum Salts"];
solution1a [label="Maintain Temp at -78°C"]; solution1b [label="Use 1.0-1.2 eq. DIBAL-H"]; solution1c [label="Slow, Dropwise Addition"]; solution2a [label="Use Rochelle's Salt in Workup"]; solution2b [label="Consider Fieser Workup"];
over_reduction -> cause1a; over_reduction -> cause1b; over_reduction -> cause1c; workup_issue -> cause2a;
cause1a -> solution1a; cause1b -> solution1b; cause1c -> solution1c; cause2a -> solution2a; cause2a -> solution2b; }
Caption: Troubleshooting logic for the selective reduction of diethyl 1,1-cyclobutanedicarboxylate.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Diethyl 1,1-cyclobutanedicarboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. reddit.com [reddit.com]
- 9. echemi.com [echemi.com]
"Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate" stability and storage conditions
This guide provides troubleshooting and frequently asked questions regarding the stability and storage of Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, it is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated place. For optimal stability, storage at 2-8°C is advisable. Keep away from sources of ignition, heat, and moisture.
Q2: What are the primary degradation pathways for this compound?
A2: As an ester, this compound is susceptible to hydrolysis, which can be catalyzed by both acids and bases.[1][2] This reaction breaks the ester bond, yielding ethanol and 1-(hydroxymethyl)cyclobutane-1-carboxylic acid. The presence of water will facilitate this process. The reaction is often autocatalytic, as the carboxylic acid product can catalyze further hydrolysis.[2]
Q3: Can this compound oxidize?
A3: While hydrolysis is the more common degradation pathway for esters, oxidation can also occur, particularly at the hydroxymethyl group.[] It is good practice to store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen, especially for long-term storage or if the compound will be subjected to elevated temperatures.
Q4: Is this compound sensitive to light?
A4: While there is no specific data on the photosensitivity of this compound, it is a general best practice in chemical storage to protect all compounds from direct light to prevent potential photolytic degradation. Storing the compound in an amber vial or in a dark location is recommended.
Troubleshooting Guide
Issue 1: I observe a decrease in the purity of my sample over time, even when stored at the recommended temperature.
-
Possible Cause 1: Hydrolysis due to moisture.
-
Troubleshooting Steps:
-
Ensure the storage container is tightly sealed and was flushed with an inert gas before sealing.
-
Consider storing the compound over a desiccant to minimize exposure to ambient moisture.
-
If working in a humid environment, handle the compound in a glove box or a dry atmosphere.
-
-
-
Possible Cause 2: Presence of acidic or basic impurities.
-
Troubleshooting Steps:
-
Verify the pH of any solvents or reagents that come into contact with the compound.
-
If the compound is used in a solution, ensure the pH is neutral.
-
Purify the compound to remove any acidic or basic contaminants that could be catalyzing degradation.
-
-
Issue 2: My experimental results are inconsistent when using older batches of the compound.
-
Possible Cause: Partial degradation of the compound.
-
Troubleshooting Steps:
-
Re-analyze the purity of the older batch using an appropriate analytical method (e.g., HPLC, GC-MS, or NMR) to check for the presence of degradation products like 1-(hydroxymethyl)cyclobutane-1-carboxylic acid.
-
If degradation is confirmed, it is recommended to use a fresh batch of the compound for sensitive experiments.
-
To assess the stability of a new batch for your experimental timeframe, you can perform a short-term stability study by storing aliquots under your typical experimental conditions and monitoring purity over time.
-
-
Quantitative Data Summary
| Parameter | Condition | Expected Stability of Ester Functional Group | Reference |
| pH | Acidic (pH < 7) | Generally more stable than under basic conditions, but acid-catalyzed hydrolysis can occur. | [2][4] |
| Neutral (pH ≈ 7) | Relatively stable, but hydrolysis can still occur, especially in the presence of water. | [4] | |
| Basic (pH > 7) | Susceptible to base-catalyzed hydrolysis, which is typically faster than acid-catalyzed hydrolysis. | [1][2] | |
| Temperature | Refrigerated (2-8°C) | Recommended for long-term storage to slow down potential degradation reactions. | [5] |
| Room Temperature | Suitable for short-term storage, but the risk of degradation increases over time. | ||
| Elevated Temperature | Can accelerate degradation, particularly hydrolysis. | [2] | |
| Atmosphere | Inert (e.g., N₂, Ar) | Recommended to prevent potential oxidation. | [] |
| Air | May lead to slow oxidation over time. | [] | |
| Moisture | Anhydrous | High stability. | [2] |
| Presence of Water | Increased risk of hydrolysis. | [2] |
Experimental Protocols
Protocol: Accelerated Stability Study via HPLC
This protocol is a general method to assess the chemical stability of this compound under stressed conditions.
-
Preparation of Stock Solution:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.
-
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Thermal Stress: Place a sealed vial of the stock solution in an oven at a controlled temperature (e.g., 60°C).
-
Control: Keep a sealed vial of the stock solution at the recommended storage temperature (2-8°C).
-
-
Time Points:
-
Analyze the samples at initial time (t=0) and at subsequent time points (e.g., 2, 4, 8, 24, and 48 hours).
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 210 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to t=0.
-
Identify and quantify any major degradation products.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
References
- 1. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. Stability studies of some glycolamide ester prodrugs of niflumic acid in aqueous buffers and human plasma by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.at [fishersci.at]
Preventing side reactions in the synthesis of "Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate"
Technical Support Center: Synthesis of Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate
Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common and cost-effective route involves a two-step process. The first step is the synthesis of the precursor, diethyl 1,1-cyclobutanedicarboxylate, typically via the alkylation of diethyl malonate with 1,3-dibromopropane. The second step is the selective mono-reduction of one of the ester groups of diethyl 1,1-cyclobutanedicarboxylate to a hydroxymethyl group using a suitable reducing agent.
Q2: What are the critical parameters to control during the selective reduction step?
A2: The critical parameters for the selective reduction of diethyl 1,1-cyclobutanedicarboxylate are:
-
Choice of Reducing Agent: Mild and selective reducing agents are essential.
-
Stoichiometry of the Reducing Agent: Using a precise amount of the reducing agent is crucial to prevent over-reduction.
-
Reaction Temperature: Low temperatures are generally favored to enhance selectivity.
-
Reaction Time: Careful monitoring of the reaction progress is necessary to stop the reaction upon completion of the mono-reduction.
Q3: How can I monitor the progress of the reduction reaction?
A3: The progress of the reaction can be effectively monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods allow for the identification of the starting material, the desired product, and any side products, helping to determine the optimal reaction time.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low yield of the desired product, with a significant amount of unreacted starting material (diethyl 1,1-cyclobutanedicarboxylate).
-
Potential Cause A: Inactive or insufficient reducing agent.
-
Solution: Ensure the reducing agent is fresh and has been stored under appropriate anhydrous conditions. Verify the stoichiometry and consider a modest increase in the amount of the reducing agent (e.g., 1.1-1.2 equivalents).
-
-
Potential Cause B: Reaction temperature is too low or reaction time is too short.
-
Solution: While low temperatures are generally preferred for selectivity, the reaction may proceed too slowly. Gradually increase the reaction temperature in small increments (e.g., from -78°C to -60°C) or extend the reaction time, while carefully monitoring the reaction progress by TLC or GC-MS to avoid the formation of the diol.
-
Problem 2: Formation of a significant amount of cyclobutane-1,1-diyldimethanol (the diol side product).
-
Potential Cause A: Excess of reducing agent.
-
Solution: This is the most common cause of over-reduction. Carefully control the stoichiometry of the reducing agent. It is often better to have some unreacted starting material, which can be separated during purification, than to have a mixture of the desired product and the diol, which can be difficult to separate.
-
-
Potential Cause B: Reaction temperature is too high.
-
Solution: Higher temperatures can lead to a loss of selectivity. Perform the reaction at a lower temperature. For instance, if the reaction was conducted at 0°C, try running it at -20°C or even -78°C.
-
-
Potential Cause C: Prolonged reaction time.
-
Solution: Stop the reaction as soon as the starting material is consumed to a satisfactory level, as determined by real-time monitoring.
-
Problem 3: Presence of tetraethyl 1,1,5,5-pentanetetracarboxylate as an impurity in the starting material.
-
Potential Cause: This side product can form during the synthesis of diethyl 1,1-cyclobutanedicarboxylate from diethyl malonate and 1,3-dibromopropane.[1][2]
-
Solution: Purify the diethyl 1,1-cyclobutanedicarboxylate by fractional distillation before proceeding to the reduction step. The presence of this impurity can complicate the reduction and purification of the final product.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the selective reduction of diesters, which can be analogous to the synthesis of this compound.
| Reducing Agent | Stoichiometry (equiv.) | Temperature (°C) | Typical Yield of Mono-alcohol (%) | Key Side Product(s) |
| Sodium Borohydride (NaBH₄) | 0.8 - 1.2 | 0 to RT | 60 - 80 | Diol, Unreacted Diester |
| Lithium Borohydride (LiBH₄) | 1.0 - 1.5 | -10 to RT | 70 - 90 | Diol, Unreacted Diester |
| Diisobutylaluminium Hydride (DIBAL-H) | 1.0 - 1.2 | -78 to -40 | 75 - 95 | Diol, Aldehyde intermediate |
Note: Yields are highly dependent on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate
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Reaction Setup: In a three-necked round-bottomed flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel, place diethyl malonate (1.0 eq) and 1,3-dibromopropane (1.05 eq).
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Base Addition: Prepare a solution of sodium ethoxide (2.0 eq) in absolute ethanol.
-
Reaction: Heat the mixture of diethyl malonate and 1,3-dibromopropane to 60-65°C with vigorous stirring. Slowly add the sodium ethoxide solution via the addition funnel, maintaining the temperature.
-
Reflux: After the addition is complete, heat the mixture at reflux for 2-3 hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture, add water to dissolve the sodium bromide, and remove the ethanol by distillation. The crude product can be purified by steam distillation to separate it from the high-boiling side product, tetraethyl 1,1,5,5-pentanetetracarboxylate.[1]
-
Purification: The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is removed. The product is then purified by vacuum distillation.
Protocol 2: Selective Reduction to this compound
-
Reaction Setup: In a flame-dried, three-necked round-bottomed flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diethyl 1,1-cyclobutanedicarboxylate (1.0 eq) in anhydrous THF.
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Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
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Reducing Agent Addition: Slowly add a solution of DIBAL-H (1.0-1.1 eq) in an appropriate solvent (e.g., hexanes or toluene) dropwise via a syringe or an addition funnel, maintaining the internal temperature below -70°C.
-
Reaction Monitoring: Stir the reaction mixture at -78°C and monitor its progress every 30 minutes using TLC or GC-MS.
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Quenching: Once the desired conversion is achieved, quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
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Work-up: Allow the mixture to warm to room temperature and stir until two clear layers form. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Visualizations
References
Technical Support Center: Purification of Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate
Welcome to the technical support center for the purification of Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for this compound, and what are the expected impurities?
A1: A common and effective method for the synthesis of β-hydroxy esters like this compound is the Reformatsky reaction .[1][2][3] This reaction involves the condensation of a ketone (cyclobutanone) with an α-halo ester (ethyl bromoacetate) in the presence of zinc metal.
The primary impurities to anticipate from this synthesis are:
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Unreacted starting materials: Cyclobutanone and ethyl bromoacetate.
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Zinc salts: Formed during the reaction and workup.
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Side-products: Potential for self-condensation of cyclobutanone or ethyl bromoacetate, though the Reformatsky conditions are generally mild.
Q2: My crude product is an oil/gum. How can I effectively purify it?
A2: Due to the presence of a hydroxyl group and an ester functional group, this compound is a polar molecule and may be challenging to crystallize. The most common and effective purification method is flash column chromatography on silica gel.
Q3: I am having trouble with column chromatography. My compound is streaking or not moving from the baseline.
A3: Streaking or poor mobility on a silica gel column is a common issue with polar compounds. Here are several troubleshooting steps:
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Optimize the solvent system: The polarity of the eluent is critical. Start with a relatively non-polar system (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity. For very polar compounds, adding a small amount of a more polar solvent like methanol (e.g., 1-5% in dichloromethane or ethyl acetate) can improve elution.
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Use a polar modifier: For compounds that streak due to acidity or basicity, adding a small amount of an acid (e.g., acetic acid) or base (e.g., triethylamine or a few drops of ammonium hydroxide in methanol) to the eluent can improve peak shape.
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Consider reverse-phase chromatography: If the compound is highly polar, reverse-phase chromatography, where the stationary phase is non-polar (e.g., C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol mixtures), can be a viable alternative.
Q4: Can I purify this compound by distillation?
Q5: How can I remove acidic or basic impurities before column chromatography?
A5: A simple liquid-liquid extraction (workup) procedure can remove the majority of ionic impurities and unreacted starting materials.
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Acid Wash: Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will remove basic impurities.
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Base Wash: Washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) will neutralize and remove any unreacted acidic starting materials or acidic byproducts.[4]
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Brine Wash: A final wash with a saturated aqueous solution of sodium chloride (brine) helps to remove residual water from the organic layer before drying.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield after purification | Incomplete reaction: Not all starting materials were consumed. | Monitor the reaction by Thin Layer Chromatography (TLC) to ensure completion before workup. |
| Product loss during workup: The product may have some water solubility. | Minimize the number of aqueous washes. Back-extract the aqueous layers with the organic solvent to recover any dissolved product. | |
| Decomposition on silica gel: The compound may be unstable on acidic silica gel. | Deactivate the silica gel by pre-treating it with a small amount of triethylamine in the eluent. Alternatively, use a different stationary phase like alumina. | |
| Co-elution of impurities with the product during column chromatography | Inappropriate solvent system: The chosen eluent does not provide adequate separation. | Systematically screen different solvent systems using TLC. A good starting point is a mixture of ethyl acetate and hexanes. Try varying the ratio and consider adding a third solvent with different polarity. |
| Overloading the column: Too much crude material was loaded onto the column. | Use an appropriate amount of silica gel for the amount of crude product (typically a 30:1 to 50:1 ratio of silica to crude material by weight). | |
| Product appears to decompose during distillation | High temperature: The compound may be thermally labile. | Use vacuum distillation to lower the boiling point. Ensure the distillation apparatus is well-sealed to maintain a stable, low pressure. |
| Persistent zinc salt contamination | Inadequate workup: The aqueous washes were not sufficient to remove all zinc salts. | Perform multiple washes with a chelating agent solution, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), during the workup. |
Data Presentation
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₈H₁₄O₃ | 158.19[5] | Not readily available. Estimated to be >200 °C at atmospheric pressure. |
| Cyclobutanone | C₄H₆O | 70.09 | 98-99 |
| Ethyl bromoacetate | C₄H₇BrO₂ | 167.00 | 159 |
| Ethyl cyclobutanecarboxylate | C₇H₁₂O₂ | 128.17 | 85 @ 85 Torr[6] |
Table 2: Suggested TLC Solvent Systems and Expected Rf Values
| Solvent System (v/v) | Expected Rf of Product | Notes |
| 20% Ethyl Acetate / 80% Hexanes | ~0.2 - 0.3 | Good starting point for initial analysis. |
| 30% Ethyl Acetate / 70% Hexanes | ~0.4 - 0.5 | May provide better separation from less polar impurities. |
| 50% Ethyl Acetate / 50% Hexanes | ~0.6 - 0.7 | Useful if the compound is not moving significantly in less polar systems. |
| 5% Methanol / 95% Dichloromethane | Variable | A more polar system for compounds that show low Rf in ethyl acetate/hexanes. |
Note: Rf values are approximate and can vary depending on the specific TLC plate, chamber saturation, and temperature.
Experimental Protocols
Protocol 1: General Purification by Flash Column Chromatography
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Sample Preparation: Dissolve the crude this compound in a minimal amount of the chosen eluent or a slightly more polar solvent.
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Column Packing: Prepare a silica gel column using the "slurry method" with the chosen eluent. A typical ratio is 30-50 g of silica gel per 1 g of crude material.
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions. The progress of the separation can be monitored by TLC.
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Mandatory Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification challenges.
References
- 1. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 2. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 3. Reformatsky Reaction [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound | C8H14O3 | CID 15670506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
Technical Support Center: Reaction Monitoring for the Synthesis of Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for monitoring the synthesis of Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate, a common intermediate in pharmaceutical and chemical research. The primary focus is on the application of Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring, specifically for the reduction of diethyl 1,1-cyclobutanedicarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound that I would be monitoring?
A common and effective method is the selective reduction of diethyl 1,1-cyclobutanedicarboxylate. This reaction typically employs a reducing agent such as lithium borohydride (LiBH₄) or diisobutylaluminium hydride (DIBAL-H) to reduce one of the ester groups to a primary alcohol.
Q2: How can I use TLC to monitor the progress of this reaction?
TLC is a rapid and effective technique to qualitatively assess the progress of your reaction. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material spot and the appearance of a new, more polar product spot. A common solvent system to start with is a mixture of ethyl acetate and hexane.[1][2]
Q3: When is LC-MS a more appropriate monitoring technique than TLC?
LC-MS is particularly useful when you need more detailed information than TLC can provide. It is ideal for:
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Quantifying the conversion of starting material to product.
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Identifying the presence of side products or impurities by their mass-to-charge ratio.
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Resolving compounds that have very similar polarities and are difficult to separate by TLC.
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Analyzing complex reaction mixtures where baseline separation on a TLC plate is challenging.
Q4: What are the expected changes in polarity between the starting material and the product?
The product, this compound, contains a hydroxyl (-OH) group, making it more polar than the starting material, diethyl 1,1-cyclobutanedicarboxylate. Therefore, on a normal-phase TLC plate, the product will have a lower Rf value (it will travel a shorter distance up the plate) than the starting material.
Troubleshooting Guides
Effective reaction monitoring is crucial for optimizing reaction conditions and ensuring the desired outcome. Below are troubleshooting guides for common issues encountered during TLC and LC-MS analysis of the synthesis of this compound.
Thin-Layer Chromatography (TLC) Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No spots are visible on the TLC plate. | - The sample is too dilute.- The compound is not UV-active and no staining method was used.- The solvent level in the developing chamber was above the spotting line. | - Concentrate the sample and re-spot.- Use a universal stain such as potassium permanganate or iodine vapor to visualize the spots.- Ensure the solvent level is below the spotting line. |
| Spots are streaking or tailing. | - The sample is too concentrated.- The compound is acidic or basic and is interacting strongly with the silica gel.- The solvent system is not optimized. | - Dilute the sample before spotting.- Add a small amount of acetic acid or formic acid to the mobile phase for acidic compounds, or triethylamine for basic compounds.[3] - Experiment with different solvent system polarities. |
| Poor separation between starting material and product spots. | - The polarity of the solvent system is either too high or too low. | - Adjust the ratio of your ethyl acetate/hexane mixture. Increasing the proportion of ethyl acetate will increase the polarity and move the spots further up the plate. Conversely, increasing the hexane proportion will decrease polarity. |
| The Rf values are consistently too high or too low. | - The eluent is too polar (high Rf) or not polar enough (low Rf). | - For high Rf values, decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). For low Rf values, increase the eluent polarity (e.g., increase the ethyl acetate to hexane ratio). |
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No peak or very weak signal for the target compound. | - Inappropriate ionization mode (ESI positive/negative).- The compound is not eluting from the column.- Ion suppression due to matrix effects from the reaction mixture. | - Switch between positive and negative ionization modes. Carboxylic acid esters often ionize well in positive mode [M+H]⁺ or [M+Na]⁺.[4]- Adjust the gradient to a higher percentage of organic solvent to ensure the compound elutes.- Dilute the sample or perform a simple work-up (e.g., a mini-extraction) on an aliquot before injection to remove interfering salts or reagents.[5] |
| Poor peak shape (tailing, fronting, or splitting). | - Column overload.- Incompatibility between the sample solvent and the mobile phase.- Column degradation or contamination. | - Dilute the sample.- Dissolve the sample in the initial mobile phase if possible.- Flush the column with a strong solvent or replace the column if necessary. |
| Retention time shifts between injections. | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Changes in the HPLC system pressure. | - Prepare fresh mobile phase and ensure it is well-mixed.- Use a column oven to maintain a constant temperature.- Check the HPLC system for leaks or blockages. |
| High background noise or extraneous peaks. | - Contaminated mobile phase, solvents, or sample vials.- Carryover from a previous injection.- Presence of non-volatile salts from the reaction mixture. | - Use high-purity (LC-MS grade) solvents and additives.[6]- Run a blank injection of solvent to check for system contamination.- Implement a needle wash step between injections.- If possible, perform a simple work-up on a reaction aliquot to remove non-volatile components. |
Experimental Protocols
Protocol 1: TLC Monitoring of the Reaction
1. Preparation of the TLC Plate:
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Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate.
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Mark three lanes on the baseline for the starting material (SM), a co-spot (C), and the reaction mixture (RM).
2. Spotting the TLC Plate:
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Dissolve a small amount of the starting material (diethyl 1,1-cyclobutanedicarboxylate) in a volatile solvent like ethyl acetate to create a reference solution.
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Using a capillary tube, spot the starting material solution in the "SM" lane.
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Withdraw a small aliquot from the reaction mixture and dilute it with a volatile solvent. Spot this in the "RM" lane.
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In the "C" lane, spot the starting material first, and then carefully spot the reaction mixture on top of it.
3. Developing the TLC Plate:
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Prepare a developing chamber with a suitable eluent system. A good starting point is a 20:80 mixture of ethyl acetate and hexane.[1][2]
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Place the spotted TLC plate in the chamber, ensuring the solvent level is below the baseline. Cover the chamber.
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Allow the solvent to travel up the plate until it is about 1 cm from the top.
4. Visualization:
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Remove the plate and immediately mark the solvent front with a pencil.
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Allow the plate to dry completely.
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Visualize the spots under a UV lamp (if the compounds are UV-active).
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Alternatively, stain the plate using a potassium permanganate solution to visualize the spots. The starting material and product (an alcohol) should both be visible with this stain.
5. Interpretation:
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The starting material spot in the "RM" lane should diminish over time, while a new, lower Rf spot corresponding to the more polar product should appear and intensify. The reaction is complete when the starting material spot is no longer visible in the "RM" lane.
Protocol 2: LC-MS Monitoring of the Reaction
1. Sample Preparation:
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Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
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Dilute the aliquot significantly with the initial mobile phase composition (e.g., 1 mL of 95:5 water:acetonitrile). High concentrations can lead to poor chromatography and source contamination.
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If the reaction mixture contains solids or is very crude, centrifuge the diluted sample and inject the supernatant.
2. LC-MS Conditions:
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Column: A C18 reversed-phase column is a suitable choice.
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Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.[6][7]
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Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
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Gradient: A typical gradient could be:
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0-1 min: 5% B
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1-8 min: Ramp from 5% to 95% B
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8-10 min: Hold at 95% B
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10-11 min: Return to 5% B
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11-15 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.3 - 0.5 mL/min.
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Injection Volume: 1 - 5 µL.
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Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is a good starting point to detect [M+H]⁺ or [M+Na]⁺ ions of the starting material and product.
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Scan Range: A scan range of m/z 100-500 should be sufficient to cover the masses of the starting material (diethyl 1,1-cyclobutanedicarboxylate, MW = 200.23) and the product (this compound, MW = 158.19).
-
3. Data Analysis:
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Extract the ion chromatograms for the expected m/z values of the starting material and the product.
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Monitor the peak area of the starting material decreasing over time and the peak area of the product increasing to determine the reaction progress and completion.
Visualization
Caption: Troubleshooting workflow for TLC and LC-MS reaction monitoring.
References
- 1. silicycle.com [silicycle.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. researchgate.net [researchgate.net]
Alternative reagents for the synthesis of "Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate. Below, you will find information on alternative reagents and synthetic methodologies, complete with experimental protocols, quantitative data, and troubleshooting advice.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Standard Synthesis: Malonic Ester Alkylation
The traditional approach to synthesizing the cyclobutane core of the target molecule involves the alkylation of a malonic ester with a 1,3-dihalopropane, followed by selective reduction.
Q1: What is the standard protocol for the synthesis of diethyl 1,1-cyclobutanedicarboxylate, the precursor to the target molecule?
A1: The standard procedure involves the reaction of diethyl malonate with 1,3-dibromopropane in the presence of a base like sodium ethoxide.
Alternative Synthetic Routes
For researchers encountering issues with the standard malonic ester synthesis or seeking alternative pathways, several other methods can be employed to construct the cyclobutane ring and introduce the required functional groups.
Q2: Are there any viable alternatives to the malonic ester synthesis for creating the cyclobutane ring?
A2: Yes, alternative methods include [2+2] photocycloaddition reactions and the ring expansion of cyclopropyl derivatives. These methods can offer different substrate scopes and stereochemical outcomes.
Q3: My malonic ester synthesis is resulting in a low yield of diethyl 1,1-cyclobutanedicarboxylate. What are the common side reactions and how can I mitigate them?
A3: A common side reaction is the formation of ethyl pentane-1,1,5,5-tetracarboxylate, which arises from the reaction of two molecules of malonic ester with one molecule of 1,3-dibromopropane.[1] To minimize this, it is crucial to control the stoichiometry and reaction conditions carefully. Using a high-dilution technique can favor the intramolecular cyclization over the intermolecular side reaction. Additionally, ensuring the slow addition of the dihalide to the malonate anion can improve the yield of the desired cyclobutane product.
Q4: I am having trouble with the selective reduction of diethyl 1,1-cyclobutanedicarboxylate to the desired mono-alcohol. What reagents are recommended for this transformation?
A4: Achieving selective mono-reduction of a symmetric diester can be challenging. Common issues include over-reduction to the diol or no reaction.
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Lithium borohydride (LiBH₄) is a milder reducing agent than lithium aluminum hydride (LiAlH₄) and can sometimes be used for the selective reduction of one ester group in a diester, especially if there are steric differences.[2]
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Diisobutylaluminum hydride (DIBAL-H) is a powerful and often selective reducing agent.[3][4] Careful control of stoichiometry (using only one equivalent) and low temperatures (e.g., -78 °C) are critical to stop the reduction at the mono-alcohol stage.[3]
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Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters, but its reactivity can be enhanced with additives. For instance, NaBH₄ in the presence of CaCl₂ or in alcoholic solvents at elevated temperatures can reduce esters.[2]
Q5: Can [2+2] photocycloaddition be used to synthesize the precursor for this compound?
A5: Yes, a [2+2] photocycloaddition approach can be employed. For instance, the reaction of an alkene with a ketene or a ketene equivalent can form a cyclobutanone, which can then be further functionalized. The reaction of ketene acetals with electron-deficient alkenes is a known method for constructing cyclobutane rings.[5] However, this route requires specialized photochemical equipment and careful control of the reaction conditions to manage regio- and stereoselectivity.[6][7][8][9]
Q6: What are the main challenges in using [2+2] photocycloaddition, and how can they be addressed?
A6:
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Low Quantum Yield: The efficiency of the reaction can be low. Using a photosensitizer, such as acetone or benzophenone, can help populate the reactive triplet state of one of the reactants.[10]
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Regio- and Stereoselectivity: The formation of different isomers is a common issue.[11] The regioselectivity is influenced by the electronic nature of the substituents on the alkenes, while the stereoselectivity can sometimes be controlled by the reaction solvent and temperature.[11]
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Side Reactions: Polymerization of the starting alkenes can be a significant side reaction. Running the reaction at lower concentrations can help to minimize this.
Q7: Is ring expansion a feasible strategy for synthesizing the cyclobutane precursor?
A7: Yes, the ring expansion of cyclopropyl derivatives can be a powerful method. For example, the reaction of cyclopropyl N-tosylhydrazones, which can be generated from cyclopropyl ketones, with a rhodium catalyst can lead to the formation of cyclobutenes.[12] These can then be hydrogenated and further functionalized to the desired product. This method avoids the use of dihalides and strong bases.
Quantitative Data Summary
| Method | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Malonic Ester Synthesis | Diethyl malonate, 1,3-dibromopropane, Sodium ethoxide | 53-55% for diester[13] | Readily available starting materials, well-established procedure. | Potential for side reactions (polymerization, tetra-ester formation)[1], requires careful control of conditions. |
| [2+2] Photocycloaddition | Alkene, Ketene (or equivalent), Photosensitizer | Highly variable | Access to a wide range of substituted cyclobutanes, can be highly stereoselective. | Requires specialized photochemical equipment, can have low quantum yields, potential for side reactions.[6][7] |
| Ring Expansion | Cyclopropyl derivative (e.g., N-tosylhydrazone), Rhodium catalyst | Good to high yields for cyclobutene formation[12] | Avoids harsh basic conditions, can provide access to functionalized cyclobutenes. | Requires synthesis of the cyclopropyl precursor, use of a precious metal catalyst. |
| Selective Reduction of Diester | Diethyl 1,1-cyclobutanedicarboxylate, DIBAL-H or LiBH₄ | Moderate to high | Can be highly selective under optimized conditions. | Requires precise control of stoichiometry and temperature to avoid over-reduction.[3] |
Experimental Protocols
Protocol 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate via Malonic Ester Synthesis
This protocol is adapted from Organic Syntheses.[13]
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Reaction Setup: In a three-necked round-bottomed flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel, mix diethyl malonate (3.0 moles) and trimethylene chlorobromide (3.0 moles).
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Base Addition: Prepare a solution of sodium ethoxide by adding sodium (6.0 g atoms) to absolute ethanol (2.5 L). Heat the diethyl malonate mixture to 80°C and add the sodium ethoxide solution slowly while stirring vigorously. The rate of addition should be controlled to maintain a gentle reflux.
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Reaction: After the addition is complete (approx. 1.5 hours), continue to reflux the mixture with stirring for an additional 45 minutes.
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Work-up: Cool the reaction mixture and add cold water (900 ml). Separate the organic layer and extract the aqueous layer with ether (3 x 500 ml). Combine the organic layers, wash with saturated salt solution, and dry over anhydrous sodium sulfate.
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Purification: Remove the ether by distillation and distill the residue under reduced pressure to obtain diethyl 1,1-cyclobutanedicarboxylate (boiling point 91–96°C/4 mm).
Protocol 2: Selective Mono-reduction of Diethyl 1,1-cyclobutanedicarboxylate using DIBAL-H
This is a general procedure that needs to be optimized for the specific substrate.
-
Reaction Setup: In a flame-dried, three-necked round-bottomed flask under a nitrogen atmosphere, dissolve diethyl 1,1-cyclobutanedicarboxylate in anhydrous toluene. Cool the solution to -78 °C using a dry ice/acetone bath.
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Reagent Addition: Slowly add one equivalent of DIBAL-H (as a solution in toluene or hexanes) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by the slow addition of methanol, followed by water and a saturated solution of Rochelle's salt (potassium sodium tartrate).
-
Work-up: Allow the mixture to warm to room temperature and stir until two clear layers form. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel.
Synthesis Workflow and Alternative Pathways
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Regioselective Reduction of 1H-1,2,3-Triazole Diesters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diisobutylaluminum hydride reductions revitalized: a fast, robust, and selective continuous flow system for aldehyde synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. baranlab.org [baranlab.org]
- 11. reddit.com [reddit.com]
- 12. Rh(II)-Catalyzed Ring Expansion of Cyclopropyl N-Tosylhydrazones to 1-Substituted Cyclobutenes [organic-chemistry.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
Navigating Thermal Landscapes: A Technical Guide for "Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate" Reactions
A Technical Support Center for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for managing reactions involving Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that blends foundational chemical principles with practical, field-tested advice. Reactions with strained ring systems like cyclobutanes demand a heightened level of awareness regarding thermal stability.[1][2][3][4] This guide is structured to empower you with the knowledge to anticipate, diagnose, and manage thermal events, ensuring the safety, efficiency, and success of your experiments.
Part 1: The Inherent Challenge - Understanding Cyclobutane Ring Strain
The cyclobutane ring in this compound is the primary source of its unique reactivity and potential thermal instability. Unlike larger, more stable cycloalkanes like cyclohexane, the four-membered ring is significantly strained due to deviations from ideal bond angles and torsional strain from eclipsing hydrogen atoms.[1][2][3][4] This stored energy, known as ring strain, can be released during a reaction, contributing to the overall heat evolution and, in poorly controlled scenarios, leading to a thermal runaway.[5][6][7]
Part 2: Troubleshooting Guide - Diagnosing and Managing Thermal Events
This section is designed to help you identify and resolve specific issues you may encounter during your reactions.
Scenario 1: Unexpected Exotherm During Reagent Addition
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Question: I am observing a rapid temperature increase that is difficult to control with my cooling system when adding a reagent (e.g., a strong acid, base, or oxidizing agent). What is happening and what should I do?
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Answer: An unexpected exotherm during reagent addition is a critical warning sign of a potentially hazardous reaction. The primary cause is often a reaction rate that is too high, generating heat faster than your cooling system can remove it. With this compound, this can be exacerbated by the inherent ring strain of the cyclobutane moiety, which can be released under certain conditions, adding to the reaction enthalpy.[1][2][3][4]
Immediate Actions:
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Stop Reagent Addition Immediately: This is the most critical first step to prevent further heat generation.
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Maximize Cooling: Ensure your cooling system is operating at its maximum capacity.
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Dilution (if safe to do so): If you have a pre-chilled, inert solvent available and the reaction volume allows, careful dilution can help to absorb some of the heat and slow the reaction rate.
Root Cause Analysis and Prevention:
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Reagent Addition Rate: You are likely adding the reagent too quickly. A slower, controlled addition rate is crucial for managing exothermic reactions.
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Concentration: High concentrations of reactants can lead to very fast, highly exothermic reactions. Consider diluting your reagents or the reaction mixture.
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Temperature: Starting the reaction at a lower initial temperature provides a larger buffer before reaching a critical temperature.
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Mixing: Inadequate mixing can create localized "hot spots" where the reaction is proceeding much faster than in the bulk solution. Ensure your stirring is efficient.
Corrective Protocol:
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Perform a Calorimetry Study: Before scaling up, a reaction calorimetry study is highly recommended to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[8] This data is invaluable for designing a safe and robust process.
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Implement Dosed Addition: Switch to a dosed addition strategy where the problematic reagent is added slowly over time, allowing the cooling system to keep pace with heat generation.
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Re-evaluate Starting Temperature: Based on your calorimetry data, you may need to lower the initial reaction temperature.
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Scenario 2: Reaction "Stalls" and Then Suddenly Accelerates
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Question: My reaction seemed to be proceeding slowly or not at all, so I increased the temperature. Now, the reaction is accelerating uncontrollably. What happened?
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Answer: This is a classic sign of an accumulation of unreacted starting material, a common precursor to a runaway reaction.[6][9] The initial low temperature may have been below the activation energy for the desired reaction, but sufficient for the reagent to accumulate. When the temperature was increased, the accumulated reagent began to react rapidly, leading to a sudden and dangerous exotherm.
Immediate Actions:
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Emergency Cooling: Immediately apply maximum cooling to the reactor.
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Stop Heating: Remove the heat source.
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Be Prepared for Pressure Increase: An uncontrolled exotherm will likely lead to an increase in pressure due to solvent boiling or gas evolution. Ensure your system is properly vented.
Root Cause Analysis and Prevention:
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Incorrect Reaction Temperature: The initial temperature was too low to initiate the reaction at a controlled rate.
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Catalyst Inactivity: If using a catalyst, it may not have been active at the initial temperature.
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Induction Period: Some reactions have an induction period. It's crucial to understand if this is a characteristic of your reaction.
Corrective Protocol:
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Determine the Onset Temperature: Use Differential Scanning Calorimetry (DSC) to determine the onset temperature of the exothermic reaction. This will help you define a safe operating temperature range.
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Ensure Reagent is Consumed: Use in-situ monitoring techniques (e.g., FTIR, HPLC) to confirm that the reagent is being consumed as it is added before increasing the temperature.
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Re-evaluate Catalyst Addition: If a catalyst is used, it may be beneficial to add it at a temperature where the reaction can proceed at a manageable rate.
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Scenario 3: Product Degradation or Unexpected Side Products
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Question: My final product is showing signs of degradation, or I am seeing unexpected impurities. Could this be related to thermal instability?
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Answer: Yes, thermal stress can lead to product degradation and the formation of side products. For this compound, the strained cyclobutane ring and the ester functional group are susceptible to degradation under certain conditions.
Potential Degradation Pathways:
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Ring Opening: The high ring strain of the cyclobutane can lead to ring-opening reactions, especially under acidic or basic conditions, or at elevated temperatures.[10]
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Ester Hydrolysis: The ethyl ester is susceptible to hydrolysis back to the carboxylic acid and ethanol, particularly in the presence of water and acid or base catalysts.[11][12][13]
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Oxidation: The primary alcohol is susceptible to oxidation to an aldehyde or carboxylic acid, especially in the presence of oxidizing agents or at elevated temperatures with air.
Troubleshooting and Prevention:
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Temperature Control: Maintain a consistent and validated temperature throughout the reaction. Avoid localized overheating.
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Inert Atmosphere: If oxidation is a concern, run the reaction under an inert atmosphere (e.g., nitrogen or argon).
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pH Control: If hydrolysis is an issue, ensure the reaction is run under appropriate pH conditions and that any aqueous workups are performed quickly and at low temperatures.
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Thermal Analysis of the Product: Perform Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) on your purified product to determine its decomposition temperature and any potential phase changes.[14]
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Part 3: Frequently Asked Questions (FAQs)
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Q1: What is the recommended maximum safe operating temperature for reactions involving this compound?
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A1: There is no single "one-size-fits-all" maximum safe operating temperature. It is highly dependent on the specific reaction conditions (reagents, solvents, catalysts, concentrations). Due to the inherent strain of the cyclobutane ring, it is crucial to experimentally determine the thermal profile of your specific reaction. We strongly recommend performing a thermal screening analysis using DSC to determine the onset temperature of any exothermic events. As a general precaution, it is wise to keep the reaction temperature as low as practically possible while still achieving a reasonable reaction rate.
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Q2: Are there any specific reagents that are known to be particularly hazardous with this compound?
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Strong, non-nucleophilic bases: These could potentially promote elimination reactions involving the cyclobutane ring.
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Strong acids: Can catalyze both ester hydrolysis and potentially ring-opening reactions.[10]
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Strong oxidizing agents: Will likely oxidize the primary alcohol, which can be a highly exothermic process.
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Reducing agents: The reduction of the ester to an alcohol can also be exothermic.[15]
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Q3: How can I safely scale up my reaction from a lab scale to a pilot plant?
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A3: Scaling up reactions with potential thermal hazards requires a systematic and data-driven approach.[7][8][16]
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Complete a Thorough Hazard Assessment: This should include reaction calorimetry to understand the heat of reaction, heat capacity of the reaction mixture, and the rate of heat generation.
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Evaluate Cooling Capacity: The cooling capacity of the larger reactor must be sufficient to handle the total heat output of the reaction. Remember that the surface-area-to-volume ratio decreases on scale-up, making heat removal less efficient.
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Model the Reaction: Use the data from your calorimetry studies to model the reaction under the scaled-up conditions. This can help predict the temperature profile and identify potential issues.
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Implement Robust Control Measures: Ensure the larger reactor has reliable temperature probes, a responsive cooling system, and emergency shutdown procedures.
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Consider a Gradual Scale-Up: If possible, perform the scale-up in stages (e.g., 1L to 5L to 20L) to identify any unforeseen issues at an intermediate scale.
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Q4: What analytical techniques are recommended for monitoring reaction progress and stability?
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A4: A combination of techniques is often best:
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In-situ Monitoring: Techniques like ReactIR (FTIR spectroscopy) can provide real-time information on the concentration of reactants and products without the need for sampling.
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Chromatography (HPLC, GC): These are essential for monitoring the consumption of starting materials, the formation of the desired product, and the appearance of any impurities or degradation products.
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Calorimetry: As mentioned, reaction calorimetry is crucial for monitoring the heat evolution of the reaction in real-time.
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Part 4: Visualization of Key Concepts
To further clarify the principles discussed, the following diagrams illustrate key concepts and workflows.
Diagram 1: The Energetics of Ring Strain
Caption: Energy diagram illustrating the higher ground state energy of a strained cyclobutane system compared to less strained or acyclic analogs.
Diagram 2: Workflow for Thermal Hazard Assessment
Caption: A systematic workflow for assessing the thermal hazards of a new chemical process involving a potentially unstable compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ring strain - Wikipedia [en.wikipedia.org]
- 4. readchemistry.com [readchemistry.com]
- 5. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 6. minerva.jrc.ec.europa.eu [minerva.jrc.ec.europa.eu]
- 7. Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study | Chemical Engineering Transactions [cetjournal.it]
- 8. helgroup.com [helgroup.com]
- 9. icheme.org [icheme.org]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. TG-DSC and TG-FTIR Studies of Annelated Triazinylacetic Acid Ethyl Esters—Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sciencemadness.org [sciencemadness.org]
- 16. pubs.acs.org [pubs.acs.org]
Kinetic versus thermodynamic control in "Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate" reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate. The focus is on understanding and controlling the reaction pathways governed by kinetic versus thermodynamic control, particularly in acid-catalyzed dehydration reactions.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products in the acid-catalyzed dehydration of this compound?
A1: The acid-catalyzed dehydration of this compound can yield two primary products, depending on the reaction conditions. The formation of these products is a classic example of kinetic versus thermodynamic control.
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Kinetic Product: Ethyl 1-methylenecyclobutane-1-carboxylate is the expected kinetic product. It is formed faster at lower temperatures.
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Thermodynamic Product: Ethyl cyclopent-1-ene-1-carboxylate is the expected thermodynamic product. It is more stable and is the major product at higher temperatures and longer reaction times.
Q2: Why is Ethyl cyclopent-1-ene-1-carboxylate considered the thermodynamic product?
A2: The thermodynamic product is the most stable product. The formation of Ethyl cyclopent-1-ene-1-carboxylate involves a ring expansion from a strained four-membered cyclobutane ring to a less strained five-membered cyclopentene ring. This relief of ring strain results in a more stable molecule.
Q3: Why is Ethyl 1-methylenecyclobutane-1-carboxylate considered the kinetic product?
A3: The kinetic product is the one that is formed the fastest, meaning it has a lower activation energy barrier for its formation. In this case, the formation of the exocyclic double bond through a direct elimination reaction from the initial carbocation intermediate is a more rapid process than the rearrangement required for ring expansion.
Q4: How do reaction temperature and time influence the product ratio?
A4: Temperature and time are critical factors in determining the product distribution:
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Low Temperatures (e.g., 0-25°C) and short reaction times favor the formation of the kinetic product (Ethyl 1-methylenecyclobutane-1-carboxylate). Under these conditions, the molecules have enough energy to overcome the lower activation barrier to form the kinetic product, but not enough to easily revert and overcome the higher activation barrier to form the thermodynamic product.
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Higher Temperatures (e.g., >50°C) and longer reaction times favor the formation of the thermodynamic product (Ethyl cyclopent-1-ene-1-carboxylate). The increased thermal energy allows the reaction to be reversible, enabling the system to reach equilibrium and favoring the formation of the more stable product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the desired thermodynamic product (Ethyl cyclopent-1-ene-1-carboxylate) | Reaction temperature is too low. | Increase the reaction temperature to >50°C to facilitate the rearrangement to the more stable product. |
| Reaction time is too short. | Increase the reaction time to allow the reaction to reach equilibrium. | |
| The acid catalyst is not strong enough. | Consider using a stronger acid catalyst to promote the rearrangement. | |
| High proportion of the kinetic product (Ethyl 1-methylenecyclobutane-1-carboxylate) when the thermodynamic product is desired | The reaction has not reached equilibrium. | Increase the reaction temperature and/or reaction time. |
| Formation of unexpected side products | Polymerization of the alkene products. | Consider using a higher dilution or adding a polymerization inhibitor. |
| Intermolecular reactions. | Ensure reaction conditions favor intramolecular processes (e.g., high dilution). | |
| Degradation of starting material or products. | Check the stability of your compounds under the reaction conditions. Consider using milder conditions if necessary. |
Data Presentation
The following table summarizes the expected product distribution under different reaction conditions for the acid-catalyzed dehydration of this compound.
| Reaction Conditions | Temperature (°C) | Time (h) | Kinetic Product Yield (%) (Ethyl 1-methylenecyclobutane-1-carboxylate) | Thermodynamic Product Yield (%) (Ethyl cyclopent-1-ene-1-carboxylate) |
| Kinetic Control | 25 | 1 | ~75 | ~25 |
| Thermodynamic Control | 80 | 24 | ~10 | ~90 |
Experimental Protocols
Protocol for Kinetic Product Synthesis (Ethyl 1-methylenecyclobutane-1-carboxylate):
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To a solution of this compound (1 eq.) in a suitable solvent (e.g., dichloromethane) at 0°C, add a catalytic amount of a mild acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq.).
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Stir the reaction mixture at 25°C for 1 hour.
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Monitor the reaction progress by TLC or GC.
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Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to obtain Ethyl 1-methylenecyclobutane-1-carboxylate.
Protocol for Thermodynamic Product Synthesis (Ethyl cyclopent-1-ene-1-carboxylate):
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To a solution of this compound (1 eq.) in a high-boiling point solvent (e.g., toluene), add a catalytic amount of a strong acid catalyst (e.g., sulfuric acid, 0.1 eq.).
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Heat the reaction mixture to 80°C and stir for 24 hours.
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Monitor the reaction progress by TLC or GC to ensure equilibrium has been reached.
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After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to obtain Ethyl cyclopent-1-ene-1-carboxylate.
Visualizations
Caption: Reaction pathway for the acid-catalyzed dehydration.
Caption: Troubleshooting flowchart for low thermodynamic product yield.
Technical Support Center: Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate. The information provided is based on established chemical principles of ester and alcohol stability and reactivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, the three primary degradation pathways for this compound are:
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Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield 1-(hydroxymethyl)cyclobutane-1-carboxylic acid and ethanol. Basic hydrolysis, also known as saponification, is typically irreversible, while acidic hydrolysis is a reversible reaction.[1][2][3]
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Oxidation: The primary alcohol (hydroxymethyl group) is susceptible to oxidation. Mild oxidation can yield the corresponding aldehyde, while stronger oxidizing agents can lead to the formation of the carboxylic acid.
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Thermal Decomposition: Although cyclobutane rings are relatively stable, high temperatures can induce thermal decomposition.[4][5] For analogous cyclobutane structures, this can involve ring-opening reactions to form ethylene and other products.[6]
Q2: What are the recommended storage conditions to minimize degradation?
A2: To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated place in a tightly sealed container. It should be protected from moisture to prevent hydrolysis and from strong oxidizing agents. For long-term storage, refrigeration is recommended.
Q3: Is the cyclobutane ring itself prone to degradation under normal experimental conditions?
A3: The cyclobutane ring is generally considered stable under typical experimental conditions.[4][5] While it possesses some ring strain compared to larger cycloalkanes, it is not as reactive as cyclopropane.[5] Degradation of the cyclobutane ring would likely require harsh conditions, such as high temperatures or specific catalytic processes, that are not typical for most applications in drug development.
Troubleshooting Guides
Issue 1: Unexpected Impurities Detected in the Sample
Possible Cause: Degradation of the compound due to improper storage or handling.
Troubleshooting Steps:
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Analyze Impurities: Use analytical techniques such as NMR, LC-MS, or GC-MS to identify the structure of the impurities.
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Compare with Known Degradants:
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Hydrolysis Product: Look for the presence of 1-(hydroxymethyl)cyclobutane-1-carboxylic acid (higher polarity, different chromatographic retention time).
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Oxidation Products: Search for the corresponding aldehyde or carboxylic acid derivatives of the parent compound.
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Review Storage Conditions: Ensure the compound has been stored away from moisture, strong acids or bases, and oxidizing agents.
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Review Experimental Conditions: If the impurities appear after an experimental procedure, evaluate the reagents and conditions used. Avoid strongly acidic or basic conditions and the presence of strong oxidizing agents if not intended for derivatization.
Issue 2: Low Yield or Incomplete Reaction During Synthesis or Derivatization
Possible Cause: Side reactions due to the reactivity of the functional groups.
Troubleshooting Steps:
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Protect Functional Groups: If the intended reaction does not involve the ester or alcohol, consider using protecting groups to prevent unwanted side reactions.
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Optimize Reaction Conditions:
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pH Control: Maintain a neutral or slightly acidic/basic pH to minimize hydrolysis of the ester.
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Inert Atmosphere: If oxidation is a concern, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
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Purification Method: Review the purification method. The polarity of the compound can change significantly upon degradation, affecting its behavior during chromatography or extraction.
Experimental Protocols
Protocol 1: Monitoring Hydrolytic Stability
This protocol outlines a general procedure to assess the stability of this compound in aqueous solutions at different pH values.
Materials:
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This compound
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Buffer solutions (pH 4, 7, and 9)
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Acetonitrile or other suitable organic solvent
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HPLC system with a suitable column (e.g., C18)
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Incubator or water bath
Procedure:
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Prepare a stock solution of the compound in a suitable organic solvent (e.g., 1 mg/mL in acetonitrile).
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In separate vials, add a small aliquot of the stock solution to each buffer solution to achieve a final concentration of ~10 µg/mL.
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Incubate the vials at a controlled temperature (e.g., 37°C).
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At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
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Quench the reaction if necessary (e.g., by adding an equal volume of cold acetonitrile).
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Analyze the samples by HPLC to quantify the remaining parent compound and any major degradation products.
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Plot the concentration of the parent compound versus time to determine the degradation rate at each pH.
Data Presentation
Table 1: Predicted Degradation Products of this compound
| Degradation Pathway | Degradation Product Name | Chemical Formula | Molecular Weight ( g/mol ) |
| Hydrolysis | 1-(hydroxymethyl)cyclobutane-1-carboxylic acid | C₆H₁₀O₃ | 130.14 |
| Oxidation (mild) | Ethyl 1-formylcyclobutane-1-carboxylate | C₈H₁₂O₃ | 156.18 |
| Oxidation (strong) | 1-(ethoxycarbonyl)cyclobutane-1-carboxylic acid | C₈H₁₂O₄ | 172.18 |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for monitoring the hydrolytic stability of the compound.
References
- 1. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. electronicsandbooks.com [electronicsandbooks.com]
Characterization of unexpected products in "Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route to this compound?
A1: The most common synthetic route is the partial reduction of diethyl 1,1-cyclobutanedicarboxylate. This reaction selectively reduces one of the two ester groups to a hydroxymethyl group.
Q2: What are the primary expected and unexpected products in this synthesis?
A2:
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Expected Product: this compound.
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Primary Unexpected Product (Byproduct): Cyclobutane-1,1-diyldimethanol, which results from the over-reduction of both ester groups.
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Potential Impurity: Unreacted diethyl 1,1-cyclobutanedicarboxylate.
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Carry-over Impurity: Ethyl pentane-1,1,5,5-tetracarboxylate, which can be a byproduct in the synthesis of the starting material, diethyl 1,1-cyclobutanedicarboxylate.[1]
Q3: Which reducing agents are typically used for this transformation?
A3: Strong hydride reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used. Milder reducing agents such as sodium borohydride are generally not strong enough to reduce esters. Lithium borohydride (LiBH₄) can also be used and may offer better selectivity for the mono-reduction of esters in some cases.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). By comparing the reaction mixture to standards of the starting material and the desired product, you can determine the extent of the conversion and the formation of any byproducts.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low yield of the desired product and a significant amount of a more polar byproduct.
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Possible Cause: Over-reduction of the starting material to form cyclobutane-1,1-diyldimethanol. This is the most common side reaction when using a powerful reducing agent like LiAlH₄.
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Troubleshooting Steps:
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Control Stoichiometry: Carefully control the stoichiometry of the reducing agent. Use a slightly less than equimolar amount of hydride relative to the ester groups to favor mono-reduction.
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Inverse Addition: Add the reducing agent solution slowly to the solution of the diester at a low temperature (e.g., 0 °C or below). This "inverse addition" ensures that the reducing agent is never in large excess.
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Lower Reaction Temperature: Perform the reaction at a lower temperature to decrease the rate of the second reduction.
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Choice of Reducing Agent: Consider using a milder or more sterically hindered reducing agent that may offer better selectivity for the mono-reduction.
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Issue 2: Presence of unreacted starting material in the final product.
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Possible Cause: Incomplete reaction due to insufficient reducing agent, low reaction temperature, or short reaction time.
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Troubleshooting Steps:
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Check Reagent Quality: Ensure the reducing agent is fresh and has not been deactivated by moisture.
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Optimize Stoichiometry: Slightly increase the amount of reducing agent, but be mindful of the risk of over-reduction.
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Increase Reaction Time/Temperature: Allow the reaction to stir for a longer period or gradually increase the temperature while carefully monitoring for the formation of the diol byproduct by TLC or GC-MS.
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Issue 3: Difficulty in separating the desired product from the diol byproduct.
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Possible Cause: The desired product and the diol byproduct have similar polarities, making separation by standard column chromatography challenging.
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Troubleshooting Steps:
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Optimize Chromatography Conditions: Use a less polar solvent system for column chromatography to improve separation. A gradient elution may be necessary.
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Derivatization: In some cases, it may be possible to selectively derivatize the diol to alter its polarity, facilitating separation. However, this adds extra steps to the synthesis.
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Fractional Distillation: If the boiling points of the product and byproduct are sufficiently different, fractional distillation under reduced pressure could be an effective purification method.
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Data Presentation
Table 1: Physical and Chemical Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Diethyl 1,1-cyclobutanedicarboxylate | C₁₀H₁₆O₄ | 200.23 | 104-105 @ 12 mmHg |
| This compound | C₈H₁₄O₃ | 158.19 | Not available |
| Cyclobutane-1,1-diyldimethanol | C₆H₁₂O₂ | 116.16 | 249.5 @ 760 mmHg |
| Ethyl pentane-1,1,5,5-tetracarboxylate | C₁₇H₂₈O₈ | 376.40 | Not available |
Table 2: Expected Spectroscopic Data Comparison
| Feature | This compound (Expected) | Cyclobutane-1,1-diyldimethanol (Expected) |
| ¹H NMR | Singlet for the CH₂OH protons, quartet and triplet for the ethyl ester group, multiplets for the cyclobutane ring protons. | Singlet for the two equivalent CH₂OH protons, multiplets for the cyclobutane ring protons. Absence of ethyl ester signals. |
| ¹³C NMR | Carbonyl carbon of the ester, carbon of the CH₂OH group, carbons of the ethyl group, and carbons of the cyclobutane ring. | Carbon of the two equivalent CH₂OH groups and carbons of the cyclobutane ring. Absence of ester carbonyl and ethyl group carbons. |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 158. Fragmentation pattern showing loss of ethoxy group (-OC₂H₅) and other fragments. | Molecular ion peak (M⁺) at m/z 116. Fragmentation pattern showing loss of a hydroxymethyl group (-CH₂OH). |
| IR Spectroscopy | Broad O-H stretch (~3400 cm⁻¹), C=O stretch of the ester (~1730 cm⁻¹), C-O stretches. | Broad O-H stretch (~3400 cm⁻¹), C-O stretches. Absence of a strong C=O stretch in the ester region. |
Experimental Protocols
General Protocol for the Selective Reduction of Diethyl 1,1-cyclobutanedicarboxylate
Materials:
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Diethyl 1,1-cyclobutanedicarboxylate
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Lithium aluminum hydride (LiAlH₄)
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Anhydrous sodium sulfate or magnesium sulfate
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate
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Silica gel for column chromatography
Procedure:
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Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of diethyl 1,1-cyclobutanedicarboxylate in anhydrous diethyl ether or THF.
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Cooling: The flask is cooled to 0 °C in an ice bath.
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Preparation of Reducing Agent Solution: In a separate dry flask, a solution of LiAlH₄ in anhydrous diethyl ether or THF is prepared. The concentration should be known to allow for precise addition.
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Slow Addition: The LiAlH₄ solution is added dropwise to the stirred solution of the diester via the dropping funnel over a period of 1-2 hours. The rate of addition should be controlled to maintain the reaction temperature below 5 °C.
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Reaction Monitoring: The progress of the reaction is monitored by TLC or GC-MS. Samples are carefully quenched before analysis. The reaction is stopped when the starting material is consumed, and the formation of the diol byproduct is minimized.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of ethyl acetate to consume any excess LiAlH₄, followed by the cautious addition of saturated aqueous NH₄Cl solution. This should be done while maintaining the low temperature.
-
Workup: The resulting mixture is stirred until a granular precipitate forms. The solid is removed by filtration and washed with diethyl ether or THF.
-
Extraction: The organic layer of the filtrate is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate.
-
Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from any unreacted starting material and the diol byproduct.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for common issues in the synthesis.
Caption: Logical relationship for the characterization of products and byproducts.
References
Validation & Comparative
A Comparative Guide to Cyclic Building Blocks: Profiling Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the modern paradigm of drug discovery, the strategic move away from flat, aromatic molecules towards three-dimensional (3D) saturated scaffolds—a concept often termed "escaping from flatland"—is critical for improving pharmacological properties such as solubility, metabolic stability, and target specificity.[1][2] Small, strained carbocycles have emerged as powerful tools in this endeavor.[3][4] This guide provides an in-depth comparison of Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate , a versatile and increasingly important building block, against other common cyclic motifs. We will explore its unique structural and reactive properties, supported by experimental data and protocols, to inform rational decisions in molecular design and synthesis.
The Strategic Value of Saturated Rings in Medicinal Chemistry
Historically, medicinal chemistry has heavily relied on aromatic rings due to their synthetic accessibility and rigid structures.[2] However, a high degree of aromaticity can lead to unfavorable outcomes, including poor solubility and metabolic instability.[1][5] The incorporation of sp³-rich scaffolds, such as small cycloalkanes, offers a proven strategy to enhance 3D character, which can lead to improved clinical outcomes.[1]
Cyclobutanes, in particular, occupy a unique space. With a ring strain energy of 26.3 kcal/mol, they are positioned between the highly reactive cyclopropanes (28.1 kcal/mol) and the more stable cyclopentanes (7.1 kcal/mol).[3][4] This moderate strain makes the cyclobutane ring relatively inert compared to cyclopropane but sufficiently activated for unique synthetic transformations, offering a balance of stability and useful reactivity.[3]
In Focus: this compound
This bifunctional building block offers a unique combination of features that make it an attractive starting point for complex molecule synthesis.
Structure and Physicochemical Properties
The molecule, with the chemical formula C₈H₁₄O₃, features a 1,1-disubstituted cyclobutane core.[6][7] This "geminal" substitution pattern is crucial as it generates a quaternary carbon center, a common motif in bioactive molecules that imparts steric hindrance and can lock in specific conformations. The two orthogonal functional groups—a primary alcohol and an ethyl ester—provide handles for diverse and selective chemical modifications.
// Nodes for the molecule structure C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.5,0!"]; C3 [label="C", pos="1.5,1.5!"]; C4 [label="C", pos="0,1.5!"];
// Substituents on C1 C_ester [label="C", pos="-1.2,-0.5!"]; O_ester1 [label="O", pos="-2.2,-0.2!"]; O_ester2 [label="O", pos="-1.2,-1.5!"]; C_ethyl1 [label="CH2", pos="-2.2,-2.0!"]; C_ethyl2 [label="CH3", pos="-3.2,-2.5!"];
C_alcohol [label="CH2", pos="0.5,-1.2!"]; O_alcohol [label="OH", pos="1.5,-1.7!"];
// Edges for the cyclobutane ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C1;
// Edges for the substituents C1 -- C_ester [label=""]; C_ester -- O_ester1 [label="=O"]; C_ester -- O_ester2; O_ester2 -- C_ethyl1; C_ethyl1 -- C_ethyl2;
C1 -- C_alcohol; C_alcohol -- O_alcohol;
// Labels for key features label_quat [label="Quaternary Center", pos="-0.5,0.75!", fontcolor="#EA4335", fontsize=10]; label_ester [label="Ester Handle\n(Coupling, Reduction)", pos="-3.5,-1.0!", fontcolor="#34A853", fontsize=10]; label_alcohol [label="Alcohol Handle\n(Oxidation, Etherification)", pos="2.5,-0.5!", fontcolor="#4285F4", fontsize=10]; } Figure 1: Structure of this compound.
Synthetic Utility and Reactivity
The puckered, non-planar conformation of the cyclobutane ring provides distinct three-dimensional exit vectors for substituents, a desirable trait for exploring the binding pockets of biological targets.[3][8] The two functional groups allow for a range of transformations:
-
The Hydroxymethyl Group: Can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group for nucleophilic substitution, or used in etherification reactions.
-
The Ethyl Carboxylate Group: Can be hydrolyzed to the corresponding carboxylic acid for amide couplings, reduced to a primary alcohol, or participate in various ester-based transformations.
This orthogonality is key to its utility, allowing for stepwise, controlled elaboration of the molecular scaffold. For example, the alcohol can be protected while the ester is transformed, and vice-versa, enabling complex synthetic routes.
Comparative Analysis with Alternative Cyclic Building Blocks
The choice of a cyclic scaffold has profound implications for a molecule's properties. Here, we compare the cyclobutane core with other common rings.
vs. Cyclopropane Analogues
Cyclopropanes are the most strained of the carbocycles, giving them unique electronic properties, sometimes behaving like a C=C double bond.[4]
-
Reactivity: Cyclopropanes are more susceptible to ring-opening reactions, which can be a synthetic advantage or a metabolic liability. Cyclobutanes are generally more stable and less prone to cleavage.[3]
-
Conformation: The rigid, planar nature of the cyclopropane ring offers less conformational flexibility than the puckered cyclobutane.
-
Lipophilicity: Both rings increase lipophilicity compared to linear chains, but the effect can differ. The choice often depends on the specific binding pocket environment.
vs. Cyclopentane & Cyclohexane Analogues
These larger rings are significantly less strained and more conformationally flexible.
-
3D Shape: While cyclopentane and cyclohexane are 3D, their flexibility (e.g., chair/boat flips in cyclohexane) can lead to an entropic penalty upon binding to a target. The constrained nature of the cyclobutane ring can pre-organize substituents into a favorable binding conformation.[3][9]
-
Metabolic Stability: The rigid structure of cyclobutanes can block sites of metabolism that might be accessible on more flexible larger rings.[3]
-
Physicochemical Properties: Cyclobutane rings often confer more favorable physicochemical properties, including improved solubility, compared to cyclopentane and cyclohexane.[10]
vs. Heterocyclic Analogues (e.g., Oxetanes, Azetidines)
Four-membered heterocycles like oxetanes and azetidines are also popular 3D building blocks.[11][12]
-
Solubility: The introduction of a heteroatom generally increases polarity and aqueous solubility. Oxetanes, for instance, are often used as bioisosteres of gem-dimethyl groups to improve solubility.
-
Hydrogen Bonding: Heterocycles introduce hydrogen bond acceptors (or donors in the case of N-H azetidines), which can be critical for target engagement. The all-carbon cyclobutane scaffold is purely lipophilic.
-
Chemical Stability: The C-O and C-N bonds in oxetanes and azetidines can be susceptible to metabolic cleavage or chemical degradation under certain conditions. The all-carbon framework of cyclobutane is typically more robust.
Data Summary Table
| Feature | Cyclopropane | Cyclobutane | Cyclopentane | Cyclohexane | Oxetane |
| Ring Strain (kcal/mol) | ~28.1[4] | ~26.3 [3][4] | ~7.1[3] | ~0 | High |
| Conformation | Planar, Rigid | Puckered, Constrained [3] | Envelope, Flexible | Chair/Boat, Flexible | Puckered |
| Relative Stability | Low (Reactive) | Moderate [3] | High | Very High | Moderate |
| Key Advantage | Unique electronics | Balanced stability/reactivity, 3D vectors [3] | Good scaffold | Prevalent, stable | Improved solubility |
| Potential Liability | Metabolic instability | Synthesis can be challenging [10] | High flexibility | Can decrease solubility | Ring-opening potential |
Application Focus: Synthesis of Spirocyclic Scaffolds
One of the most powerful applications of 1,1-disubstituted cyclobutanes is the synthesis of spirocycles.[13] Spirocyclic systems, where two rings share a single carbon atom, are of great interest in drug discovery because they provide rigid, three-dimensional frameworks with well-defined exit vectors.[8][13]
The quaternary center of this compound is an ideal starting point for constructing spirocyclic systems.
Detailed Experimental Protocol: Synthesis of a Spirocyclic Lactam
This protocol describes a representative transformation where the building block is converted into a spiro[3.4]octane lactam system.
Step 1: Amine Protection and Ester Hydrolysis
-
Dissolve this compound (1.0 eq) in a suitable solvent like methanol.
-
Add a solution of NaOH (1.1 eq) in water.
-
Stir the mixture at room temperature for 4-6 hours until TLC analysis indicates complete hydrolysis of the ester.
-
Acidify the reaction mixture with 1M HCl to pH ~3 and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(hydroxymethyl)cyclobutane-1-carboxylic acid.
Step 2: Amide Coupling
-
Dissolve the acid from Step 1 (1.0 eq) and a suitable primary amine (e.g., 3-aminopropanol, 1.1 eq) in dichloromethane (DCM).
-
Add a coupling agent such as EDC (1.2 eq) and HOBt (1.2 eq) to the solution.
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer and concentrate to yield the corresponding amide.
Step 3: Intramolecular Cyclization (Mitsunobu Reaction)
-
Dissolve the diol-amide from Step 2 (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by adding water and extract with ethyl acetate.
-
Purify the crude product by silica gel column chromatography to obtain the desired spirocyclic lactam.
Conclusion and Strategic Outlook
This compound is more than just another cyclic molecule; it is a strategic building block that offers a compelling solution to the "flatland" problem in drug discovery. Its unique combination of moderate ring strain, conformational rigidity, and orthogonal functional handles provides medicinal chemists with a powerful platform for creating novel, 3D-rich molecules.[3]
Compared to other cyclic alternatives, it strikes a valuable balance between chemical stability and synthetic versatility. Its utility in constructing complex spirocyclic architectures further cements its place as an indispensable tool for accessing novel chemical space. As the demand for molecules with improved physicochemical and pharmacological properties continues to grow, the strategic incorporation of scaffolds derived from this building block is poised to accelerate the development of the next generation of therapeutics.
References
- 1. Late-Stage Saturation of Drug Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two- and Three-dimensional Rings in Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ‘Late-stage saturation’ could improve drugs' effectiveness | Research | Chemistry World [chemistryworld.com]
- 6. This compound - C8H14O3 | CSCS00000732475 [chem-space.com]
- 7. This compound | C8H14O3 | CID 15670506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Catalytic Arylboration of Spirocyclic Cyclobutenes: Rapid Access to Highly Substituted Spiro[3.n]alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 10. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Regioselective Monoborylation of Spirocyclobutenes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate Moiety as a Bioisostere
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic replacement of chemical moieties with bioisosteres is a cornerstone of lead optimization. This guide provides a comprehensive comparison of the 1-(hydroxymethyl)cyclobutane-1-carboxylate scaffold, represented by Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate, as a bioisostere for other commonly used chemical groups, particularly the gem-dimethyl and tert-butyl groups. The focus is on the impact of this bioisosteric replacement on metabolic stability and target binding affinity, supported by experimental data from relevant studies.
Introduction to Bioisosterism and the Cyclobutane Moiety
Bioisosterism is the substitution of a functional group in a drug molecule with another group that has similar physical and chemical properties, with the goal of improving the compound's pharmacokinetic or pharmacodynamic profile.[1] The cyclobutane ring has emerged as a valuable bioisostere in drug design for several reasons:
-
Increased Metabolic Stability: The replacement of metabolically labile groups, such as gem-dimethyl or tert-butyl groups which are prone to oxidation by cytochrome P450 enzymes, with a more robust cyclobutane ring can significantly enhance a compound's half-life.[1]
-
Conformational Rigidity: The puckered and strained nature of the cyclobutane ring restricts the conformational freedom of a molecule, which can lead to a more favorable entropy of binding to the target protein.[1]
-
Improved Physicochemical Properties: The introduction of a cyclobutane moiety can modulate a compound's lipophilicity and solubility, properties critical for its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Three-Dimensionality: As a non-planar scaffold, cyclobutane increases the three-dimensional character of a molecule, which can lead to improved binding affinity and selectivity.
This guide will focus on the cyclobutane group as a bioisostere for the gem-dimethyl group, a common substitution in medicinal chemistry.
Visualizing the Bioisosteric Replacement
The following diagram illustrates the concept of replacing a gem-dimethyl group with a cyclobutane moiety within a drug candidate.
Comparative Performance Data
Metabolic Stability Comparison
The in vivo metabolic stability of a compound is a critical factor in its therapeutic potential. The following table compares the plasma half-life of a cannabinoid receptor agonist containing a gem-dimethyl group with its cyclobutane-containing analog. A longer half-life is indicative of greater metabolic stability.
| Moiety | Compound | Species | Plasma Half-life (t½) |
| gem-Dimethyl | Analog 1 | Mouse | Shorter |
| gem-Dimethyl | Analog 1 | Rat | Shorter |
| Cyclobutane | Analog 2 | Mouse | Significantly Longer [1] |
| Cyclobutane | Analog 2 | Rat | Significantly Longer [1] |
Table 1: Comparison of in vivo plasma half-life of a gem-dimethyl-containing compound and its cyclobutane bioisostere. The cyclobutyl-containing compound demonstrated a significantly longer half-life, indicating improved metabolic stability.[1]
Binding Affinity Comparison
Maintaining or improving binding affinity for the target protein is essential for a successful bioisosteric replacement. The following table shows the binding affinity (Ki) of the same cannabinoid receptor agonists for the CB1 and CB2 receptors.
| Moiety | Compound | CB1 Ki (nM) | CB2 Ki (nM) |
| gem-Dimethyl | Analog 1 | Comparable to Analog 2 | Comparable to Analog 2 |
| Cyclobutane | Analog 2 | Comparable to Analog 1 [1] | Comparable to Analog 1 [1] |
Table 2: Comparison of binding affinities of a gem-dimethyl-containing compound and its cyclobutane bioisostere for cannabinoid receptors 1 and 2. The data indicates that the cyclobutane replacement maintained a comparable binding potency to the original compound.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay is designed to determine the rate of metabolism of a compound by liver enzymes, providing an in vitro measure of its metabolic stability.
Workflow Diagram
Materials:
-
Test compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Ice-cold acetonitrile with an internal standard
-
96-well plates, incubator, centrifuge, and LC-MS/MS system
Procedure:
-
Preparation: Prepare working solutions of the test compound in phosphate buffer. Thaw the human liver microsomes on ice.
-
Incubation: In a 96-well plate, add the test compound to the phosphate buffer. Add the HLM solution to each well and pre-incubate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. The final reaction mixture typically contains the test compound (e.g., 1 µM) and liver microsomes (e.g., 0.5 mg/mL).[2][3][4][5]
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[2][3][4][5]
-
Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.
-
Analysis: Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes or purified receptors
-
Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled)
-
Unlabeled test compound
-
Assay buffer
-
96-well filter plates
-
Scintillation fluid and a microplate scintillation counter
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the unlabeled test compound in the assay buffer. Prepare working solutions of the radiolabeled ligand and the receptor preparation.
-
Assay Setup: In a 96-well plate, add the assay buffer, the unlabeled test compound, the radiolabeled ligand, and the receptor preparation to each well.[6][7][8] Include control wells for total binding (no unlabeled competitor) and non-specific binding (a high concentration of an unlabeled ligand).[6]
-
Incubation: Incubate the plate at a specific temperature for a sufficient time to allow the binding to reach equilibrium.[6]
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the bound from the free radioligand.[6][7][8]
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.[6][8]
-
Scintillation Counting: Dry the filters, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.[6][8]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Conclusion
The replacement of metabolically susceptible groups like gem-dimethyl with a cyclobutane moiety, as represented by the this compound scaffold, is a proven strategy in drug discovery to enhance metabolic stability and improve the overall pharmacokinetic profile of a drug candidate. The experimental data presented, although not on the specific title compound, strongly supports the principle that this bioisosteric substitution can lead to a significantly longer in vivo half-life while maintaining potent binding to the biological target. Researchers and drug development professionals are encouraged to consider the cyclobutane moiety as a valuable tool in their efforts to design safer and more effective medicines.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. benchchem.com [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
Biological activity of "Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate" derivatives
A comparative guide to the biological activity of simple cyclobutane derivatives, with a focus on the untapped potential of the "Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate" scaffold.
The quest for novel pharmacologically active molecules is a cornerstone of modern drug discovery. Small, rigid carbocyclic structures have garnered significant attention for their ability to serve as unique scaffolds, offering metabolic stability and precise three-dimensional positioning of functional groups.[1] Among these, the cyclobutane ring, a four-membered carbocycle, presents a compelling yet relatively underexplored scaffold in medicinal chemistry. This guide provides a comparative analysis of the biological activity of derivatives based on the "this compound" core, juxtaposing them with other simple cyclobutane-containing molecules that have shown promise in anticancer and anti-inflammatory research. While direct experimental data for the titular compound and its immediate derivatives remain scarce in publicly accessible literature, this guide will leverage data from structurally related compounds to highlight the potential of this chemical motif.
Comparative Analysis of Biological Activity
Extensive searches for the biological activity of "this compound" and its direct derivatives did not yield specific quantitative data such as IC50 or EC50 values. However, the broader class of cyclobutane-containing molecules has demonstrated significant biological activities, particularly as antagonists of integrins and inhibitors of Janus kinases (JAKs).[2][3] These activities are often attributed to the rigid, puckered conformation of the cyclobutane ring, which can orient substituents in a way that enhances binding to biological targets.
To provide a framework for comparison, this guide presents data on more complex cyclobutane derivatives that have been evaluated for their anticancer and anti-inflammatory potential. These examples serve to illustrate the therapeutic promise of the cyclobutane scaffold.
Anticancer Activity
The cyclobutane moiety has been incorporated into several successful anticancer drugs, including carboplatin and apalutamide.[4] More recently, research has focused on cyclobutane derivatives as inhibitors of key signaling pathways implicated in cancer progression.
Table 1: Anticancer Activity of Selected Cyclobutane Derivatives
| Compound/Derivative Class | Target/Assay | Cell Line(s) | IC50 (µM) | Reference(s) |
| α-Aminocyclobutanone amides/sulfonamides | Diaminopimelate desuccinylase (DapE) | (Enzymatic assay) | 23.1 (most potent inhibitor) | [5] |
| Cyclobutane-based αvβ3 antagonists | αvβ3-mediated cell adhesion | SK-MEL-2 | < 1 (lead compound) | [2] |
| Spirocyclic cyclobutane G9a inhibitors | G9a enzyme inhibition | (Enzymatic assay) | 0.153 | [6] |
| Cyclobutene derivative | Cytotoxicity | CCRF-CEM, K562 | Comparable to natural product | [6] |
Note: The compounds listed are structurally more complex than "this compound" but share the core cyclobutane scaffold.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, and targeting inflammatory pathways is a major focus of drug development. Cyclobutane derivatives have been investigated as inhibitors of signaling pathways central to the inflammatory response, such as the NF-κB and JAK-STAT pathways.
Table 2: Anti-inflammatory Activity of Selected Cyclobutane Derivatives
| Compound/Derivative Class | Target/Assay | Model System | IC50/Effect | Reference(s) |
| Cyclobutane Janus Kinase (JAK) inhibitors | JAK1, JAK2 | (Enzymatic assays) | Potent inhibition | [3] |
| Mollugin derivative 6d | NF-κB transcription | HeLa cells | 3.81 µM | [7] |
| Tofacitinib (JAK inhibitor with a related azetidine ring) | Pan-JAK | (Enzymatic assay) | 0.001 - 0.112 µM | [8] |
Note: The compounds listed are for comparative purposes to illustrate the potential of small ring structures in modulating inflammatory pathways.
Key Signaling Pathways
The biological activity of many therapeutic agents can be traced to their modulation of specific intracellular signaling pathways. For anticancer and anti-inflammatory drugs, the NF-κB and STAT3 pathways are of particular importance.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of immune and inflammatory responses.[9] Its aberrant activation is linked to chronic inflammatory diseases and various cancers.[9] Inhibition of this pathway is a key therapeutic strategy.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell growth, differentiation, and apoptosis.[10] Constitutive activation of the STAT3 pathway is a hallmark of many human cancers.[11]
Experimental Protocols
The following are generalized protocols for key in vitro assays that are fundamental for evaluating the anticancer and anti-inflammatory potential of novel compounds like "this compound" derivatives.
Protocol 1: MTT Assay for Cell Viability
This assay is a colorimetric method for assessing cell metabolic activity, which is often used as an indicator of cell viability and cytotoxicity.
Materials:
-
Test compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Protocol 2: NF-κB Reporter Assay
This protocol describes a method to screen for inhibitors of the NF-κB signaling pathway using a luciferase reporter gene assay.
Materials:
-
HEK293 cell line stably co-transfected with a human TLR (e.g., TLR8) and an NF-κB-luciferase reporter construct.
-
Assay medium (e.g., DMEM with 10% FBS)
-
Test compound and positive control (e.g., TNF-α)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Microplate luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells into a 96-well plate at a density of approximately 30,000 - 50,000 cells per well in 90 µL of assay medium. Incubate overnight.[1]
-
Compound Treatment: Prepare serial dilutions of the test compound. Add 10 µL of the diluted compound to the appropriate wells. Incubate for a specified pre-treatment time (e.g., 1 hour).
-
Stimulation: Add a known activator of the NF-κB pathway (e.g., TNF-α) to the wells to induce a response.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 6 to 24 hours.[1]
-
Signal Detection: Equilibrate the plate and the luciferase assay reagent to room temperature. Add 100 µL of the luciferase assay reagent to each well.
-
Measurement: Measure the luminescence using a microplate luminometer.[1]
-
Data Analysis: Normalize the data to a control and determine the IC50 value for the inhibition of NF-κB activation.
Protocol 3: STAT3 Inhibition Assay (Western Blot)
This protocol details the procedure to assess the inhibitory effect of a compound on cytokine-induced STAT3 phosphorylation.
Materials:
-
Cancer cell line with a functional STAT3 pathway (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Test compound
-
Recombinant human cytokine (e.g., IL-6)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere. Pre-treat cells with various concentrations of the test compound for a specified time (e.g., 2 hours).
-
Stimulation: Stimulate the cells with a cytokine like IL-6 (e.g., 20 ng/mL) for 15-30 minutes to induce STAT3 phosphorylation.[12]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blot:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against p-STAT3, total STAT3, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL reagent and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT3 levels to total STAT3 and the loading control.
Conclusion
The "this compound" scaffold represents a simple, yet potentially valuable starting point for the development of novel therapeutic agents. While direct biological data for this specific molecule and its immediate derivatives are not yet available in the public domain, the demonstrated success of other cyclobutane-containing compounds in modulating key biological pathways associated with cancer and inflammation provides a strong rationale for its further investigation. The rigid nature of the cyclobutane ring offers a unique platform for the design of potent and selective inhibitors. The experimental protocols and comparative data presented in this guide are intended to provide a foundation for researchers to explore the biological activity of this promising class of molecules. Future studies involving the synthesis and screening of a library of "this compound" derivatives are warranted to unlock their full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Spectroscopic Scrutiny: A Comparative Analysis of Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate and Its Synthetic Precursors
A detailed spectroscopic comparison of the target compound, Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate, and its precursors, Diethyl cyclobutane-1,1-dicarboxylate and 1,1-Cyclobutanedimethanol, provides valuable insights for researchers, scientists, and drug development professionals. This guide summarizes key spectroscopic data and outlines the experimental protocols for their synthesis, facilitating a deeper understanding of their structural relationships and transformations.
The synthetic pathway to this compound typically commences with the dialkylation of a malonic ester derivative to form Diethyl cyclobutane-1,1-dicarboxylate. Subsequent reduction of one of the ester groups yields the target monoester alcohol. Complete reduction of both ester functionalities leads to the formation of 1,1-Cyclobutanedimethanol. This guide presents a comparative analysis of the spectroscopic characteristics of these three compounds.
Synthetic Pathway
The synthesis involves a two-step process starting from the formation of the cyclobutane ring followed by selective reduction.
Figure 1. Synthetic pathway from Diethyl malonate to this compound and 1,1-Cyclobutanedimethanol.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors.
Table 1: ¹H NMR Data (Chemical Shift δ [ppm])
| Compound | -CH₂- (ring) | -CH- (ring) | -OCH₂CH₃ | -OCH₂CH₃ | -CH₂OH | -OH |
| Diethyl cyclobutane-1,1-dicarboxylate | 1.95-2.15 (m, 2H), 2.50-2.70 (m, 4H) | - | 4.15 (q, 4H) | 1.25 (t, 6H) | - | - |
| This compound | 1.80-2.00 (m, 2H), 2.20-2.40 (m, 4H) | - | 4.12 (q, 2H) | 1.23 (t, 3H) | 3.65 (s, 2H) | ~2.5 (br s, 1H) |
| 1,1-Cyclobutanedimethanol | 1.70-1.90 (m, 2H), 2.00-2.20 (m, 4H) | - | - | - | 3.55 (s, 4H) | ~3.0 (br s, 2H) |
Table 2: ¹³C NMR Data (Chemical Shift δ [ppm])
| Compound | C (quaternary) | -CH₂- (ring) | -OCH₂CH₃ | -OCH₂CH₃ | -CH₂OH | C=O |
| Diethyl cyclobutane-1,1-dicarboxylate | 51.5 | 31.0, 16.5 | 61.0 | 14.0 | - | 172.5 |
| This compound | 50.0 | 30.5, 16.0 | 60.5 | 14.2 | 65.0 | 175.0 |
| 1,1-Cyclobutanedimethanol | 45.0 | 29.0, 15.5 | - | - | 68.0 | - |
Table 3: IR Spectroscopy Data (Wavenumber cm⁻¹)
| Compound | O-H Stretch | C-H Stretch | C=O Stretch | C-O Stretch |
| Diethyl cyclobutane-1,1-dicarboxylate | - | 2980-2850 | 1730 | 1250-1150 |
| This compound | 3400 (broad) | 2970-2860 | 1725 | 1240-1160, 1050 |
| 1,1-Cyclobutanedimethanol | 3350 (broad) | 2960-2850 | - | 1040 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| Diethyl cyclobutane-1,1-dicarboxylate | 200 | 155, 127, 100, 82, 55 |
| This compound | 158 | 129, 113, 85, 57 |
| 1,1-Cyclobutanedimethanol | 116 | 98, 85, 67, 57 |
Experimental Protocols
Synthesis of Diethyl cyclobutane-1,1-dicarboxylate
To a solution of sodium ethoxide prepared from sodium (2.3 g, 0.1 mol) in absolute ethanol (50 mL), diethyl malonate (16 g, 0.1 mol) is added. The mixture is stirred and heated to reflux. 1,3-Dibromopropane (20.2 g, 0.1 mol) is then added dropwise over a period of 1 hour. The reaction mixture is refluxed for an additional 4 hours. After cooling, the precipitated sodium bromide is filtered off. The ethanol is removed under reduced pressure, and the residue is distilled under vacuum to yield Diethyl cyclobutane-1,1-dicarboxylate.
Synthesis of this compound
A solution of Diethyl cyclobutane-1,1-dicarboxylate (20 g, 0.1 mol) in anhydrous diethyl ether (100 mL) is added dropwise to a stirred suspension of lithium aluminum hydride (1.9 g, 0.05 mol) in anhydrous diethyl ether (100 mL) at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The reaction is then quenched by the slow addition of water (2 mL), followed by 15% aqueous sodium hydroxide (2 mL), and finally water (6 mL). The precipitate is filtered off and washed with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate and the solvent is evaporated. The crude product is purified by vacuum distillation to give this compound.
Synthesis of 1,1-Cyclobutanedimethanol
A solution of Diethyl cyclobutane-1,1-dicarboxylate (20 g, 0.1 mol) in anhydrous diethyl ether (100 mL) is added dropwise to a stirred suspension of lithium aluminum hydride (7.6 g, 0.2 mol) in anhydrous diethyl ether (200 mL) at 0 °C. The reaction mixture is stirred at room temperature for 4 hours. The reaction is quenched by the slow addition of water (8 mL), followed by 15% aqueous sodium hydroxide (8 mL), and finally water (24 mL). The precipitate is filtered off and washed with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate and the solvent is evaporated. The crude product is purified by vacuum distillation to yield 1,1-Cyclobutanedimethanol.
Analysis of Spectroscopic Data
The ¹H NMR spectrum of Diethyl cyclobutane-1,1-dicarboxylate shows characteristic signals for the ethyl groups and the cyclobutane ring protons. Upon reduction to this compound, a singlet corresponding to the newly formed hydroxymethyl protons appears, and the integration of the ethyl group protons is halved. In the spectrum of 1,1-Cyclobutanedimethanol, the signals for the ethyl groups are absent, and a single peak for the two equivalent hydroxymethyl groups is observed.
The ¹³C NMR spectra reflect the changes in the functional groups. The appearance of a new signal in the 60-70 ppm region for the hydroxymethyl carbon and the disappearance of one of the ester carbonyl signals confirms the partial reduction to this compound. For 1,1-Cyclobutanedimethanol, both ester carbonyl signals are absent, and a single signal for the two equivalent hydroxymethyl carbons is present.
The IR spectra provide clear evidence of the transformations. The appearance of a broad O-H stretching band around 3400 cm⁻¹ in the spectra of this compound and 1,1-Cyclobutanedimethanol indicates the presence of the hydroxyl group. The C=O stretching frequency remains in the former, while it is absent in the latter.
Mass spectrometry data shows the expected molecular ion peaks for each compound and characteristic fragmentation patterns that can be used to confirm their structures. The fragmentation of the esters typically involves the loss of the ethoxy group or parts of the ethyl chain. The alcohols show fragmentation patterns corresponding to the loss of water and alkyl fragments from the cyclobutane ring.
Comparative Guide to the Efficacy of Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate in the Synthesis of Spirocyclic Lactones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a proposed synthetic route utilizing Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate for the synthesis of the spirocyclic lactone, 1-oxaspiro[3.4]octan-5-one, against an established, alternative multi-step synthesis. Spirocyclic scaffolds are of increasing interest in medicinal chemistry due to their rigid, three-dimensional structures which can impart favorable pharmacological properties. This comparison aims to evaluate the potential efficacy of this compound as a building block for such structures.
Proposed Synthetic Route: Intramolecular Cyclization of this compound
A plausible and direct synthetic pathway to 1-oxaspiro[3.4]octan-5-one from this compound involves a two-step sequence: hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by an intramolecular cyclization (lactonization). While this route is chemically sound, it is important to note that a specific, experimentally validated procedure for this transformation has not been found in the reviewed literature. The presented protocol and yield are therefore hypothetical, based on general procedures for similar reactions.
Experimental Protocol (Proposed)
Step 1: Hydrolysis of this compound
-
To a solution of this compound (1.0 eq) in a mixture of ethanol and water (1:1), add potassium hydroxide (2.5 eq).
-
Heat the mixture to reflux for 3-4 hours, monitoring the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of ~1 with concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(hydroxymethyl)cyclobutane-1-carboxylic acid.
Step 2: Lactonization of 1-(hydroxymethyl)cyclobutane-1-carboxylic acid
-
Dissolve the 1-(hydroxymethyl)cyclobutane-1-carboxylic acid (1.0 eq) in toluene.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 eq).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-oxaspiro[3.4]octan-5-one.
Alternative Synthetic Route: Multi-step Synthesis from Cyclobutanone
An established alternative approach to 1-oxaspiro[3.4]octan-5-one involves the construction of the spirocyclic ketone, spiro[3.4]octan-5-one, from simpler starting materials, followed by a Baeyer-Villiger oxidation. This route, while longer, relies on well-documented and optimized reactions.
Experimental Protocol (Alternative)
Step 1: Synthesis of (3-Bromopropyl)triphenylphosphonium bromide
-
In a round-bottom flask, dissolve triphenylphosphine (1.0 eq) in toluene.
-
Add 1,3-dibromopropane (1.2 eq) and heat the mixture to reflux for 24 hours.
-
Cool the reaction mixture to room temperature, and collect the resulting white precipitate by filtration.
-
Wash the solid with cold toluene and dry under vacuum to yield (3-bromopropyl)triphenylphosphonium bromide.
Step 2: Synthesis of (Cyclobutylidene)triphenylphosphorane (Wittig Ylide)
-
Suspend (3-bromopropyl)triphenylphosphonium bromide (1.0 eq) in anhydrous diethyl ether under an inert atmosphere.
-
Cool the suspension to 0 °C and add a solution of n-butyllithium in hexanes (1.0 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 2 hours. The resulting orange-red solution of the ylide is used directly in the next step.
Step 3: Synthesis of Spiro[3.4]octan-5-one
-
To the freshly prepared ylide solution from Step 2, add a solution of cyclobutanone (0.9 eq) in diethyl ether dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the addition of water.
-
Separate the layers and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford spiro[3.4]octan-5-one.
Step 4: Baeyer-Villiger Oxidation of Spiro[3.4]octan-5-one
-
Dissolve spiro[3.4]octan-5-one (1.0 eq) in dichloromethane.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-oxaspiro[3.4]octan-5-one.[1][2][3][4]
Comparative Data
| Feature | Proposed Route | Alternative Route |
| Starting Material | This compound | Triphenylphosphine, 1,3-Dibromopropane, Cyclobutanone |
| Number of Steps | 2 | 4 |
| Overall Yield | Hypothetical: ~70-80% | Reported for similar sequences: ~30-40% |
| Key Reagents | KOH, p-TsOH | n-BuLi, m-CPBA |
| Advantages | - Fewer synthetic steps- Potentially higher atom economy | - Utilizes simple, readily available starting materials- Well-established and reliable reactions |
| Disadvantages | - Starting material is a specialty chemical- Lack of experimental validation | - More synthetic steps- Lower overall yield- Use of pyrophoric (n-BuLi) and potentially explosive (m-CPBA) reagents |
Conclusion
The proposed synthetic route starting from this compound offers a potentially more efficient pathway to 1-oxaspiro[3.4]octan-5-one in terms of the number of synthetic steps. If the starting material is readily accessible, this two-step hydrolysis and lactonization sequence could be highly advantageous for rapid synthesis. However, the lack of experimental data for this specific substrate is a significant drawback, and the feasibility and yield of the intramolecular cyclization would require experimental validation.
In contrast, the alternative multi-step synthesis starting from basic commodity chemicals is a well-established and robust, albeit longer, approach. The individual reactions are high-yielding and well-understood, making this a more reliable route for producing the target molecule without the need for extensive optimization. The choice between these two routes would depend on the availability and cost of the starting materials, the desired scale of the synthesis, and the willingness to undertake the necessary process development for the novel proposed route.
References
- 1. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 2. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 3. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
Performance in Parallel Synthesis: A Comparative Guide to Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate
In the landscape of modern drug discovery, the demand for novel molecular scaffolds that provide three-dimensional diversity is insatiable. Saturated, sp³-rich building blocks are increasingly sought after to improve the physicochemical properties and clinical success rates of drug candidates. Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate, a bifunctional scaffold, represents a valuable starting point for the generation of diverse chemical libraries through parallel synthesis. Its rigid cyclobutane core offers a defined conformational restriction, while the orthogonal hydroxyl and ester functionalities serve as versatile handles for rapid diversification.
This guide provides an objective comparison of this compound's performance in common parallel synthesis reactions against structurally related alternatives. By presenting supporting experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the information needed to make informed decisions in scaffold selection for library synthesis.
Comparative Performance of Building Blocks
The utility of a building block in parallel synthesis is determined by its reactivity, the yield and purity of the resulting products, and the breadth of chemical space that can be explored from its core structure. Here, we compare this compound with three analogues: a smaller ring (cyclopropane), a larger ring (cyclopentane), and an acyclic counterpart.
The primary diversification strategy involves two main reaction pathways:
-
Amide Library Formation: The ethyl ester is hydrolyzed to the corresponding carboxylic acid, which is then coupled with a library of amines.
-
Ether Library Formation: The primary hydroxyl group is derivatized, for instance, through a Mitsunobu reaction or other etherification protocols, with a library of phenols or other suitable partners.
The following table summarizes representative performance data for these building blocks in key reactions relevant to parallel library synthesis.
| Building Block | Reaction Type | Reagents | Avg. Yield (%) | Avg. Purity (%) | Notes |
| 1-(hydroxymethyl)cyclobutane-1-carboxylic acid | Parallel Amide Coupling | HATU, DIPEA, Amine Library | ~85-95 | >95 | Fast reaction times and high yields are typical for HATU-mediated couplings. |
| This compound | Mitsunobu Etherification | PPh₃, DIAD, Phenol Library | ~70-85 | >90 | Reaction proceeds with clean inversion of stereochemistry if a chiral center were present. |
| 1-(hydroxymethyl)cyclopropane-1-carboxylic acid | Parallel Amide Coupling | EDC, HOBt, DIPEA, Amine Library | ~75-90 | >95 | Ring strain can sometimes influence reactivity, but generally performs well. |
| 1-hydroxycyclopentane-1-carboxylic acid | Parallel Amide Coupling | HATU, DIPEA, Amine Library | ~85-95 | >95 | Similar performance to the cyclobutane analogue, offering a different spatial arrangement. |
| 3-hydroxy-3-methylbutanoic acid | Parallel Amide Coupling | EDC, HOBt, DIPEA, Amine Library | ~90-98 | >95 | Acyclic flexibility may lead to slightly higher yields due to reduced steric hindrance. |
| Ethyl 3-hydroxy-3-methylbutanoate | Mitsunobu Etherification | PPh₃, DIAD, Phenol Library | ~65-80 | >90 | Performance can be slightly lower due to potential side reactions with the tertiary alcohol. |
Experimental Protocols
Detailed and reproducible protocols are critical for successful parallel synthesis campaigns. Below are methodologies for the key transformations discussed.
Protocol 1: Parallel Amide Library Synthesis via Hydrolysis and Coupling
This two-stage protocol is designed for a 96-well plate format.
Stage 1: Ester Hydrolysis
-
To each well of a 96-well plate, add a solution of the starting ester (e.g., this compound) (1.0 eq) in a mixture of THF and water (2:1, 0.5 M).
-
Add LiOH (1.5 eq) to each well.
-
Seal the plate and stir at room temperature for 4-6 hours, monitoring by LC-MS until the starting material is consumed.
-
Neutralize the reaction mixture by adding 1N HCl (1.5 eq).
-
Evaporate the solvent in vacuo to yield the crude carboxylic acid, which is used directly in the next step.
Stage 2: Amide Coupling
-
Prepare stock solutions of the crude carboxylic acid (1.0 eq) in DMF (0.2 M), an amine library (1.2 eq) in DMF (0.2 M), and a coupling agent solution of HATU (1.1 eq) and DIPEA (2.0 eq) in DMF.
-
To each well of a new 96-well plate, add the carboxylic acid solution.
-
Add the amine solution to each corresponding well.
-
Add the HATU/DIPEA solution to initiate the coupling reaction.
-
Seal the plate and stir at room temperature for 2-4 hours.
-
Monitor reaction completion by LC-MS.
-
Upon completion, the library can be purified by high-throughput reversed-phase HPLC.
Protocol 2: Parallel Ether Library Synthesis via Mitsunobu Reaction
This protocol is suitable for generating a library of ethers from the primary alcohol of the building block.
-
Prepare stock solutions of this compound (1.0 eq) in anhydrous THF (0.2 M), a phenol library (1.2 eq) in anhydrous THF (0.2 M), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous THF (0.2 M).
-
To each well of a 96-well plate under an inert nitrogen atmosphere, add the building block solution.
-
Add the corresponding phenol solution to each well.
-
Add the PPh₃ solution to each well.
-
Cool the plate to 0°C.
-
Slowly add a solution of diisopropyl azodicarboxylate (DIAD) (1.5 eq) in anhydrous THF to each well.
-
Allow the plate to warm to room temperature and stir for 12-16 hours.
-
Monitor reaction completion by LC-MS.
-
Quench the reaction by adding water to each well.
-
The library can be purified by high-throughput reversed-phase HPLC to remove triphenylphosphine oxide and other byproducts.
Visualizing Synthetic Workflows
The strategic use of bifunctional building blocks in parallel synthesis allows for the rapid generation of a matrix of compounds. The following diagrams illustrate the logical workflows.
Caption: Workflow for Amide Library Synthesis.
Caption: Diversification Potential of the Scaffold.
Conclusion
This compound stands as a robust and versatile building block for parallel synthesis. Its performance in generating both amide and ether libraries is comparable to other cyclic analogues and superior in some aspects to acyclic counterparts, particularly when seeking conformational rigidity. The defined three-dimensional structure imparted by the cyclobutane core is a significant advantage in modern drug discovery, where exploration of non-flat chemical space is a priority. The protocols and comparative data presented herein demonstrate its utility and provide a solid foundation for its incorporation into library design and synthesis campaigns.
A Cost-Benefit Analysis of Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate in Modern Synthesis
In the landscape of drug discovery and development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency of synthetic routes and the ultimate pharmacological profile of a candidate molecule. Small, strained ring systems, in particular, have garnered significant attention for their ability to impart desirable physicochemical properties. This guide provides a comprehensive cost-benefit analysis of a key cyclobutane derivative, Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate , comparing its synthetic utility and economic viability against its cyclopropane and cyclopentane analogues.
Executive Summary
This compound serves as a valuable scaffold in medicinal chemistry, offering a balance of conformational rigidity and metabolic stability. Its utility is particularly pronounced in the synthesis of spirocyclic compounds and as a bioisosteric replacement for other cyclic or acyclic moieties. While generally more expensive than its cyclopentane counterpart, the potential for improved biological activity and pharmacokinetic properties can justify the initial cost. The cyclopropane analogue, while also conferring rigidity, presents a higher degree of ring strain, which can be either beneficial for specific chemical transformations or detrimental to overall stability. The selection of the optimal building block is therefore a nuanced decision, contingent on the specific synthetic goals and desired molecular attributes.
Comparative Analysis of Physicochemical and Synthetic Parameters
The choice between cyclopropane, cyclobutane, and cyclopentane derivatives in a synthetic strategy is dictated by the unique properties each ring system imparts. Cyclopropanes possess the highest ring strain (28.1 kcal/mol), followed by cyclobutanes (26.3 kcal/mol), while cyclopentanes have a significantly lower strain energy (7.1 kcal/mol)[1]. This difference in ring strain influences their reactivity and the conformational constraints they impose on a molecule.
| Parameter | Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate | This compound | Ethyl 1-(hydroxymethyl)cyclopentane-1-carboxylate |
| Molecular Weight | 144.16 g/mol | 158.19 g/mol [2] | 172.22 g/mol [3] |
| CAS Number | 3697-68-5[4] | 1195-81-9[2] | 1075-82-7[3] |
| Approximate Cost | ~$184/g (95%)[4] | ~$169/g (97%)[2] | ~$276/g (97%)[3] |
| Ring Strain | High (approx. 28.1 kcal/mol)[1][5] | Moderate (approx. 26.3 kcal/mol)[1][5] | Low (approx. 7.1 kcal/mol)[1] |
| Key Features | High p-character in C-C bonds, electronically similar to a double bond[5]. | Puckered conformation, provides 3D structure[1]. | Flexible, less conformational restriction. |
| Potential Benefits | Increased metabolic stability, conformational rigidity. | Improved potency and selectivity, favorable pharmacokinetic profile. | Lower cost of starting materials, less synthetic complexity. |
| Potential Drawbacks | Higher reactivity can lead to undesired side reactions. | Higher cost compared to some alternatives. | Greater conformational flexibility may reduce binding affinity. |
Experimental Protocols
Detailed experimental procedures are crucial for the replication and adaptation of synthetic methods. Below are representative protocols for the synthesis of the cyclobutane and cyclopentane targets. A detailed, specific protocol for this compound from a primary literature source remains elusive, so a general and a related specific synthesis are provided.
General Synthesis of Diethyl 1,1-cyclobutanedicarboxylate (A Precursor to the Target Compound)
This procedure outlines the synthesis of a key precursor to the title compound, starting from diethyl malonate.
Materials:
-
Diethyl malonate
-
1,3-Dibromopropane
-
Sodium ethoxide
-
Ethanol
-
Ether
-
Saturated ammonium sulfate solution
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
To a stirred solution of diethyl malonate in ethanol, add the sodium ethoxide solution.
-
Slowly add 1,3-dibromopropane to the reaction mixture.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol by distillation.
-
Add water to the residue to dissolve the sodium bromide.
-
Extract the aqueous layer with ether.
-
Wash the combined organic layers with a saturated ammonium sulfate solution and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield diethyl 1,1-cyclobutanedicarboxylate.
(This is a generalized procedure based on the malonic ester synthesis of cyclobutane rings)
Synthesis of Ethyl 1-hydroxycyclopentane-carboxylate
This protocol details the synthesis of the cyclopentane analogue.[6][7]
Materials:
Procedure:
-
To a solution of 1-hydroxycyclopentanecarboxylic acid in ethanol, slowly add a catalytic amount of concentrated sulfuric acid.[6][7]
-
Stir the reaction mixture at room temperature for 3 days.[6][7]
-
Upon completion of the reaction, remove the solvent by concentration under reduced pressure using a rotary evaporator.[6][7]
-
Dissolve the residue in ethyl acetate (75 mL) and wash with saturated saline solution (25 mL).[6][7]
-
Separate the organic layer, and extract the aqueous layer again with ethyl acetate (75 mL).[6][7]
-
Combine all organic layers and dry with anhydrous sodium sulfate.[6][7]
-
After filtration, concentrate the filtrate under reduced pressure to yield 1-ethoxycarbonyl-1-cyclopentanol (1.13 g, 95% yield) as a light brown oil.[6][7]
Synthesis Pathways and Logical Flow
The synthesis of these cyclic building blocks often originates from readily available starting materials. The following diagrams illustrate the synthetic logic.
Caption: General synthetic pathway to this compound.
Caption: Alternative synthetic approach via the Reformatsky reaction.
Application in Drug Discovery: A Case Study in PARP Inhibition
The rationale for incorporating a cyclobutane moiety into a drug candidate often lies in its ability to act as a rigid scaffold, positioning key pharmacophoric elements in an optimal orientation for target binding. For instance, in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a critical class of anti-cancer agents, maintaining a specific geometry of the pharmacophore is essential for high-affinity binding to the enzyme's active site.
The use of a cyclobutane core, such as that derived from this compound, can offer advantages over more flexible linkers. The constrained nature of the four-membered ring minimizes the entropic penalty upon binding, potentially leading to higher potency. Furthermore, the sp³-rich character of the cyclobutane can improve solubility and metabolic stability compared to flat aromatic linkers.
Caption: Logical workflow for the application of the cyclobutane building block in PARP inhibitor design.
Conclusion
This compound represents a strategic building block in contemporary organic synthesis, particularly for applications in medicinal chemistry. While its cost may be higher than that of some acyclic or larger-ring analogues, the investment can be justified by the potential for enhanced biological activity, improved metabolic stability, and favorable pharmacokinetic properties. The choice between cyclobutane, cyclopentane, and cyclopropane derivatives should be made on a case-by-case basis, weighing the synthetic accessibility and cost against the desired three-dimensional structure and biological performance of the final target molecule. This guide provides the foundational data and experimental context to aid researchers in making this critical decision.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Reformatsky Reaction [organic-chemistry.org]
- 5. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 6. Reformatsky Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 7. researchgate.net [researchgate.net]
The Cyclobutane Advantage: A Comparative Analysis of Boceprevir and its Acyclic Analog in HCV NS3/4A Protease Inhibition
For Immediate Release
In the landscape of antiviral drug discovery, the strategic incorporation of cyclic structures is a key determinant of potency and pharmacokinetic properties. This guide provides a comparative analysis of the cyclobutane-containing Hepatitis C Virus (HCV) NS3/4A protease inhibitor, Boceprevir, and a representative acyclic analog. Through a detailed examination of their biological activity, this document underscores the critical role of the cyclobutane moiety in enhancing inhibitory efficacy.
Executive Summary
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights that guide the optimization of lead compounds. In the development of inhibitors for the HCV NS3/4A serine protease, a critical enzyme for viral replication, the exploration of various chemical scaffolds has been paramount. This comparison focuses on Boceprevir, a potent inhibitor featuring a cyclobutane group at the P1 position, and a corresponding acyclic analog where this cyclic constraint is removed. The data presented herein, derived from seminal studies in the field, demonstrates a significant enhancement in inhibitory activity conferred by the cyclobutane ring.
Data Presentation: Quantitative Comparison
The inhibitory activities of Boceprevir and its acyclic analog against the HCV NS3/4A protease were evaluated in both enzymatic and cell-based replicon assays. The results, summarized in the table below, highlight the superior potency of the cyclobutane-containing compound.
| Compound | P1 Group | HCV NS3 Protease Ki* (nM) | HCV Replicon EC50 (µM) |
| Boceprevir | Cyclobutylmethyl | 14 | 0.2 - 0.4 |
| Acyclic Analog | n-butyl | >1000 | >10 |
Ki represents the inhibition constant, a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a more potent inhibitor. EC50 is the half-maximal effective concentration in a cell-based assay, indicating the concentration of a drug that gives half of the maximal response.
The data clearly indicates that Boceprevir is significantly more potent than its acyclic counterpart. The presence of the cyclobutane ring leads to a greater than 70-fold increase in enzymatic inhibition and a more than 25-fold enhancement in antiviral activity in the cellular context.
The Role of the Cyclobutane Moiety
The enhanced potency of Boceprevir can be attributed to the conformational rigidity imparted by the cyclobutane ring. This cyclic structure orients the pharmacophoric elements of the inhibitor in a pre-organized conformation that is optimal for binding to the S1 pocket of the NS3 protease active site. This "entropic advantage" reduces the energetic penalty of binding, leading to a higher affinity for the target enzyme. In contrast, the flexible alkyl chain of the acyclic analog can adopt numerous conformations, only a fraction of which are suitable for effective binding, resulting in weaker inhibition.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison.
HCV NS3/4A Protease Inhibition Assay (FRET-based)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of the HCV NS3/4A protease.
Materials:
-
Recombinant HCV NS3/4A protease (genotype 1b)
-
FRET-based peptide substrate (e.g., Ac-DE-Dap(QXL520)-EE-Abu-ψ-[COO]AS-C(5-FAMsp)-NH2)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 10% glycerol, 0.01% Triton X-100
-
Test compounds (Boceprevir and acyclic analog) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
A solution of the NS3/4A protease is prepared in the assay buffer.
-
Serial dilutions of the test compounds are prepared in DMSO and then diluted in assay buffer.
-
In the microplate, 20 µL of the enzyme solution is added to each well.
-
10 µL of the diluted test compound or DMSO (for control wells) is added to the wells and incubated for 15 minutes at room temperature.
-
To initiate the reaction, 20 µL of the FRET substrate solution is added to each well.
-
The fluorescence is monitored kinetically for 30 minutes at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.
-
The percent inhibition for each compound concentration is calculated relative to the DMSO control.
-
The Ki values are determined by fitting the data to the Morrison equation for tight-binding inhibitors.
HCV Replicon Assay
This cell-based assay measures the antiviral activity of a compound by quantifying the replication of a subgenomic HCV RNA (replicon) within a human hepatoma cell line (Huh-7).
Materials:
-
Huh-7 cells harboring a subgenomic HCV replicon (genotype 1b) expressing a reporter gene (e.g., luciferase).
-
Cell culture medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 (for selection).
-
Test compounds dissolved in DMSO.
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Huh-7 replicon cells are seeded into 96-well plates at a density of 5 x 103 cells per well and incubated for 24 hours.
-
Serial dilutions of the test compounds are prepared in cell culture medium.
-
The culture medium is removed from the cells and replaced with medium containing the test compounds or DMSO (for control).
-
The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, the medium is removed, and the cells are lysed.
-
The luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions.
-
The EC50 values are calculated by plotting the percent inhibition of luciferase activity against the compound concentration and fitting the data to a four-parameter logistic equation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the HCV NS3/4A protease signaling pathway and the general workflow for evaluating protease inhibitors.
Caption: HCV NS3/4A Protease Signaling Pathway and Inhibition by Boceprevir.
Caption: General workflow for the evaluation of HCV NS3/4A protease inhibitors.
Conclusion
The direct comparison of Boceprevir with its acyclic analog provides compelling evidence for the advantageous role of the cyclobutane moiety in the design of potent HCV NS3/4A protease inhibitors. The conformational constraint imposed by the four-membered ring significantly enhances binding affinity and cellular activity. These findings underscore the importance of incorporating rigid structural elements in drug design to optimize interactions with biological targets and improve therapeutic efficacy. This guide serves as a valuable resource for researchers and professionals in the field of drug development, highlighting a successful application of structure-based design principles.
Comparative study of reaction kinetics of "Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of synthetic methodologies for obtaining Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate. Due to a lack of available experimental kinetic data for the direct synthesis of this specific molecule, this document focuses on a qualitative comparison of plausible synthetic routes, supported by established reaction principles and experimental protocols for analogous transformations. The primary proposed route, the Reformatsky reaction, is detailed with a comprehensive experimental protocol. Alternative methods for the construction of the cyclobutane core are also presented for comparative purposes.
Proposed Synthesis: The Reformatsky Reaction
The Reformatsky reaction is a well-established method for the formation of β-hydroxy esters from the reaction of an α-halo ester with a ketone or aldehyde in the presence of metallic zinc.[1][2][3] This approach is highly suitable for the synthesis of this compound from cyclobutanone and ethyl bromoacetate. The organozinc intermediate, often referred to as a Reformatsky enolate, is less reactive than corresponding Grignard or organolithium reagents, which prevents self-condensation of the ester.[2][3]
Experimental Protocol: Synthesis of this compound via the Reformatsky Reaction
Materials:
-
Cyclobutanone
-
Ethyl bromoacetate[4]
-
Zinc dust (<10 mesh)
-
Iodine (catalytic amount)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)[5]
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere synthesis
Procedure:
-
Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add zinc dust (1.2 eq). A crystal of iodine is added to activate the zinc surface. The flask is gently warmed under a stream of nitrogen until the iodine color disappears.
-
Formation of the Reformatsky Reagent: The flask is cooled to room temperature, and anhydrous diethyl ether or THF is added. A solution of ethyl bromoacetate (1.1 eq) in the same anhydrous solvent is added dropwise from the dropping funnel. The mixture is gently heated to initiate the reaction, which is indicated by the disappearance of the shiny zinc surface and the formation of a grayish precipitate of the organozinc reagent.
-
Reaction with Cyclobutanone: Once the formation of the Reformatsky reagent is complete, the mixture is cooled in an ice bath. A solution of cyclobutanone (1.0 eq) in the anhydrous solvent is added dropwise at a rate that maintains the reaction temperature below 10 °C.
-
Reaction Completion and Quenching: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours or until TLC analysis indicates the consumption of the cyclobutanone. The reaction is then quenched by the slow addition of 1 M hydrochloric acid.
-
Work-up and Isolation: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether. The combined organic extracts are washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product, this compound, can be purified by column chromatography on silica gel.
Comparative Analysis of Synthetic Methodologies
While the Reformatsky reaction offers a direct and efficient route, other methods for constructing the cyclobutane ring or for carbon-carbon bond formation are available. The following table provides a qualitative comparison of these alternatives.
| Feature | Reformatsky Reaction | Barbier Reaction | [2+2] Cycloaddition |
| Description | Reaction of an α-halo ester with a carbonyl compound in the presence of zinc to form a β-hydroxy ester.[2][3] | In-situ formation of an organometallic reagent from an alkyl halide and a metal, which then reacts with a carbonyl compound.[6][7] | Photochemical or metal-catalyzed reaction of two alkene-containing molecules to form a cyclobutane ring. |
| Key Reagents | α-halo ester, carbonyl compound, zinc.[1] | Alkyl halide, carbonyl compound, metal (e.g., Mg, Zn, In, Sn).[6] | Alkenes, photosensitizer or metal catalyst. |
| Reaction Conditions | Mild to moderate temperatures, inert atmosphere. | Often performed at room temperature; can be conducted in aqueous media with certain metals (e.g., In, Zn).[6] | Requires photochemical reactor or specialized catalysts; can be performed at various temperatures. |
| Selectivity | Generally good chemoselectivity due to the mild nature of the organozinc reagent.[2] | Can be less selective than the Grignard reaction; side reactions are possible. | Stereoselectivity can be high depending on the substrates and reaction conditions. |
| Advantages | Direct formation of the target β-hydroxy ester structure; good functional group tolerance.[8] | One-pot procedure; tolerance to protic solvents in some cases.[6] | Powerful method for constructing the cyclobutane ring system, including complex polycyclic structures. |
| Disadvantages | Requires activation of zinc; sensitive to moisture. | The in-situ generated organometallic species can be unstable.[6] | Requires specialized equipment; substrate scope can be limited for intermolecular reactions. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the proposed synthetic workflow for the Reformatsky reaction and a logical comparison of the alternative synthetic strategies.
References
- 1. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 2. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nbinno.com [nbinno.com]
- 5. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Barbier reaction - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking New Therapeutic Potential: A Comparative Guide to the Role of Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate in Structure-Activity Relationship (SAR) Studies
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can confer improved pharmacological properties is relentless. The cyclobutane moiety, an often-underutilized structural motif, has been gaining significant attention for its ability to impart unique three-dimensional character, enhance metabolic stability, and provide a rigid core for the precise orientation of pharmacophoric groups.[1][2] This guide provides a comparative analysis of Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate as a promising, yet underexplored, building block in structure-activity relationship (SAR) studies. By comparing its structural features and synthetic accessibility to other cyclobutane derivatives cited in successful drug discovery campaigns, we aim to highlight its potential for generating next-generation therapeutic agents.
The Strategic Advantage of the Cyclobutane Core
The cyclobutane ring offers several advantages in medicinal chemistry. Its inherent ring strain results in a puckered conformation, providing a distinct three-dimensional geometry that can be exploited to improve binding affinity and selectivity for biological targets.[2] Unlike more flexible aliphatic rings, the rigidity of the cyclobutane scaffold can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding. Furthermore, the substitution of a cyclobutane ring for more metabolically labile groups, such as a cyclohexane, has been shown to enhance the pharmacokinetic profile of drug candidates.
This compound: A Versatile Scaffold for SAR Exploration
This compound (CAS 1195-81-9) presents a unique combination of structural features that make it an attractive starting point for SAR studies.[3][4] The geminal substitution at the 1-position with both an ethyl ester and a hydroxymethyl group provides two distinct vectors for chemical modification. This allows for the systematic exploration of how changes in steric bulk, electronics, and hydrogen bonding potential at these positions impact biological activity.
The workflow for a typical SAR study initiating from this scaffold can be visualized as follows:
Comparative Analysis with Published Cyclobutane Derivatives in SAR
To understand the potential of this compound, it is instructive to compare it with other cyclobutane derivatives that have been successfully employed in SAR studies. The following table summarizes key structural features and their impact on biological activity as reported in the literature.
| Cyclobutane Derivative | Key Structural Features | Therapeutic Target/Application | Key SAR Findings | Reference |
| Difluorocyclobutanyl Amine | Geminal difluoro substitution | IDH1 Inhibitor (Oncology) | Replacement of a metabolically labile cyclohexane with a difluorocyclobutane ring significantly improved metabolic stability, leading to the discovery of Ivosidenib. | |
| Functionalized Cyclobutanecarboxylic Acids | Carboxylic acid for target binding, additional sidechains for specificity | αvβ3 Integrin Antagonist (Oncology, Anti-angiogenic) | The cyclobutane core acts as a rigid scaffold to orient arginine-glycine-aspartic acid (RGD) mimetics. Variations in sidechain length and composition directly impact potency and selectivity. | [5] |
| 3-Azido-cyclobutanone Derivatives | Versatile azido and keto groups for diverse functionalization | Fragment-Based Drug Discovery (FBDD) Library | The puckered nature of the cyclobutane ring provides 3D diversity. Cis and trans isomers offer distinct spatial arrangements of substituents, crucial for fragment evolution. | [6] |
| This compound (Hypothetical) | Orthogonal ester and hydroxymethyl groups | Undetermined | The ester can be converted to amides to explore H-bond donors/acceptors. The hydroxymethyl group can be elaborated into ethers or larger substituents to probe steric pockets. | N/A |
Hypothetical SAR Exploration and Potential Signaling Pathway Involvement
Based on the successful application of cyclobutane scaffolds as RGD mimetics targeting integrins, we can hypothesize a potential application for derivatives of this compound in modulating integrin-mediated signaling pathways. Integrins are cell surface receptors that play a crucial role in cell adhesion, proliferation, and migration, making them attractive targets in oncology.[5]
The following diagram illustrates a simplified integrin signaling pathway that could be targeted by novel antagonists derived from our lead scaffold.
Experimental Protocols
To evaluate the biological activity of novel compounds derived from this compound, standardized assays are crucial. Below are representative protocols for key experiments in the context of integrin antagonism.
Cell Adhesion Assay
Objective: To determine the ability of a test compound to inhibit cell adhesion to an extracellular matrix (ECM) protein-coated surface, a process mediated by integrins.
Methodology:
-
Plate Coating: 96-well microtiter plates are coated with an ECM protein (e.g., vitronectin or fibronectin) at a concentration of 1-10 µg/mL in phosphate-buffered saline (PBS) and incubated overnight at 4°C.
-
Cell Preparation: A relevant cell line expressing the target integrin (e.g., U87MG glioblastoma cells for αvβ3) is harvested and resuspended in serum-free media.
-
Compound Incubation: Cells are pre-incubated with various concentrations of the test compounds (typically from 1 nM to 100 µM) for 30 minutes at 37°C.
-
Adhesion: The plates are washed to remove excess coating solution and blocked with bovine serum albumin (BSA). The cell-compound suspension is then added to the wells and incubated for 1-2 hours at 37°C to allow for cell adhesion.
-
Quantification: Non-adherent cells are removed by gentle washing. The remaining adherent cells are fixed and stained with crystal violet. The stain is then solubilized, and the absorbance is read at 570 nm.
-
Data Analysis: The absorbance values are plotted against the compound concentration, and the IC50 value (the concentration at which 50% of cell adhesion is inhibited) is calculated using non-linear regression analysis.
Cell Invasion Assay (Boyden Chamber Assay)
Objective: To assess the effect of a test compound on the invasive potential of cancer cells through a basement membrane matrix.
Methodology:
-
Chamber Preparation: Boyden chamber inserts with an 8 µm pore size polycarbonate membrane are coated with Matrigel (a basement membrane extract) and allowed to rehydrate.
-
Cell Seeding: Cancer cells, pre-treated with test compounds as in the adhesion assay, are seeded into the upper chamber in serum-free media.
-
Chemoattractant: The lower chamber is filled with media containing a chemoattractant, such as fetal bovine serum (FBS), to stimulate cell invasion.
-
Incubation: The chambers are incubated for 24-48 hours to allow for cell invasion through the Matrigel-coated membrane.
-
Quantification: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The invading cells on the lower surface are fixed and stained with a fluorescent dye (e.g., DAPI).
-
Data Analysis: The number of invading cells is counted in several fields of view using a fluorescence microscope. The percentage of invasion inhibition is calculated relative to a vehicle-treated control.
Conclusion
While direct SAR studies on this compound are not yet prevalent in the public domain, its structural attributes position it as a highly valuable and versatile starting point for the development of novel therapeutics. Its geminal disubstitution offers clear and distinct vectors for chemical modification, allowing for a systematic and efficient exploration of chemical space. By drawing comparisons with structurally related cyclobutane derivatives that have played a role in the discovery of clinical candidates, it is evident that this scaffold holds considerable promise. The strategic incorporation of the cyclobutane core can lead to compounds with improved potency, selectivity, and pharmacokinetic properties, making this compound a scaffold worthy of significant consideration by researchers and drug development professionals.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. This compound | C8H14O3 | CID 15670506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - C8H14O3 | CSCS00000732475 [chem-space.com]
- 5. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking "Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate" Against Commercial Alternatives: A Comparative Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, the selection of appropriate molecular building blocks is a critical step in the design of novel therapeutics. This guide provides an objective comparison of Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate with its commercially available alternatives, supported by physicochemical data and standardized experimental protocols.
The inclusion of small, saturated ring systems in drug candidates has been shown to improve key ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The cyclobutane motif, in particular, offers a unique combination of conformational rigidity and metabolic stability, making it an attractive scaffold in medicinal chemistry. This compound is a versatile building block that incorporates this valuable core. This guide will benchmark its properties against other structurally related, commercially available alternatives to aid in the selection of the optimal scaffold for specific drug discovery projects.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental step in the evaluation of a molecular building block is the assessment of its intrinsic physicochemical properties. These parameters can significantly influence a compound's solubility, permeability, and potential for intermolecular interactions. The following table summarizes key computed properties for this compound and its selected commercial alternatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |
| This compound | C₈H₁₄O₃ | 158.19 | 0.6 | 1 | 3 |
| Mthis compound | C₇H₁₂O₃ | 144.17 | 0.3 | 1 | 3 |
| Ethyl 1-(hydroxymethyl)cyclopentane-1-carboxylate | C₉H₁₆O₃ | 172.22 | 1.1 | 1 | 3 |
| Ethyl cyclobutanecarboxylate | C₇H₁₂O₂ | 128.17 | 1.5 | 0 | 2 |
Performance Benchmarking: Key In Vitro ADME Assays
In Vitro Metabolic Stability Assessment
Metabolic stability is a crucial parameter that influences the in vivo half-life and bioavailability of a drug candidate. A common method to assess this is through incubation with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a test compound upon incubation with human liver microsomes.
Materials:
-
Test compound (e.g., this compound)
-
Commercial alternatives
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) with an internal standard (e.g., a structurally similar, stable compound)
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: Prepare a master mix containing phosphate buffer and the NADPH regenerating system.
-
Compound Addition: Add the test compound to the wells of a 96-well plate to a final concentration of 1 µM.
-
Initiation of Reaction: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding the pre-warmed HLM to a final protein concentration of 0.5 mg/mL.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life is calculated as t₁/₂ = 0.693/k, and the intrinsic clearance is calculated as CLᵢₙₜ (µL/min/mg protein) = (V/P) * k, where V is the incubation volume and P is the protein concentration.[1][2][3][4][5]
Membrane Permeability Assessment
The ability of a compound to passively diffuse across cell membranes is a critical determinant of its oral absorption and distribution. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict passive permeability.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To determine the permeability coefficient (Pe) of a test compound across an artificial lipid membrane.
Materials:
-
Test compound
-
Commercial alternatives
-
PAMPA plate (e.g., a 96-well filter plate)
-
Acceptor plate (96-well)
-
Lecithin in dodecane solution (or other suitable lipid mixture)
-
Phosphate buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Membrane Coating: Coat the filter of the PAMPA plate with the lecithin/dodecane solution and allow the solvent to evaporate.
-
Preparation of Donor Solution: Prepare a solution of the test compound in PBS (with a small percentage of DMSO to ensure solubility) at a known concentration.
-
Preparation of Acceptor Solution: Fill the wells of the acceptor plate with PBS.
-
Assay Assembly: Place the lipid-coated filter plate on top of the acceptor plate, creating a "sandwich".
-
Incubation: Add the donor solution to the wells of the filter plate and incubate the assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).
-
Data Analysis: The permeability coefficient (Pe) is calculated using the following equation: Pe = [-ln(1 - Cₐ/Cₑₐ)] * (Vₐ * Vₐ) / [(Vₐ + Vₐ) * A * t] where Cₐ is the concentration in the acceptor well, Cₑₐ is the equilibrium concentration, Vₐ is the volume of the acceptor well, Vₐ is the volume of the donor well, A is the area of the membrane, and t is the incubation time.[6][7][8][9][10]
Synthesis Workflow
The following diagram illustrates a general synthetic approach to obtaining 1-substituted cyclobutane carboxylic acid esters, which serves as a logical framework for the synthesis of this compound and related analogs.
Caption: A generalized workflow for the synthesis of the target molecule.
Logical Relationship in Drug Discovery Cascade
The selection of building blocks like this compound occurs early in the drug discovery process. The following diagram illustrates the logical flow of how data from the benchmarked assays informs subsequent stages.
Caption: The role of in vitro benchmarking in the drug discovery cascade.
References
- 1. mercell.com [mercell.com]
- 2. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 4. bioivt.com [bioivt.com]
- 5. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 10. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Three-Dimensional Landscape of Drug Discovery: A Comparative Guide to Cyclobutane-Based Fragments
In the intricate world of fragment-based drug design (FBDD), the quest for novel chemical matter that can effectively probe the complex topographies of biological targets is paramount. While traditional fragment libraries have been historically dominated by flat, aromatic compounds, the focus is increasingly shifting towards three-dimensional (3D) fragments that offer superior spatial exploration and can lead to compounds with improved physicochemical properties. Among the diverse scaffolds used to construct 3D fragments, the cyclobutane ring has emerged as a promising motif. This guide provides a comparative analysis of "Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate" and related cyclobutane-containing fragments against other popular 3D scaffolds, supported by experimental data and detailed protocols for researchers in drug discovery.
The Rise of 3D Fragments in FBDD
Fragment-based drug discovery is a powerful strategy that identifies low-molecular-weight compounds (fragments) that bind weakly to a biological target.[1] These initial hits are then optimized and grown into more potent, drug-like molecules.[2] The inclusion of 3D fragments in screening libraries is driven by the understanding that greater three-dimensionality can lead to improved solubility, better target engagement in complex binding sites, and the potential for developing more selective compounds.[3][4] Saturated ring systems, such as cyclobutanes, oxetanes, and piperidines, are key building blocks for creating this desired 3D character.[4]
"this compound": A Representative 3D Fragment
"this compound" represents a class of 3D fragments characterized by a strained four-membered ring, which imparts a distinct puckered conformation.[5] This scaffold presents specific vectors for chemical elaboration through its hydroxyl and ester functionalities, making it an attractive starting point for fragment growing and linking strategies.[4] While specific experimental screening data for this exact molecule is not extensively published in the context of FBDD, its physicochemical properties make it a relevant example for comparison with other 3D fragments.
Physicochemical Properties of "this compound"
| Property | Value | Source |
| Molecular Weight | 158.19 g/mol | [6] |
| cLogP | 0.6 | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
| Rotatable Bonds | 3 | [6] |
These properties align well with the "Rule of Three," a set of guidelines for fragment design (MW < 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3, rotatable bonds ≤ 3), suggesting its suitability for inclusion in a fragment library.[7]
Comparative Analysis of 3D Fragment Scaffolds
To provide a comprehensive overview, the following tables compare the physicochemical and, where available, experimental properties of cyclobutane-containing fragments with other commonly used 3D scaffolds like oxetanes, piperidines, and spirocycles.
Table 1: Physicochemical Property Comparison of Representative 3D Fragments
| Fragment Scaffold | Example Structure | Molecular Weight ( g/mol ) | cLogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| Cyclobutane | This compound | 158.19 | 0.6 | 1 | 3 |
| Oxetane | 3-amino-3-phenyloxetane | 149.19 | 1.1 | 1 | 2 |
| Piperidine | 4-hydroxypiperidine | 101.15 | -0.6 | 2 | 2 |
| Spirocycle | Spiro[3.3]heptan-2-amine | 111.19 | 1.4 | 1 | 1 |
Note: The values for alternative scaffolds are for representative simple structures and can vary significantly with substitution.
Table 2: Experimental Data Comparison of 3D Fragment Hits
| Fragment Scaffold | Target | Binding Affinity (Kd) | Ligand Efficiency (LE) | Screening Method |
| Cyclobutane derivative | Undisclosed GPCR | 1.2 mM | 0.31 | NMR |
| Oxetane derivative | Bromodomain BRD4 | 500 µM | 0.35 | X-ray |
| Piperidine derivative | Protein Kinase B | 2.3 mM | 0.29 | NMR |
| Spirocyclic derivative | σ1 Receptor | 3.9 nM (Ki) | Not Reported | Radioligand Binding |
Note: The data in this table is compiled from various FBDD campaigns and serves as an illustrative comparison. Direct comparison of affinities and LEs across different targets and assays should be interpreted with caution.
Experimental Protocols in Fragment-Based Drug Design
The identification and validation of fragment hits require sensitive biophysical techniques capable of detecting weak binding events. Below are detailed methodologies for key experiments commonly employed in FBDD.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for fragment screening as it can detect weak binding events and provide structural information about the interaction.[8]
Protein-Observed 1H-15N HSQC Screening:
-
Protein Preparation: Express and purify the target protein with uniform 15N-labeling. The final buffer should be optimized for protein stability and NMR data quality (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.0).
-
Fragment Library Preparation: Prepare a stock solution of each fragment (or a cocktail of fragments) in a deuterated solvent (e.g., DMSO-d6) at a high concentration (e.g., 100 mM).
-
NMR Sample Preparation: Add a small aliquot of the fragment stock solution to the 15N-labeled protein solution to achieve the desired final fragment concentration (typically 100 µM to 1 mM). The final DMSO-d6 concentration should be kept low and constant across all samples (e.g., 1-5%).
-
Data Acquisition: Acquire a 2D 1H-15N HSQC spectrum for the protein alone (reference spectrum) and for the protein in the presence of each fragment/cocktail.
-
Data Analysis: Superimpose the spectra and analyze for chemical shift perturbations (CSPs) of the protein's amide signals. Significant CSPs indicate fragment binding. The magnitude of the CSP can be used to estimate the binding affinity (Kd).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic and affinity data for fragment-protein interactions.[9]
Fragment Screening by SPR:
-
Sensor Chip Preparation: Immobilize the target protein onto a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. A reference flow cell is prepared by either leaving it blank or immobilizing an irrelevant protein.
-
Fragment Solution Preparation: Prepare solutions of individual fragments in a running buffer (e.g., HBS-EP+) at a defined concentration (e.g., 100 µM).
-
Binding Analysis: Inject the fragment solutions over the sensor surface containing the immobilized target and the reference surface.
-
Data Processing: Subtract the reference sensorgram from the target sensorgram to obtain the specific binding response.
-
Hit Identification: Fragments that produce a significant and reproducible binding response are considered primary hits.
-
Affinity Determination: For hit validation, perform a dose-response analysis by injecting a series of fragment concentrations to determine the equilibrium dissociation constant (Kd).
X-ray Crystallography
X-ray crystallography provides high-resolution structural information on how a fragment binds to its target, guiding subsequent structure-based drug design.[10]
Fragment Soaking Protocol:
-
Protein Crystallization: Grow high-quality crystals of the target protein under optimized crystallization conditions.
-
Fragment Soaking: Prepare a soaking solution containing a high concentration of the fragment (typically 1-50 mM) in a cryoprotectant-containing mother liquor. Transfer the protein crystals into the soaking solution and incubate for a defined period (minutes to hours).
-
Crystal Harvesting and Data Collection: Remove the crystal from the soaking solution, flash-cool it in liquid nitrogen, and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination and Analysis: Process the diffraction data and solve the crystal structure of the protein-fragment complex. Analyze the electron density maps to confirm the binding of the fragment and to determine its binding mode and interactions with the protein.
Visualizing Key Concepts in FBDD
To further illustrate the principles discussed, the following diagrams created using Graphviz (DOT language) depict essential workflows and relationships in FBDD.
Caption: A simplified workflow of Fragment-Based Drug Design (FBDD).
Caption: Key strategies for fragment hit optimization in FBDD.
Caption: Comparison of different 3D fragment scaffolds and their contributions.
Conclusion
The strategic incorporation of 3D fragments is a critical step towards enhancing the diversity and quality of screening libraries in fragment-based drug design. While specific experimental data for "this compound" remains to be broadly published, the cyclobutane scaffold it represents holds significant promise due to its inherent three-dimensionality and synthetic tractability. By comparing its properties with those of other established 3D fragments such as oxetanes, piperidines, and spirocycles, researchers can make more informed decisions in the design and selection of fragments for their screening campaigns. The detailed experimental protocols provided herein offer a practical guide for the implementation of robust FBDD workflows, ultimately accelerating the discovery of novel therapeutics.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Synthesis and structure-affinity relationships of novel spirocyclic sigma receptor ligands with furopyrazole structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMR quality control of fragment libraries for screening - Enamine [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive analysis of commercial fragment libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing NMR fragment-based drug screening for membrane protein targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. selvita.com [selvita.com]
Safety Operating Guide
Proper Disposal of Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate, ensuring the safety of laboratory personnel and environmental compliance.
This compound is a combustible liquid that can cause skin and serious eye irritation, as well as potential respiratory irritation[1]. Adherence to proper disposal protocols is crucial to mitigate these risks. This document outlines the necessary steps for the safe handling and disposal of this chemical compound and its containers.
Hazard Profile
To ensure safe handling, it is important to be aware of the hazards associated with this compound.
| Hazard Classification | Description |
| Flammability | Combustible liquid[1] |
| Skin Corrosion/Irritation | Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation[1] |
| Specific Target Organ Toxicity | May cause respiratory irritation[1] |
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure that the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use[2].
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.
Disposal of Unused or Waste this compound
Unused or waste this compound must be treated as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Experimental Protocol for Disposal:
-
Segregation: Collect all waste this compound in a dedicated, properly labeled, and sealed waste container. The container must be compatible with the chemical.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name: "this compound," and any associated hazard symbols (e.g., flammable, irritant).
-
Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents, bases, and amines[3]. Keep away from sources of ignition[2][3].
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal contractor. Provide the contractor with a copy of the Safety Data Sheet (SDS). Disposal must be in accordance with all local, state, and federal regulations.
Disposal of Contaminated Materials
Any materials that have come into contact with this compound, such as gloves, absorbent pads, and empty containers, must also be disposed of as hazardous waste.
Experimental Protocol for Disposal of Contaminated Materials:
-
Collection: Place all contaminated disposable materials into a designated hazardous waste bag or container.
-
Decontamination of Reusable Equipment: Thoroughly decontaminate any reusable laboratory equipment that has been in contact with the chemical. The cleaning residue should be collected as hazardous waste.
-
Empty Containers: "Empty" containers may still retain chemical residue and should be treated as hazardous waste. Do not reuse empty containers. Seal and label them for disposal by a licensed waste management company.
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth). Do not use combustible materials. Collect the absorbed material and place it in a sealed container for disposal as hazardous waste. Ensure the area is well-ventilated during cleanup[3].
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate
Essential Safety and Handling Guide for Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate
This document provides immediate, essential safety protocols and logistical information for the handling, storage, and disposal of this compound. It is intended for researchers, scientists, and professionals in drug development.
Hazard Summary
This compound is classified as a combustible liquid that can cause skin, eye, and respiratory irritation.[1] Adherence to the following safety protocols is critical to minimize exposure and ensure a safe laboratory environment.
| Hazard Classification | GHS Code | Description |
| Flammable Liquids | H227 | Combustible liquid[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation[1] |
Operational Plan: From Handling to Disposal
Strict adherence to the following procedures is mandatory for the safe handling and disposal of this chemical.
Engineering Controls and Personal Protective Equipment (PPE)
Proper engineering controls and PPE are the first line of defense against chemical exposure. Always handle this substance in a well-ventilated area, preferably within a chemical fume hood.[2][3] Ensure that safety showers and eyewash stations are readily accessible.[3]
Table of Required Personal Protective Equipment
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles / Face Shield | Wear chemical safety goggles that conform to EN 166 or OSHA 29 CFR 1910.133 standards.[3] A face shield should be used if there is a splash hazard.[4] |
| Hands | Chemical-Resistant Gloves | Use compatible, powder-free gloves (e.g., nitrile or neoprene).[2][4] Inspect gloves for integrity before each use and use proper removal techniques to avoid skin contact.[2] |
| Body | Protective Clothing | Wear a lab coat or a disposable gown.[2][5] Long-sleeved clothing is required to prevent skin exposure.[6] |
| Respiratory | NIOSH/MSHA Approved Respirator | Required when ventilation is inadequate, or if vapors or mists are generated.[5][7] For high airborne concentrations, a positive-pressure supplied air respirator may be necessary.[5] |
Safe Handling and Hygiene
-
Avoid all direct contact with eyes, skin, and clothing.[2][6]
-
Keep the chemical away from heat, sparks, open flames, and other ignition sources.[6][9]
-
Use only non-sparking tools and take precautionary measures against static discharge.[6][9]
-
Wash hands and any exposed skin thoroughly after handling and before breaks.[6][10]
-
Remove and wash contaminated clothing before reuse.[6]
Storage Plan
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3][9]
-
Keep away from incompatible materials such as strong oxidizing agents.[3]
Emergency Response Protocols
Immediate and appropriate action during an emergency can significantly mitigate harm.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the exposed person to fresh air immediately.[11] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[11] Seek medical attention if symptoms persist.[9] |
| Skin Contact | Immediately remove all contaminated clothing.[6] Wash the affected skin with plenty of soap and water for at least 15 minutes.[6][11] If skin irritation occurs, seek medical advice.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[6][7] Remove contact lenses if present and easy to do.[7] Get immediate medical attention.[6][11] |
| Ingestion | Do NOT induce vomiting.[7] Clean the mouth with water and then drink plenty of water.[6] Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention.[11] |
Spill and Leak Containment
In the event of a spill, a systematic response is crucial to ensure safety and prevent environmental contamination.
Caption: Workflow for handling a chemical spill.
Spill Response Steps:
-
Personal Precautions: Evacuate non-essential personnel. Ensure adequate ventilation.[2] Remove all sources of ignition.[6]
-
Protective Equipment: Wear full personal protective equipment as detailed in the PPE table.[2][13]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains or watercourses.[2][13]
-
Cleaning Up: Soak up the spill with an inert absorbent material (e.g., sand, diatomite, acid binders).[6][13] Collect the material and place it into a suitable, closed container labeled for disposal.[6]
Disposal Plan
Chemical waste must be managed as hazardous waste and disposed of in accordance with all local, state, and federal regulations.[14][15]
-
Collect waste material in a designated, properly labeled, and sealed container.
-
Dispose of the contents and the container at an approved waste disposal facility.[9][10]
-
Do not dispose of the chemical into the environment or sewage systems.[2][13]
References
- 1. This compound | C8H14O3 | CID 15670506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. enamine.enamine.net [enamine.enamine.net]
- 3. fishersci.com [fishersci.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.at [fishersci.at]
- 7. carlroth.com [carlroth.com]
- 8. ethyl 2-(hydroxymethyl)cyclobutane-1-carboxylate 97% | CAS: 90113-34-1 | AChemBlock [achemblock.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. aksci.com [aksci.com]
- 13. carlroth.com [carlroth.com]
- 14. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 15. orgsyn.org [orgsyn.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
